molecular formula C2H2N2S3 B1224285 3-Amino-1,2,4-dithiazole-5-thione CAS No. 6846-35-1

3-Amino-1,2,4-dithiazole-5-thione

Cat. No.: B1224285
CAS No.: 6846-35-1
M. Wt: 150.3 g/mol
InChI Key: YWZHEXZIISFIDA-UHFFFAOYSA-N
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Description

3-Amino-1,2,4-dithiazole-5-thione, also known as this compound, is a useful research compound. Its molecular formula is C2H2N2S3 and its molecular weight is 150.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65248. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-amino-1,2,4-dithiazole-3-thione
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InChI

InChI=1S/C2H2N2S3/c3-1-4-2(5)7-6-1/h(H2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZHEXZIISFIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=S)SS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2N2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90218576
Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Molecular Weight

150.3 g/mol
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CAS No.

6846-35-1
Record name Amino-3H-1,2,4-dithiazole-3-thione
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Record name 1,2,4-Dithiazolidine-3-thione, 5-imino-
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Record name Xanthane hydride
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Record name 5-amino-3H-1,2,4-dithiazole-3-thione
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione, also known by its trivial names Xanthane Hydride and isoperthiocyanic acid, and the acronym ADTT, is a heterocyclic organic compound with a unique dithiazole ring structure. First synthesized in 1821, it holds historical significance as one of the earliest synthetic organic molecules.[1] Today, it is a commercially available and cost-effective reagent primarily utilized as a highly efficient sulfur-transfer agent in the synthesis of phosphorothioate oligonucleotides, a critical modification in the development of antisense therapeutics.[2][3][4] Beyond this principal application, it exhibits other interesting chemical properties and potential biological activities. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, chemical reactions, and biological relevance.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₂H₂N₂S₃[5][6]
Molecular Weight 150.25 g/mol [5][6]
CAS Number 6846-35-1[5][6]
Appearance Light yellow to brown crystalline powder
Melting Point 201-203 °C[7]
200-202 °C[1]
Boiling Point ~282.0 °C at 760 mmHg (Predicted)[8]
Density ~2.0 g/cm³ (Predicted)[7]
pKa -1.03 ± 0.20 (Predicted)[9]
Flash Point 124.4 °C[8]
Vapor Pressure 0.00344 mmHg at 25°C[9]
Table 2: Solubility and Stability
SolventSolubilitySource(s)
Water Low solubility, likely insoluble[10][11]
Acetonitrile Soluble[1]
Acetonitrile/Pyridine (9:1) Soluble (0.02 M solution)[1][12]
Pyridine Soluble (0.20 M solution)[12]
Sulfuric Acid Soluble[1]
Ethanol Soluble[13]
Methanol Soluble[13]
Dimethylformamide (DMF) Soluble[13]
Ether Insoluble[13]
Acetone Insoluble[13]
Benzene Insoluble[13]
Stability Stable as a crystalline material at ambient temperature in an amber glass bottle. Decomposes in contact with bases and on glass/metallic surfaces in solution.[10]

Tautomerism

This compound can exist in tautomeric forms, primarily the thione and thiol forms. Spectroscopic evidence, including IR and NMR studies, suggests that the thione form is the predominant tautomer.[14] The potential for tautomerism is a crucial consideration in understanding the compound's reactivity, as the different forms may exhibit distinct chemical behaviors.

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound.

Table 3: Spectroscopic Data
TechniqueKey Peaks and AssignmentsSource(s)
¹H NMR (DMSO-d₆)δ 9.66 (s, 1H, NH₂), 9.79 (s, 1H, NH₂)[1]
¹³C NMR (DMSO-d₆)δ 183.6 (C5), 208.8 (C=S)[1]
IR (cm⁻¹)3199.8, 3005.9 (N-H), 1621.1 (C=N), 1300.0, 1082.0 (C=S)[1]
Mass Spec (HPLC-MS) m/z 144 [M+1] for a reaction product (thioammeline)[1]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of ammonium thiocyanate with hydrochloric acid.[1]

Materials:

  • Ammonium thiocyanate (NH₄SCN)

  • 18% Hydrochloric acid (HCl)

  • Water

  • Beaker (200 mL)

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 35.5 g (0.466 mol) of ammonium thiocyanate in 20 mL of water in a 200 mL beaker.

  • Under constant stirring, add 100 mL (0.537 mol) of 18% HCl (density 1.088 g/cm³).

  • Continue stirring the mixture. Crystals will begin to form.

  • After 6 hours, filter the formed crystals.

  • Wash the collected crystals thoroughly with warm water to remove ammonium chloride impurities.

  • Dry the purified product.

Expected Yield: Approximately 8.1 g (35%) of yellow, needle-shaped crystals.[1]

Sulfurization of Oligonucleotides using ADTT

This protocol outlines the general steps for using ADTT as a sulfurizing agent in automated solid-phase oligonucleotide synthesis.[1][5]

Reagents:

  • 0.02 M solution of this compound in a 9:1 (v/v) mixture of acetonitrile and pyridine.

Automated Synthesis Cycle (Sulfurization Step): The standard four-step cycle in phosphoramidite oligonucleotide synthesis consists of detritylation, coupling, capping, and oxidation. For the synthesis of phosphorothioate oligonucleotides, the oxidation step is replaced by a sulfurization step.

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Coupling: Reaction of the free 5'-hydroxyl group with the incoming nucleoside phosphoramidite.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

  • Sulfurization:

    • The 0.02 M ADTT solution is delivered to the synthesis column.

    • The reaction is allowed to proceed for a specified time (e.g., 3 minutes) to convert the phosphite triester linkage to a phosphorothioate triester.[15]

    • The column is then washed with acetonitrile to remove excess reagent.

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

sulfurization_workflow start Start Oligo Synthesis Cycle detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Add Phosphoramidite) detritylation->coupling capping 3. Capping (Block Unreacted Sites) coupling->capping sulfurization 4. Sulfurization (Introduce ADTT Solution) capping->sulfurization wash Wash with Acetonitrile sulfurization->wash next_cycle Next Cycle or Cleavage wash->next_cycle

Caption: Automated oligonucleotide sulfurization workflow using ADTT.

Chemical Reactions

Besides its primary role in sulfur transfer, this compound undergoes several other chemical transformations.

Aminomethylation

Xanthane Hydride reacts with primary amines and formaldehyde in a Mannich-type reaction to form derivatives of the novel heterocyclic system 6,7-dihydro-3H,5H-[2][8][13]dithiazolo[4,3-a][9][10][13]triazine-3-thione, albeit in low yields.[16]

Reaction with Dicyandiamide

The reaction of Xanthane Hydride with dicyandiamide leads to the formation of thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione).[1]

chemical_reactions cluster_reactions Chemical Reactions cluster_products Products ADTT This compound aminomethylation Aminomethylation (with RNH₂ + HCHO) ADTT->aminomethylation dicyandiamide_reaction Reaction with Dicyandiamide ADTT->dicyandiamide_reaction sulfur_transfer Sulfur Transfer (to Phosphite Triester) ADTT->sulfur_transfer dithiazolo_triazine Dithiazolo[4,3-a][1,3,5]triazine derivative aminomethylation->dithiazolo_triazine thioammeline Thioammeline dicyandiamide_reaction->thioammeline phosphorothioate Phosphorothioate Oligonucleotide sulfur_transfer->phosphorothioate

Caption: Key chemical reactions of this compound.

Sulfur Transfer Mechanism

The sulfurization of phosphite triesters by ADTT proceeds via a nucleophilic attack of the phosphorus atom on the sulfur atom adjacent to the thiocarbonyl group of the dithiazole ring. This forms a phosphonium intermediate that subsequently decomposes to yield the desired phosphorothioate triester.

sulfur_transfer_mechanism reactants Phosphite Triester + ADTT nucleophilic_attack Nucleophilic Attack of Phosphorus on Sulfur reactants->nucleophilic_attack Step 1 intermediate Phosphonium Intermediate nucleophilic_attack->intermediate decomposition Decomposition intermediate->decomposition Step 2 products Phosphorothioate Triester + Byproducts decomposition->products

Caption: Simplified mechanism of sulfur transfer from ADTT.

Biological Activity

The biological activities of this compound itself are not extensively documented. However, some studies have explored its potential applications and the activities of related compounds.

  • Corrosion Inhibition: Xanthane Hydride has been shown to be an effective corrosion inhibitor for carbon steel in neutral aqueous media.[1][17]

  • Herbicide Antidote and Plant Growth Regulation: In one study, Xanthane Hydride did not exhibit significant activity as an antidote for the herbicide 2,4-D and showed only weak plant growth-regulating activity.[18]

  • Antifungal Activity of Derivatives: A derivative, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), has demonstrated potent in vitro antifungal activity against various strains of Candida albicans, non-Candida albicans species, dermatophytes, and molds.[7][19] The mean Minimum Inhibitory Concentration (MIC) for C. albicans strains isolated from patients was reported to be 22.01 mg/L on Sabouraud's medium.[7]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Statements: [8][20]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Precautionary Statements: [8][20]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Store in a cool, dry, well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

This compound is a versatile and economically important heterocyclic compound. Its primary role as a sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides is well-established and critical for the development of nucleic acid-based therapeutics. While its other chemical reactivities and biological properties are less explored, initial studies suggest potential applications in areas such as corrosion inhibition and as a scaffold for the development of new bioactive molecules. This guide provides a foundational understanding of its core properties, serving as a valuable resource for researchers and professionals working with this compound. Further investigation into its biological activities and reaction mechanisms will undoubtedly uncover new applications for this historic yet highly relevant molecule.

References

3-Amino-1,2,4-dithiazole-5-thione (CAS 6846-35-1): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-1,2,4-dithiazole-5-thione, a heterocyclic compound with the CAS number 6846-35-1. Also known by its synonym Xanthane hydantoate or the abbreviation ADTT, this compound is a versatile reagent in synthetic chemistry and has been investigated for its biological activities. This document collates available data on its chemical and physical properties, synthesis, spectroscopic characterization, applications, and safety information. Particular emphasis is placed on its established role as a sulfur-transfer agent in oligonucleotide synthesis and its potential, though less documented, applications in drug development.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its fundamental properties are summarized in the table below. The molecule exists in tautomeric forms, with the thione form being predominant.

PropertyValueReference(s)
CAS Number 6846-35-1[1]
Molecular Formula C₂H₂N₂S₃[2]
Molecular Weight 150.25 g/mol [1]
Appearance Light yellow or yellow powder[1]
Melting Point 201-203 °C[3]
Boiling Point 282 °C at 760 mmHg[3]
Purity (by HPLC) ≥ 98.0 %[1]
Water Content (KF Coulometric) ≤ 0.5 %[1]

Synthesis and Spectroscopic Characterization

Synthesis
Spectroscopic Data

Detailed spectroscopic data with peak assignments for this compound is not extensively reported in the public domain. However, its structure has been confirmed by various spectroscopic methods.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR data for the parent compound are not explicitly detailed in the reviewed literature.

Infrared (IR) Spectroscopy:

  • Commercial suppliers confirm the identity of the compound by IR spectroscopy, stating that the spectrum of a sample should match that of a working standard.[1] Specific peak assignments for the functional groups of this compound are not provided in the available literature.

Mass Spectrometry (MS):

  • Detailed mass spectrometry data, including fragmentation patterns for the parent compound, is not available in the reviewed literature.

Applications in Organic Synthesis

Sulfur-Transfer Agent in Oligonucleotide Synthesis

The most well-documented application of this compound (ADTT) is as a highly efficient sulfur-transfer reagent for the synthesis of oligonucleotide phosphorothioates.[4][5] This modification is crucial in the development of antisense oligonucleotides, as it confers nuclease resistance.

Experimental Protocol: Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

The following is a general protocol for the sulfurization step in automated solid-phase oligonucleotide synthesis using ADTT:

  • Preparation of Sulfurizing Reagent: A 0.02 M solution of ADTT is prepared in a mixture of acetonitrile and pyridine (9:1 v/v).[5]

  • Sulfurization Step: Following the coupling of the phosphoramidite to the solid support-bound oligonucleotide, the sulfurizing reagent is introduced.

  • Reaction Time: The sulfurization reaction is typically carried out for a short duration, for example, 2 minutes.

  • Efficiency: This method has been reported to achieve a sulfurization efficiency of over 99.7%.[4]

Workflow for Oligonucleotide Synthesis using ADTT:

G cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle cluster_postsynthesis Post-Synthesis Detritylation 1. Detritylation (Removal of DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Detritylation->Coupling Free 5'-OH Sulfurization 3. Sulfurization (ADTT solution added) Coupling->Sulfurization Phosphite triester intermediate Capping 4. Capping (Acetylation of unreacted hydroxyls) Sulfurization->Capping Phosphorothioate triester Capping->Detritylation Ready for next cycle Cleavage Cleavage from Solid Support Capping->Cleavage Deprotection Base Deprotection Cleavage->Deprotection Purification Purification (e.g., HPLC) Deprotection->Purification

Fig. 1: Workflow of oligonucleotide phosphorothioate synthesis.

Mechanism of Sulfur Transfer:

The sulfurization reaction proceeds via nucleophilic attack of the phosphorus (III) atom of the phosphite triester intermediate on one of the sulfur atoms of ADTT. This is followed by the cleavage of the S-S bond and subsequent rearrangement to form the stable phosphorothioate triester and byproducts.

G Phosphite Phosphite Triester (R-O-P(OR')-O-R'') Intermediate Transient Intermediate Phosphite->Intermediate Nucleophilic Attack ADTT This compound (ADTT) ADTT->Intermediate Phosphorothioate Phosphorothioate Triester (R-O-P(S)(OR')-O-R'') Intermediate->Phosphorothioate Sulfur Transfer & Rearrangement Byproducts Byproducts Intermediate->Byproducts

Fig. 2: Simplified mechanism of sulfur transfer from ADTT.

Biological Activity

While the parent compound, this compound, has been noted for potential biological activities, concrete data, especially regarding anticancer properties, is sparse. The available information primarily pertains to its derivatives.

Anticancer Activity

There is a lack of direct evidence in the reviewed literature detailing the cytotoxic effects or IC₅₀ values of this compound on cancer cell lines. Research into the anticancer properties of related heterocyclic systems, such as 1,2,4-triazole and 1,3,4-thiadiazole derivatives, is extensive, but this cannot be directly extrapolated to the core compound of this guide.

Antifungal Activity of Derivatives

A derivative of the subject compound, N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), has demonstrated in vitro antifungal activity against various fungal strains.

Experimental Protocol: Antifungal Susceptibility Testing

A broth microdilution method is typically used to determine the Minimum Inhibitory Concentration (MIC) of the compound against fungal isolates.

  • Preparation of Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud's agar) and a standardized suspension of fungal cells is prepared.

  • Serial Dilution: The test compound (DTRTA) is serially diluted in a suitable broth medium (e.g., RPMI 1640) in microtiter plates.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Quantitative Data: Antifungal Activity of DTRTA

Fungal SpeciesMediumMean MIC (mg/L)
Candida albicans (clinical isolates)Sabouraud's22.01
Candida albicans (ATCC 10231)Sabouraud's12.5
Candida albicans (clinical isolates)YNB17.8
Candida albicans (ATCC 10231)YNB6.25
Non-C. albicansSabouraud's33
Non-C. albicansYNB18.2
DermatophytesNot specified3 - 50
MoldsNot specified25 - 100

Safety and Handling

This compound is classified as a hazardous substance. The following table summarizes the key safety information.

Hazard InformationPrecautionary Measures
Causes skin irritation.Wear protective gloves, protective clothing, eye protection, and face protection.
Causes serious eye irritation.IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.
May cause damage to organs through prolonged or repeated exposure.Do not breathe dust/fume/gas/mist/vapors/spray.
Storage Store locked up. Keep container tightly closed in a dry and well-ventilated place.
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

Conclusion

This compound is a commercially available and highly effective sulfurizing agent, playing a crucial role in the synthesis of modified oligonucleotides for therapeutic and research purposes. While its potential as a lead compound in drug discovery, particularly in the development of antifungal agents, is suggested by the activity of its derivatives, there is a notable absence of comprehensive studies on the biological activities, including anticancer effects, of the parent compound itself. Further research is warranted to fully elucidate its pharmacological profile and to develop standardized protocols for its synthesis and detailed spectroscopic characterization. This would undoubtedly enhance its utility and application in both synthetic chemistry and medicinal research.

References

Xanthane Hydride: A Technical Guide to its Chemical Structure, Tautomerism, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xanthane Hydride (CAS No. 6846-35-1), a versatile heterocyclic compound. This document elucidates its chemical structure, explores its tautomeric forms, presents key quantitative data, and details experimental protocols for its synthesis and primary applications.

Chemical Structure and Tautomerism

Xanthane Hydride is chemically known as 5-Amino-3H-1,2,4-dithiazole-3-thione.[1] Its molecular formula is C₂H₂N₂S₃, and it has a molecular weight of approximately 150.23 g/mol .[2] The structural integrity of Xanthane Hydride has been confirmed through various spectroscopic methods, including X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.[1]

A critical aspect of Xanthane Hydride's chemistry is its existence in multiple tautomeric forms. The synonyms for this compound, such as 3-Amino-1,2,4-dithiazole-5-thione and 5-Imino-5H-[3][4][5]dithiazole-3-thiol, strongly indicate the presence of both amino-imino and thione-thiol tautomerism.[1] While quantitative data on the equilibrium of these tautomers in different solvents is not extensively documented in publicly available literature, spectroscopic evidence from related compounds suggests that the 5-Amino-3H-1,2,4-dithiazole-3-thione form is the predominant tautomer under typical conditions.[1]

The potential tautomeric forms of Xanthane Hydride are illustrated in the diagram below. This includes the amino-thione form (the most stable), the imino-thione form, the amino-thiol form, and the imino-thiol form.

Tautomerism cluster_amino Amino Forms cluster_imino Imino Forms Amino-Thione 5-Amino-3H-1,2,4-dithiazole-3-thione (Predominant) Amino-Thiol 5-Amino-3H-1,2,4-dithiazole-3-thiol Amino-Thione->Amino-Thiol Thione-Thiol Tautomerism Imino-Thione 5-Imino-1,2,4-dithiazolidine-3-thione Amino-Thione->Imino-Thione Amino-Imino Tautomerism Amino-Thiol->Amino-Thione Imino-Thiol 5-Imino-5H-[1,2,4]dithiazole-3-thiol Amino-Thiol->Imino-Thiol Amino-Imino Tautomerism Imino-Thione->Amino-Thione Imino-Thione->Imino-Thiol Thione-Thiol Tautomerism Imino-Thiol->Amino-Thiol Imino-Thiol->Imino-Thione

Tautomeric forms of Xanthane Hydride.

Data Presentation

This section summarizes the available quantitative data for Xanthane Hydride, focusing on its physical properties and its efficacy as a corrosion inhibitor.

Table 1: Physical and Chemical Properties of Xanthane Hydride

PropertyValueReference
CAS Number6846-35-1[1]
Molecular FormulaC₂H₂N₂S₃[2]
Molecular Weight150.23 g/mol [2]
AppearanceLight yellow to brown powder/crystal[1]
Melting Point207 - 209 °C
Purity (HPLC)>96.0%[1]

Table 2: Corrosion Inhibition Efficacy of Xanthane Hydride on Steel 20 in Borate Buffer (pH 7.4)

ParameterWithout InhibitorWith 0.5 g/L Xanthane HydrideWith 1.0 g/L Xanthane HydrideReference
Current Density at Passivation Start (A/m²)-0.360.12[6]
Current Density in Passive State (A/m²)-0.090.02[6]
Potential of Complete Passivation (mV)-20-20 to -50-20 to -50[6]
Transpassivity Potential (mV)-13401450[6]
Corrosion Inhibition Coefficient--11.5[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of Xanthane Hydride and its primary application as a sulfur-transfer reagent in oligonucleotide synthesis.

Synthesis of Xanthane Hydride

A documented method for the synthesis of Xanthane Hydride involves the reaction of thiourea with dimethyl sulfate.[5]

Materials:

  • Thiourea

  • Dimethyl sulfate

  • p-Toluenesulfonic acid

  • Absolute ethanol

  • Sulfolane

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7.60 g of thiourea and 50 ml of absolute ethanol.

  • Add 0.86 g of p-toluenesulfonic acid to the mixture.

  • Slowly add the desired molar equivalent of dimethyl sulfate (the original protocol tested ratios from 0.8:1 to 3:1 relative to thiourea, with optimal yields around a 2.5:1 ratio).

  • Heat the reaction mixture to reflux with stirring and maintain reflux for 6 hours.

  • After cooling, remove the reaction solvent by distillation under reduced pressure.

  • To the distillation residue, add 100 ml of sulfolane and stir until dissolved.

  • Add 40.86 g of DDQ to the reaction flask.

  • Stir the reaction at 30°C for 12 hours, then increase the temperature to 50°C and continue the reaction for an additional 2 hours.

  • Pour the reaction mixture into a stirred mixture of 200 g of crushed ice and 200 ml of ice water.

  • Continue stirring for 1 hour, then collect the resulting brown oily solid by filtration.

  • Purify the crude product by suspending it in 200 ml of absolute ethanol cooled to 0°C, maintaining the temperature for 30 minutes, and then filtering again.

  • Wash the yellow filter cake with absolute ethanol at a temperature below 0°C and dry to obtain Xanthane Hydride as a yellow crystalline powder.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction1 Step 1: Alkylation cluster_workup1 Workup 1 cluster_reaction2 Step 2: Oxidative Cyclization cluster_workup2 Workup 2 & Purification Thiourea Thiourea Reflux Reflux in Ethanol (6 hours) Thiourea->Reflux DMS Dimethyl Sulfate DMS->Reflux pTSA p-Toluenesulfonic Acid pTSA->Reflux Ethanol Ethanol Ethanol->Reflux Distillation Solvent Removal (Reduced Pressure) Reflux->Distillation Sulfolane Dissolve in Sulfolane Distillation->Sulfolane DDQ Add DDQ Sulfolane->DDQ Stirring Stir at 30°C (12h) then 50°C (2h) DDQ->Stirring Quench Quench in Ice Water Stirring->Quench Filter1 Filtration Quench->Filter1 Purify Recrystallization from Cold Ethanol Filter1->Purify Filter2 Final Filtration & Drying Purify->Filter2 Product Xanthane Hydride Filter2->Product

Synthesis workflow for Xanthane Hydride.
Application in Oligonucleotide Synthesis: Sulfurization of Phosphite Triesters

Xanthane Hydride is a highly efficient sulfur-transfer reagent for the solid-phase synthesis of oligonucleotide phosphorothioates.[2][3] It offers the advantage of not producing oxidizing byproducts.

Materials:

  • Controlled pore glass (CPG) solid support with bound nucleoside

  • Phosphoramidite monomers

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Capping solution

  • Oxidizing solution (for standard phosphodiester linkages)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Xanthane Hydride solution (0.02 M in a 9:1 mixture of acetonitrile and pyridine)[2]

  • Automated DNA/RNA synthesizer

Procedure (within an automated synthesis cycle):

  • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.

  • Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.

  • Sulfurization: Instead of the standard oxidation step, the sulfurization solution (0.02 M Xanthane Hydride in 9:1 acetonitrile:pyridine) is introduced to the synthesis column. The solution is allowed to react for a specified time (e.g., 2-3 minutes) to convert the newly formed phosphite triester linkage to a phosphorothioate triester.[2][7]

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.

  • The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a final deprotection step (e.g., with concentrated ammonium hydroxide).

The mechanism of sulfurization involves the nucleophilic attack of the phosphorus(III) center of the phosphite triester on one of the sulfur atoms of Xanthane Hydride.[4]

SulfurizationMechanism Phosphite Phosphite Triester (on solid support) TS Transition State Phosphite->TS XH Xanthane Hydride XH->TS Phosphorothioate Phosphorothioate Triester TS->Phosphorothioate Byproduct Byproduct TS->Byproduct

Sulfurization of a phosphite triester using Xanthane Hydride.

This guide provides a foundational understanding of Xanthane Hydride for professionals in research and drug development. The provided data and protocols are intended to facilitate its synthesis and application in the laboratory.

References

A Comprehensive Technical Guide on the Spectroscopic Data of 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 3-Amino-1,2,4-dithiazole-5-thione, a compound also known by the common names Xanthane Hydride and ADTT. This molecule is of significant interest as an efficient sulfur-transfer reagent, particularly in the large-scale synthesis of oligonucleotide phosphorothioates.[1][2] The structural elucidation of this compound has been confirmed through various analytical methods, including X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.[3]

Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data [3]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H9.66SingletNH₂
9.79SingletNH₂
¹³C183.6-C5
208.8-C=S (Thione)

Table 2: Infrared (IR) Spectroscopic Data [3]

Wavenumber (ν, cm⁻¹)Functional Group Assignment
3199.8N-H Stretch
3005.9N-H Stretch
1621.1C=N Stretch
1300.0C=S Stretch
1082.0C=S Stretch

Experimental Protocols

Synthesis of this compound [3]

A solution of ammonium thiocyanate (35.5 g, 0.466 mol) in 20 mL of water was prepared in a 200 mL beaker. To this solution, 100 mL of 18% hydrochloric acid (d = 1.088 g/cm³) was added under stirring. The reaction mixture was allowed to stand for 6 hours, during which time crystal formation occurred. The resulting yellow, needle-shaped crystals were collected by filtration, thoroughly washed with warm water to remove ammonium chloride impurities, and subsequently dried.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound was dissolved in a suitable deuterated solvent, such as DMSO-d₆, to an appropriate concentration for NMR analysis.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer.

  • Data Acquisition: For ¹H NMR, standard acquisition parameters were used to obtain the spectrum, which shows two distinct singlets for the amino protons. For ¹³C NMR, a proton-decoupled spectrum was acquired to identify the chemical shifts of the two carbon atoms in the molecule.[3]

Infrared (IR) Spectroscopy

  • Sample Preparation: The IR spectrum was obtained using a solid sample of the compound. A common method for this is the preparation of a KBr pellet, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a thin, transparent disc.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum.

  • Data Acquisition: The spectrum was scanned over the mid-infrared range (typically 4000-400 cm⁻¹). The resulting spectrum provided characteristic absorption bands corresponding to the N-H, C=N, and C=S functional groups present in the molecule.[3]

Visualized Workflow: Application in Oligonucleotide Synthesis

This compound (ADTT) is widely utilized as a sulfurizing agent in the solid-phase synthesis of oligonucleotide phosphorothioates. The following diagram illustrates the logical workflow of this process.

Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Automated Solid-Phase Synthesis Cycle cluster_final_steps Post-Synthesis cluster_reagent Sulfurization Reagent start Start with CPG Solid Support deprotection 1. Detritylation (Removal of DMT group) start->deprotection coupling 2. Coupling (Addition of phosphoramidite) deprotection->coupling capping 3. Capping (Acetylation of unreacted 5'-OH) coupling->capping sulfurization 4. Sulfurization (Oxidation of P(III) to P(V)) capping->sulfurization sulfurization->deprotection Next Cycle cleavage Cleavage from Support & Base Deprotection sulfurization->cleavage Final Cycle Complete purification Purification (e.g., HPLC) cleavage->purification final_product Oligonucleotide Phosphorothioate purification->final_product adtt This compound (ADTT) adtt->sulfurization

Caption: Workflow of oligonucleotide phosphorothioate synthesis using ADTT.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-3H-1,2,4-dithiazole-3-thione, commonly known as Xanthane Hydride or ADTT. The document details its chemical structure, physical characteristics, and its primary application as a sulfurizing agent in the synthesis of phosphorothioate oligonucleotides, a class of molecules with significant therapeutic potential. Experimental protocols for its use in solid-phase synthesis, its reaction mechanism, and a summary of its known, albeit limited, biological activities are presented. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and nucleic acid research.

Introduction

5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT), also known by its historical name Xanthane Hydride, is a heterocyclic organic compound with the molecular formula C₂H₂N₂S₃.[1][2] It is a high-purity, stable sulfur-transfer reagent widely employed in the synthesis of phosphorothioate oligonucleotides.[3][4] This modification, where a sulfur atom replaces a non-bridging oxygen in the phosphate backbone, confers nuclease resistance to the oligonucleotides, enhancing their stability and therapeutic potential in applications such as antisense therapy and gene silencing.[3]

Physical and Chemical Properties

ADTT is a yellow to brown crystalline solid.[5][6] Its core structure consists of a five-membered dithiazole ring. A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of ADTT

PropertyValueReference(s)
IUPAC Name 5-amino-1,2,4-dithiazole-3-thione[7]
Synonyms Xanthane Hydride, 3-Amino-1,2,4-dithiazole-5-thione[1][3][7]
CAS Number 6846-35-1[1][2]
Molecular Formula C₂H₂N₂S₃[1][2]
Molecular Weight 150.25 g/mol [1][2]
Appearance Light yellow to brown powder/crystal[5][6]
Melting Point 201-203 °C, 207-209 °C[1][2]
Boiling Point 2.00 °C (Note: This value from several sources is highly unlikely for a solid with a high melting point and may indicate decomposition at higher temperatures.)[1]
Density 2.00 g/cm³[1]
Flash Point 124 °C[1]
Solubility Insoluble in water; soluble in some polar organic solvents.[8][9]
pKa (Predicted) -1.03 ± 0.20[1]
LogP (Predicted) -0.09 to 1.51629[2][10]

Experimental Protocols

Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using ADTT

ADTT is a highly efficient sulfur-transfer reagent compatible with automated solid-phase oligonucleotide synthesis.[4] The following protocol is a general guideline for its use.

Materials:

  • ADTT (Xanthane Hydride)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Pyridine

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside

  • Phosphoramidite monomers

  • Activator (e.g., 1H-tetrazole)

  • Capping reagents

  • Deblocking reagent (e.g., 3% trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure:

  • Preparation of Sulfurizing Reagent: Prepare a 0.02 M solution of ADTT in a mixture of anhydrous acetonitrile and anhydrous pyridine (9:1 v/v).[2]

  • Automated Synthesis Cycle: The synthesis is performed on an automated DNA/RNA synthesizer. A typical cycle for the incorporation of one phosphorothioate linkage consists of the following steps:

    • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • Coupling: Reaction of the free 5'-hydroxyl group with the incoming phosphoramidite monomer in the presence of an activator to form a phosphite triester linkage.

    • Sulfurization: The unstable phosphite triester is converted to a stable phosphorothioate triester by introducing the ADTT solution. A reaction time of 2 minutes is typically sufficient.[2]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences.

  • Repeat Cycles: Repeat the synthesis cycle for each subsequent nucleotide to be added to the oligonucleotide chain.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed using a suitable reagent, such as concentrated ammonium hydroxide.

  • Purification: The crude phosphorothioate oligonucleotide is then purified using standard techniques such as High-Performance Liquid Chromatography (HPLC).

experimental_workflow cluster_synthesis Automated Synthesis Cycle detritylation Detritylation coupling Coupling detritylation->coupling sulfurization Sulfurization (ADTT) coupling->sulfurization capping Capping sulfurization->capping capping->detritylation Next Cycle cleavage Cleavage & Deprotection capping->cleavage Final Cycle start Start with Solid Support start->detritylation purification Purification (HPLC) cleavage->purification final_product Purified Phosphorothioate Oligonucleotide purification->final_product

Caption: Workflow for the solid-phase synthesis of phosphorothioate oligonucleotides using ADTT.

Mechanism of Action

Sulfurization Reaction

The sulfurization of the phosphite triester to the phosphorothioate triester by ADTT proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the dithiazole ring. This leads to the formation of a phosphonium intermediate, which then decomposes to yield the desired phosphorothioate triester and byproducts.[11][12]

sulfurization_mechanism reagents Phosphite Triester + ADTT intermediate Phosphonium Intermediate reagents->intermediate Nucleophilic Attack products Phosphorothioate Triester + Byproducts intermediate->products Decomposition potential_pathway adt Anetholdithiolthione (ADT) (Related Compound) nfkb NF-κB Activation adt->nfkb Inhibits d3t 3H-1,2-dithiole-3-thione (D3T) (Related Compound) d3t->nfkb Inhibits inflammation Inflammatory Response nfkb->inflammation Promotes

References

Xanthane Hydride: A Technical Guide to its Discovery, History, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthane Hydride, chemically known as 5-amino-1,2,4-dithiazole-3-thione or 3-amino-1,2,4-dithiazole-5-thione (ADTT), holds a significant, albeit often overlooked, place in the history of organic chemistry. Its synthesis by Friedrich Wöhler in 1821 predates his more famous synthesis of urea and represents one of the earliest creations of an organic compound from inorganic starting materials.[1][2] While its historical importance is notable, the contemporary relevance of Xanthane Hydride lies in its critical role as an efficient sulfur-transfer reagent in the synthesis of phosphorothioate oligonucleotides, a class of therapeutic molecules with broad applications.[3][4][5] This guide provides an in-depth overview of the discovery and history of Xanthane Hydride, its chemical properties, and its application in modern drug development, including detailed experimental protocols and quantitative data.

Discovery and History

Wöhler's Pioneering Synthesis

In 1821, seven years prior to his landmark synthesis of urea, German chemist Friedrich Wöhler synthesized Xanthane Hydride, making it one of the very first organic compounds to be created from inorganic precursors.[1][2] This significant achievement was accomplished through the reaction of mercury(II) thiocyanate with hydrochloric acid.[2] Wöhler's early work on Xanthane Hydride was a crucial, though less celebrated, step in challenging the prevailing theory of vitalism, which posited that organic compounds could only be produced by living organisms.[2] This synthesis provided an early demonstration that the transformation of inorganic substances into more complex organic molecules was possible, laying the groundwork for the unification of organic and inorganic chemistry.[2]

Challenges in Structural Elucidation

Despite its early synthesis, the precise molecular structure of Xanthane Hydride remained a puzzle for a considerable time.[2] The potential for isomerization and the limitations of analytical techniques in the 19th and early 20th centuries presented significant challenges to its characterization.[2] Various structures were proposed over the years, leading to a period of ambiguity. It was not until the advent of modern analytical methods, such as X-ray diffraction analysis, IR and NMR spectroscopy, and mass spectrometry, that the definitive structure of Xanthane Hydride as 5-amino-3H-1,2,4-dithiazole-3-thione was confirmed.[1]

Chemical Properties and Applications

Xanthane Hydride is a versatile chemical compound with a range of applications stemming from its unique molecular structure and reactivity.[6] It is a yellow, needle-shaped crystalline solid with a melting point of 200-202°C.[1]

Sulfur-Transfer Agent in Oligonucleotide Synthesis

The most prominent application of Xanthane Hydride is as a sulfurizing agent in the solid-phase synthesis of phosphorothioate oligonucleotides.[3][4][7] Phosphorothioate oligonucleotides are synthetic analogs of natural nucleic acids where a non-bridging oxygen atom in the phosphate backbone is replaced by a sulfur atom.[5][7] This modification confers significant resistance to degradation by nucleases, a critical property for their use as therapeutic agents, such as antisense oligonucleotides and siRNAs.[5][7]

Xanthane Hydride is favored in this process because it is an efficient and cost-effective sulfur-transfer reagent that is fully compatible with automated solid-phase synthesis.[3][4] The proposed mechanism involves the nucleophilic attack of the phosphorus atom of the phosphite triester on one of the sulfur atoms of the Xanthane Hydride molecule, followed by the decomposition of the intermediate to form the stable phosphorothioate.[2][8]

Other Applications

Beyond its primary role in oligonucleotide synthesis, Xanthane Hydride has been investigated for other applications, including:

  • Corrosion Inhibition: It has been shown to be a relatively efficient inhibitor of carbon steel corrosion in neutral aqueous media.[1]

  • Agrochemicals: It has been explored as a component in the development of pesticides and herbicides.[6]

  • Organic Synthesis: It serves as a precursor in the synthesis of various heterocyclic compounds.[1][6]

Experimental Protocols

The following protocol describes the standard solid-phase synthesis of a phosphorothioate oligonucleotide using Xanthane Hydride as the sulfurizing agent.

Materials and Reagents
  • Controlled pore glass (CPG) or polystyrene solid support

  • Phosphoramidite monomers

  • Activator (e.g., 1H-tetrazole, 0.25 M dicyanoimidazole in acetonitrile)[9]

  • Detritylation reagent (e.g., 3% trichloroacetic acid in dichloromethane)[9][10]

  • Sulfurizing reagent: Xanthane Hydride solution (e.g., 0.1 M in a 1:1 mixture of pyridine and acetonitrile)[9]

  • Capping reagents (e.g., Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/pyridine/THF)[7][9]

  • Oxidizing agent (for phosphodiester linkages, if any): 50 mM I2 in pyridine/H2O[10]

  • Washing solvent: Acetonitrile

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

Synthesis Cycle

The synthesis is an automated, cyclic process where each cycle adds one nucleotide to the growing chain.

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support using the detritylation reagent.

  • Coupling: The next phosphoramidite monomer, activated by the activator, is coupled to the free 5'-hydroxyl group of the support-bound nucleotide.

  • Sulfurization: The newly formed phosphite triester linkage is converted to a phosphorothioate triester by introducing the Xanthane Hydride solution.

  • Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants in subsequent cycles.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

experimental_workflow cluster_cycle Synthesis Cycle (Repeated) detritylation 1. Detritylation (Remove DMT group) coupling 2. Coupling (Add next phosphoramidite) detritylation->coupling Wash sulfurization 3. Sulfurization (with Xanthane Hydride) coupling->sulfurization Wash capping 4. Capping (Block unreacted sites) sulfurization->capping Wash capping->detritylation Start next cycle end_cycle Final Cycle Complete capping->end_cycle start Start: Solid Support with first Nucleoside start->detritylation cleavage Cleavage & Deprotection (from solid support) end_cycle->cleavage purification Purification (e.g., HPLC) cleavage->purification final_product Final Phosphorothioate Oligonucleotide purification->final_product

References

An In-depth Technical Guide to 3-Amino-1,2,4-dithiazole-5-thione: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione, also known as Xanthane Hydride or ADTT, is a versatile heterocyclic compound with a growing profile of applications in medicinal chemistry and organic synthesis. Initially recognized for its utility as a sulfur-transfer reagent in the large-scale synthesis of oligonucleotide phosphorothioates, recent research has unveiled its potential as a scaffold for the development of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and burgeoning biological activities, with a particular emphasis on its anticancer and antimicrobial prospects. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Chemical Properties and Synthesis

This compound is a yellow crystalline powder with the molecular formula C₂H₂N₂S₃ and a molecular weight of 150.25 g/mol .[4] It is a commercially available and relatively inexpensive compound.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂H₂N₂S₃[4]
Molecular Weight150.25 g/mol [4]
AppearanceLight yellow to brown powder/crystal[5]
Melting Point201-203 °C[6]
Flash Point124 °C[7]
Density2.0±0.1 g/cm³[6]
pKa-1.03±0.20 (Predicted)[7]
Synthesis of this compound (Xanthane Hydride)

While commercially available, understanding the synthesis of this compound is crucial for researchers. One documented method involves the reaction of ammonium thiocyanate with hydrochloric acid.

Experimental Protocol: Synthesis from Ammonium Thiocyanate

  • Materials: Ammonium thiocyanate, 18% Hydrochloric acid.

  • Procedure:

    • Dissolve 35.5 g (0.466 mol) of ammonium thiocyanate in 20 mL of water in a 200 mL beaker.

    • Under stirring, add 100 mL (0.537 mol) of 18% HCl (d=1.088 g/cm³).

    • Allow the mixture to stand for 6 hours, during which crystals will form.

    • Filter the formed crystals and wash them thoroughly with warm water to remove ammonium chloride impurities.

    • Dry the resulting yellow, needle-shaped crystals.

  • Yield: 8.1 g (35%).

  • Characterization: Melting point 200-202 °C. IR spectrum (ν, cm⁻¹): 3199.8, 3005.9 (N-H), 1621.1 (C=N), 1300.0, 1082.0 (C=S).[8]

Another synthetic approach starts from thiourea and dimethyl sulfate.

Experimental Protocol: Synthesis from Thiourea and Dimethyl Sulfate

  • Materials: Thiourea, dimethyl sulfate, 4-methylbenzenesulfonic acid, absolute ethanol, sulfolane, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ice.

  • Procedure:

    • In a 150 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 7.60 g of thiourea and 50 mL of absolute ethanol.

    • Add 0.86 g of 4-methylbenzenesulfonic acid.

    • Add dimethyl sulfate (the molar ratio of dimethyl sulfate to thiourea can be varied, for example, 1.1:1).

    • Heat the mixture to reflux with stirring and maintain reflux for 6 hours.

    • Distill off the reaction solvent under reduced pressure.

    • To the distillation residue, add 100 mL of sulfolane and stir until dissolved.

    • Add 40.86 g of DDQ to the reaction flask.

    • Stir the reaction at 30°C for 12 hours, then increase the temperature to 50°C and continue the reaction for 2 hours.

    • Pour the reaction mixture into a stirred mixture of 200 g of crushed ice and 200 mL of ice water.

    • Continue stirring for 1 hour and then filter the precipitate.

    • The resulting brown oily solid is poured into 200 mL of absolute ethanol cooled to 0°C and kept at this temperature for 30 minutes before filtering again.

    • Wash the yellow filter cake with absolute ethanol below 0°C and dry to obtain the product as a yellow crystalline powder.

  • Yield: Molar yields can reach up to 95.4% depending on the reactant ratios.

Applications in Organic Synthesis

The primary and most well-documented application of this compound is as a sulfur-transfer reagent, particularly in the synthesis of oligonucleotide phosphorothioates.[1][2][3] This is a critical modification in the development of antisense oligonucleotides, a class of therapeutic agents.

dot

Caption: Workflow for solid-phase synthesis of phosphorothioate oligonucleotides using ADTT.

Experimental Protocol: Solid-Phase Synthesis of Oligonucleotide Phosphorothioates

  • Reagents: A 0.02 M solution of this compound in a 9:1 mixture of acetonitrile and pyridine.

  • Procedure (within an automated DNA/RNA synthesizer):

    • The synthesis is carried out on an automated synthesizer using standard phosphoramidite chemistry protocols.

    • Following the coupling step which forms a phosphite triester linkage, the sulfurization step is performed.

    • The ADTT solution is delivered to the synthesis column.

    • The reaction is allowed to proceed for a specified time (e.g., 2 minutes) to convert the phosphite triester to a phosphorothioate triester.

    • After the completion of the entire oligonucleotide sequence, the product is cleaved from the solid support and deprotected.

    • The crude phosphorothioate oligonucleotide is then purified, typically by reversed-phase high-pressure liquid chromatography (HPLC).[1]

Biological Activities

While its role in oligonucleotide synthesis is well-established, emerging research has highlighted the potential of this compound and its derivatives as biologically active molecules, particularly in the realms of anticancer and antimicrobial therapies. The core dithiazole scaffold appears to be a promising pharmacophore for the design of novel therapeutic agents.

Anticancer Activity

Derivatives of the closely related 1,2,4-thiadiazole and 1,3,4-thiadiazole heterocycles have demonstrated significant anticancer activity. These compounds have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, histone deacetylase (HDAC) inhibition, and the induction of apoptosis.

For instance, certain 1,3,4-thiadiazole derivatives have been identified as microtubule-destabilizing agents, which interfere with the assembly of tubulin, a critical component of the cytoskeleton involved in cell division. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, apoptosis. Other 1,3,4-thiadiazole compounds have shown efficacy as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer. By inhibiting HDACs, these compounds can alter gene expression patterns in cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[4]

dot

anticancer_mechanism Thiadiazole 1,3,4-Thiadiazole Derivative Tubulin Tubulin Polymerization Thiadiazole->Tubulin inhibits HDAC HDAC Enzymes Thiadiazole->HDAC inhibits Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis GeneExpression Altered Gene Expression HDAC->GeneExpression GeneExpression->Apoptosis

Caption: Potential anticancer mechanisms of action for thiadiazole derivatives.

Table 2: Anticancer Activity of Selected Thiadiazole and Triazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
1,2,4-Thiadiazole-1,2,4-triazole amidesMCF-7 (Breast)0.10 ± 0.084 - 11.5 ± 6.49Not specified[9]
1,2,4-Thiadiazole-1,2,4-triazole amidesMDA MB-231 (Breast)Not specifiedNot specified[9]
1,2,4-Thiadiazole-1,2,4-triazole amidesA549 (Lung)Not specifiedNot specified[9]
1,2,4-Thiadiazole-1,2,4-triazole amidesDU-145 (Prostate)Not specifiedNot specified[9]
1,3,4-Thiadiazole derivative (Compound 2g)LoVo (Colon)2.44Induces G2/M arrest and apoptosis[6]
1,3,4-Thiadiazole derivative (Compound 2g)MCF-7 (Breast)23.29Induces G2/M arrest and apoptosis[6]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6Induces apoptosis via Caspase 3/8 and BAX activation[10]
2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4Induces apoptosis via Caspase 3/8 and BAX activation[10]
Antimicrobial Activity

Derivatives of 1,2,4-dithiazoles and related heterocycles have also demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens.

A series of synthesized 1,2,4-dithiazole derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa, and for antifungal activity against Candida albicans and Aspergillus niger. Several of these compounds exhibited moderate antibacterial and antifungal properties.[7] The mechanism of action for these antimicrobial activities is an area of ongoing investigation.

dot

antimicrobial_screening Dithiazole 1,2,4-Dithiazole Derivatives GramPositive Gram-positive Bacteria (S. aureus, B. subtilis) Dithiazole->GramPositive GramNegative Gram-negative Bacteria (E. coli, P. aeruginosa) Dithiazole->GramNegative Fungi Fungi (C. albicans, A. niger) Dithiazole->Fungi Activity Moderate Antimicrobial Activity GramPositive->Activity GramNegative->Activity Fungi->Activity

References

A Technical Guide to the Synthesis of Novel 3-Amino-1,2,4-dithiazole-5-thione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1,2,4-dithiazole-5-thione scaffold is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including a reactive amino group and a dithiazolethione core, provide a versatile platform for the synthesis of a wide array of novel derivatives. These derivatives have shown promise in various applications, including as sulfur-transfer reagents in oligonucleotide synthesis and as potential therapeutic agents. This technical guide provides an in-depth overview of the synthesis of various this compound derivatives, complete with detailed experimental protocols, tabulated quantitative data, and visual representations of synthetic pathways.

I. Synthesis of N,N-Disubstituted-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide Derivatives

A prominent class of derivatives is formed through the reaction of the amino group of this compound with formamide acetals or other amidating agents. These N,N-disubstituted-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)formimidamide derivatives have been investigated for their utility as efficient sulfur-transfer reagents.[1]

A. General Synthetic Pathway

The synthesis typically involves the condensation of this compound with a dialkylformamide dialkyl acetal. The reaction proceeds smoothly to yield the corresponding formimidamide derivative.

G A This compound C N,N-Disubstituted-N'-(3-thioxo-3H-1,2,4- dithiazol-5-yl)formimidamide A->C Condensation B Dialkylformamide dialkyl acetal B->C

Caption: General synthesis of formimidamide derivatives.

B. Experimental Protocol: Synthesis of N,N-Dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide

This protocol is adapted from the work of Guzaev, 2011.[1]

  • Reaction Setup: A solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: N,N-dimethylformamide dimethyl acetal (1.1 eq) is added to the solution.

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred for a period of time (e.g., 2-4 hours) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N,N-dimethyl-N'-(3-thioxo-3H-1,2,4-dithiazol-5-yl)methanimidamide.

C. Quantitative Data
DerivativeR1R2Yield (%)Melting Point (°C)Reference
1 CH₃CH₃95178-180[1]
2 C₂H₅C₂H₅Not ReportedNot Reported[1]

II. Synthesis of 3-Acylamino-1,2,4-dithiazole-5-thione Derivatives

Acylation of the amino group of this compound with various acylating agents, such as acid chlorides or anhydrides, leads to the formation of 3-acylamino derivatives. These compounds are of interest for their potential biological activities.

A. General Synthetic Pathway

The amino group of the starting material acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct.

G A This compound C 3-Acylamino-1,2,4-dithiazole-5-thione A->C Acylation B Acylating Agent (e.g., R-COCl) B->C D Base (e.g., Pyridine) D->C

Caption: General synthesis of acylamino derivatives.

B. Experimental Protocol: General Procedure for Acylation
  • Reaction Setup: this compound (1.0 eq) is dissolved in a suitable anhydrous solvent (e.g., pyridine or a mixture of dichloromethane and triethylamine) under an inert atmosphere.

  • Reagent Addition: The acylating agent (e.g., an acid chloride or acid anhydride, 1.1 eq) is added dropwise to the solution at a controlled temperature (e.g., 0 °C).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified duration until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with water or a dilute acid solution. The organic layer is separated, washed with brine, dried over a drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

C. Quantitative Data

No specific quantitative data for the synthesis of 3-acylamino-1,2,4-dithiazole-5-thione derivatives was found in the searched literature. The following table is a representative template for presenting such data when available.

DerivativeR-GroupYield (%)Melting Point (°C)Spectral Data Highlights
3 CH₃---
4 C₆H₅---

III. Synthesis of 3-Ureido-1,2,4-dithiazole-5-thione Derivatives

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to ureido or thioureido derivatives, respectively. These compounds have potential applications in drug discovery due to the presence of the urea or thiourea moiety, which can participate in hydrogen bonding interactions with biological targets.

A. General Synthetic Pathway

The nucleophilic amino group of the dithiazolethione attacks the electrophilic carbon of the isocyanate or isothiocyanate, leading to the formation of the corresponding urea or thiourea derivative.

G A This compound C 3-Ureido (or Thioureido)-1,2,4- dithiazole-5-thione A->C Addition B Isocyanate (R-N=C=O) or Isothiocyanate (R-N=C=S) B->C

Caption: General synthesis of ureido/thioureido derivatives.

B. Experimental Protocol: General Procedure for Reaction with Isocyanates/Isothiocyanates
  • Reaction Setup: A solution of this compound (1.0 eq) is prepared in an anhydrous aprotic solvent (e.g., THF or acetonitrile) in a reaction vessel.

  • Reagent Addition: The corresponding isocyanate or isothiocyanate (1.0-1.2 eq) is added to the solution, either neat or as a solution in the same solvent.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating for a period ranging from a few hours to overnight, with progress monitored by TLC.

  • Work-up and Purification: Upon completion, the solvent is removed in vacuo. The resulting solid is typically washed with a non-polar solvent (e.g., hexane or ether) to remove any unreacted starting materials and then purified by recrystallization or column chromatography if necessary.

C. Quantitative Data

Specific quantitative data for the synthesis of 3-ureido-1,2,4-dithiazole-5-thione derivatives were not explicitly found in the performed searches. The table below serves as a template for organizing such data.

DerivativeR-GroupReagent TypeYield (%)Melting Point (°C)Spectral Data Highlights
5 PhenylIsocyanate---
6 EthylIsothiocyanate---

Conclusion

This technical guide has outlined the primary synthetic routes for the derivatization of this compound. The methodologies presented for the synthesis of formimidamide, acylamino, and ureido derivatives provide a solid foundation for researchers to explore the chemical space around this versatile heterocyclic core. The provided experimental protocols and data table templates are intended to facilitate the practical synthesis and characterization of these novel compounds. Further research into the synthesis and biological evaluation of a broader range of derivatives is warranted to fully unlock the potential of this promising scaffold.

References

The Evolving Landscape of 3-Amino-1,2,4-dithiazole-5-thione Derivatives: A Technical Overview of Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 3-amino-1,2,4-dithiazole-5-thione, has emerged as a molecule of interest with a range of potential biological applications. While its primary recognition has been as a sulfur-transfer reagent in oligonucleotide synthesis, recent studies have begun to unveil the therapeutic potential of its derivatives. This technical guide provides a comprehensive analysis of the current state of knowledge regarding the biological activities of these compounds, with a focus on antifungal, anticancer, and antibacterial properties. Detailed experimental protocols for key biological assays are provided, alongside visualizations of experimental workflows to aid in the design and execution of future research in this promising area.

Antifungal Activity

The most well-documented biological activity of a this compound derivative is its antifungal efficacy. A notable example is N-3-(1,2,4-dithiazole-5-thione)-beta-resorcylcarbothioamide (DTRTA), which has demonstrated potent activity against a variety of fungal pathogens.

Quantitative Antifungal Data

The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's antifungal potency. The following table summarizes the reported MIC values for DTRTA against various fungal species.

Fungal SpeciesMediumMean MIC (mg/L)MIC Range (mg/L)Reference
Candida albicans (clinical isolates)Sabouraud's22.01-[1]
Candida albicans ATCC 10231Sabouraud's12.5-[1]
Candida albicans (clinical isolates)YNB17.8-[1]
Candida albicans ATCC 10231YNB6.25-[1]
non-Candida albicans (7 strains)Sabouraud's33-[1]
non-Candida albicans (7 strains)YNB18.2-[1]
Dermatophytes (12 strains)--3 - 50[1]
Molds (20 strains)-25 - 100-[1]

Anticancer and Antibacterial Activities: An Area of Nascent Research

While the antifungal properties of specific this compound derivatives are being established, their potential as anticancer and antibacterial agents remains a largely unexplored frontier. Literature searches for quantitative data (e.g., IC50 values for anticancer activity, MIC values for antibacterial activity) on derivatives of this specific dithiazole core have not yielded substantial results. Much of the existing research focuses on structurally related heterocyclic compounds such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which have shown significant promise in these areas.

The lack of extensive data on the anticancer and antibacterial activities of this compound derivatives highlights a significant gap in the current research landscape and represents a promising avenue for future investigation. The development and screening of novel derivatives against various cancer cell lines and bacterial strains are warranted to fully elucidate the therapeutic potential of this scaffold.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, detailed methodologies for key in vitro assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[2][3]

Materials:

  • Test compound (e.g., DTRTA)

  • Fungal isolates (e.g., Candida species)

  • RPMI-1640 medium, with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline or water

  • Vortex mixer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Drug Dilution:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

Antifungal_Susceptibility_Workflow cluster_assay Assay Setup cluster_analysis Analysis Fungal_Culture Fungal Isolate Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculate Wells Inoculum_Prep->Inoculation Drug_Stock Prepare Drug Stock Solution Serial_Dilution Serial Dilution in 96-well plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48h) Inoculation->Incubation MIC_Reading Read MIC Incubation->MIC_Reading MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Compound Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Plate_Inoculation Inoculate Agar Plate Inoculum_Prep->Plate_Inoculation Well_Creation Create Wells in Agar Plate_Inoculation->Well_Creation Compound_Addition Add Compound to Wells Well_Creation->Compound_Addition Incubation Incubate at 37°C (18-24h) Compound_Addition->Incubation Zone_Measurement Measure Zone of Inhibition Incubation->Zone_Measurement

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Amino-1,2,4-dithiazole-5-thione (ADTT) with Phosphites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The acronym "ADTT" can refer to multiple chemical compounds. In the context of reactions with phosphites for sulfurization, the scientific literature predominantly discusses 3-amino-1,2,4-dithiazole-5-thione , also known as xanthane hydride . This guide will focus on the reaction of this specific compound with phosphites.

Introduction

The reaction between phosphite triesters and a sulfur-transfer reagent is a cornerstone of modern therapeutic oligonucleotide synthesis, specifically for the creation of phosphorothioate linkages. These modified backbones are critical for enhancing the nuclease resistance and pharmacokinetic properties of antisense oligonucleotides and siRNAs. Among the various sulfurizing agents, this compound (ADTT), or xanthane hydride, has emerged as a highly efficient, stable, and cost-effective option. This guide provides a detailed exploration of its reaction mechanism with phosphites, supported by experimental protocols and quantitative data.

The Reaction Mechanism

The sulfurization of phosphite triesters by ADTT is a rapid and efficient process that converts the unstable phosphite triester intermediate into a stable phosphorothioate triester. Contrary to early proposals, the reaction does not produce carbon disulfide and cyanamide.[1][2][3] Instead, the mechanism proceeds through a well-defined pathway involving nucleophilic attack and the formation of a phosphonium intermediate.

The established reaction mechanism involves the following key steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite triester on the sulfur atom adjacent to the thiocarbonyl (C=S) group of the ADTT molecule.[1][4] This site of attack is favored over the sulfur atom adjacent to the amino group.

  • Formation of a Phosphonium Intermediate: This nucleophilic attack leads to the formation of a transient phosphonium intermediate.[3][5] Kinetic studies support the formation of this intermediate as the rate-limiting step of the reaction.[1][3]

  • Decomposition of the Intermediate: The phosphonium intermediate is unstable and rapidly decomposes. This decomposition involves the cleavage of the sulfur-sulfur bond in the ADTT moiety.

  • Product Formation: The decomposition yields two products: the desired phosphorothioate triester and an unstable byproduct, thiocarbamoyl isothiocyanate.[1][4]

The overall transformation is a clean and high-yielding sulfur transfer, making ADTT a preferred reagent in automated solid-phase oligonucleotide synthesis.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step reaction mechanism between a trialkyl phosphite and ADTT.

G cluster_intermediate Rate-Limiting Step ADTT ADTT (this compound) Intermediate Phosphonium Intermediate ADTT->Intermediate Phosphite Trialkyl Phosphite (R-O)₃P Phosphite->Intermediate Nucleophilic Attack on S atom Phosphorothioate Trialkyl Phosphorothioate (R-O)₃P=S Intermediate->Phosphorothioate Decomposition Byproduct Thiocarbamoyl Isothiocyanate (Unstable Byproduct) Intermediate->Byproduct

Caption: Proposed reaction mechanism of ADTT with a trialkyl phosphite.

Quantitative Data

The efficiency and kinetics of the ADTT-mediated sulfurization have been extensively studied, particularly in the context of oligonucleotide synthesis. The reaction is characterized by its high speed and quantitative conversion.

ParameterValue / ObservationReference(s)
Sulfurization Efficiency > 99% per step in automated solid-phase synthesis.[6]
Reaction Time Typically 2-3 minutes in solution for oligonucleotide synthesis.[5][7]
Kinetics Second-order kinetics, consistent with a bimolecular association.[6]
Hammett ρ-value Approximately -1.0 for substituted triphenyl phosphites in acetonitrile.[3][4]
Taft ρ*-value Approximately -1.20 for trialkyl phosphites.[6]
Entropy of Activation (ΔS‡) Very negative, approximately -114 ± 15 J mol⁻¹ K⁻¹.[1][3][8]
Byproducts Unstable thiocarbamoyl isothiocyanate; no carbon disulfide or cyanamide detected.[1][4][5]

The negative Hammett and Taft values indicate the buildup of a partial positive charge on the phosphorus atom in the transition state, which is consistent with a nucleophilic attack mechanism. The large negative entropy of activation supports a highly ordered, bimolecular transition state.[1][3][6]

Experimental Protocols

The primary application of ADTT as a sulfurizing agent is in the automated solid-phase synthesis of phosphorothioate oligonucleotides. The following protocol describes a typical sulfurization step within this process.

Protocol: Sulfurization of a Solid-Support-Bound Phosphite Triester

Materials:

  • Sulfurizing Reagent Solution: 0.02 M this compound (ADTT) in a 9:1 (v/v) mixture of acetonitrile and pyridine.[5] Alternatively, a 0.2 M solution in pyridine can be used.[7]

  • Solid Support: Controlled pore glass (CPG) or polystyrene with the nascent oligonucleotide chain, having just undergone the coupling step to form a phosphite triester linkage.

  • Washing Solvent: Acetonitrile.

  • Automated DNA/RNA Synthesizer.

Procedure:

  • Post-Coupling Wash: Following the coupling of the phosphoramidite monomer to the 5'-hydroxyl of the growing oligonucleotide chain, the solid support is thoroughly washed with acetonitrile to remove any unreacted phosphoramidite and activator.

  • Sulfurization: The sulfurizing reagent solution (0.02 M ADTT in 9:1 acetonitrile/pyridine) is delivered to the synthesis column containing the solid support.

  • Incubation: The reagent solution is allowed to react with the solid-support-bound phosphite triester for a specified time, typically 2 to 3 minutes.[5][7] During this step, the phosphite triester is converted to the more stable phosphorothioate triester.

  • Post-Sulfurization Wash: After the incubation period, the sulfurizing reagent solution is drained from the column, and the solid support is washed extensively with acetonitrile to remove any residual ADTT and byproducts.

  • Proceed to Next Cycle: The synthesizer then proceeds to the next step in the cycle, which is typically capping of any unreacted 5'-hydroxyl groups, followed by detritylation to begin the next round of nucleotide addition.

Analytical Monitoring:

The efficiency of the sulfurization step and the integrity of the final phosphorothioate oligonucleotide product are typically assessed using techniques such as:

  • ³¹P NMR Spectroscopy: This technique is invaluable for monitoring the reaction in solution. Trialkyl phosphites typically show a signal around +140 ppm, while the resulting trialkyl phosphorothioates appear in the range of +50 to +70 ppm.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to confirm the molecular weight and purity of the final oligonucleotide product.

Experimental Workflow Visualization

The sulfurization step is an integral part of the overall solid-phase synthesis cycle for phosphorothioate oligonucleotides.

G Start Start Cycle: Solid Support with Free 5'-OH Detritylation 1. Detritylation (Remove 5'-DMT group) Start->Detritylation Wash1 Wash (Acetonitrile) Detritylation->Wash1 Coupling 2. Coupling (Add Phosphoramidite + Activator) Wash1->Coupling Wash2 Wash (Acetonitrile) Coupling->Wash2 Sulfurization 3. Sulfurization (Add ADTT Solution) Wash2->Sulfurization Wash3 Wash (Acetonitrile) Sulfurization->Wash3 Capping 4. Capping (Acetylate unreacted 5'-OH groups) Wash3->Capping Wash4 Wash (Acetonitrile) Capping->Wash4 End End Cycle: Elongated Chain Ready for Next Round Wash4->End

Caption: Workflow for one cycle of solid-phase phosphorothioate oligonucleotide synthesis.

Conclusion

The reaction of this compound (ADTT) with phosphites is a robust and highly efficient method for the synthesis of phosphorothioates. Its well-defined mechanism, rapid kinetics, and high conversion rates have established it as a valuable reagent in the pharmaceutical and biotechnology industries for the production of modified oligonucleotides. Understanding the core principles of this reaction is essential for researchers and professionals involved in the development and manufacturing of nucleic acid-based therapeutics.

References

Potential Applications of 3-Amino-1,2,4-dithiazole-5-thione in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-1,2,4-dithiazole-5-thione, also known as Xanthane Hydride or Isoperthiocyanic acid, is a heterocyclic compound with a unique dithiazole core. While its primary established application lies in organic synthesis, particularly as a sulfur-transfer reagent for the preparation of oligonucleotide phosphorothioates used in antisense therapy, its potential as a scaffold in medicinal chemistry remains largely unexplored. This technical guide provides a comprehensive overview of the known synthesis, chemical reactivity, and limited biological evaluations of this compound and its derivatives. By drawing parallels with structurally related heterocyclic systems that exhibit a broad spectrum of pharmacological activities, this document aims to illuminate the potential of the 1,2,4-dithiazole core as a novel pharmacophore for the design and development of future therapeutic agents.

Introduction

The quest for novel molecular scaffolds that can serve as starting points for the development of new drugs is a central theme in medicinal chemistry. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals due to their diverse chemical properties and ability to interact with a wide range of biological targets. This compound (ADTT) is one such heterocyclic molecule that, despite its long history and utility in specialized synthetic applications, has not been extensively investigated for its intrinsic pharmacological potential.[1]

This guide will delve into the known chemistry of ADTT, summarize the biological activities of its few reported derivatives, and, by examining the medicinal chemistry of related heterocycles such as 1,2,4-triazoles and 1,3,4-thiadiazoles, project potential therapeutic avenues for this under-investigated scaffold.

Physicochemical Properties of this compound

This compound is a yellow crystalline solid.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₂H₂N₂S₃[3]
Molecular Weight 150.25 g/mol [3]
CAS Number 6846-35-1[3]
Appearance Light yellow to brown powder/crystal[4]
Melting Point 201-203 °C[2]

Synthesis and Chemical Reactivity

The primary utility of this compound in a medicinal chemistry context lies in its potential to serve as a versatile starting material for the synthesis of novel derivatives.

Synthesis of this compound

While commercially available, the synthesis of this compound can be achieved through various reported methods. One common laboratory-scale synthesis involves the reaction of carbon disulfide with a suitable source of the dithiocarbamate precursor.

Chemical Reactivity and Derivatization

The presence of a primary amino group and a thione moiety makes this compound a reactive molecule amenable to various chemical transformations.

Dotsenko et al. have reported the aminomethylation of Xanthane Hydride using the RNH₂–HCHO system.[1] This reaction leads to the formation of derivatives of a new heterocyclic system, 3,7-dihydro-5H-[1][5][6]-dithiazolo[4,3-a][1][2][7]triazine, albeit in low yields.[1]

aminomethylation xanthane This compound product 3,7-dihydro-5H-[1,2,4]dithiazolo[4,3-a][1,3,5]triazine derivative xanthane->product Mannich Reaction reagents RNH₂ + HCHO reagents->product

Caption: Aminomethylation of this compound.

The reaction of Xanthane Hydride with dicyandiamide has been shown to yield thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione).[1] This transformation provides a route to triazine-containing structures from the dithiazole core.

dicyandiamide_reaction xanthane This compound thioammeline Thioammeline xanthane->thioammeline Reaction dicyandiamide Dicyandiamide dicyandiamide->thioammeline

Caption: Reaction with dicyandiamide.

Biological Activities and Potential Medicinal Applications

Direct evidence for the medicinal applications of this compound and its derivatives is currently limited. However, the known biological activities of structurally related heterocyclic scaffolds provide a strong rationale for its investigation as a potential pharmacophore.

Reported Biological Activities of this compound Derivatives

The only reported biological evaluation of derivatives of this compound is in the context of agriculture. The aminomethylated derivatives and the parent compound were tested for their activity as herbicide antidotes and plant growth regulators. The results, summarized in Table 2, indicated weak or no significant activity in these assays.[5]

CompoundAssayConcentrationResultReference
Xanthane Hydride 2,4-D Herbicide Antidote-No significant activity[5]
Xanthane Hydride Plant Growth Regulation10⁻² - 10⁻⁵ %Weak activity[5]
Aminomethylated Derivatives 2,4-D Herbicide Antidote-Moderate activity for one derivative at 10⁻² %[1]
Potential as an Anticancer Scaffold

Numerous heterocyclic compounds containing the 1,2,4-triazole or 1,3,4-thiadiazole core, which can be considered bioisosteres of the 1,2,4-dithiazole ring, have demonstrated significant anticancer activity. For instance, derivatives of 2-amino-1,3,4-thiadiazole have been shown to inhibit the proliferation of various cancer cell lines, including those of the nervous system, colon, and lung.[8] The proposed mechanisms of action for these related compounds often involve the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. The this compound scaffold, with its unique electronic and steric properties, could be derivatized to target similar pathways.

Potential as an Antimicrobial Scaffold

The search for new antimicrobial agents is a critical area of research. Heterocyclic compounds, particularly those containing sulfur and nitrogen, are well-represented among clinically used antimicrobial drugs. Thiazole and thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[9] The 1,2,4-dithiazole core of ADTT presents an opportunity for the design of novel antimicrobial agents. The amino group can be functionalized to introduce various pharmacophoric elements known to be important for antimicrobial activity.

Potential as an Enzyme Inhibitor

The ability of heterocyclic compounds to interact with the active sites of enzymes is a cornerstone of drug design. For example, 3-amino-1,2,4-triazole is a known inhibitor of protein synthesis on mitoribosomes.[9] Given the structural similarities, derivatives of this compound could be explored as inhibitors of various enzymes. The dithiazole ring system could act as a bioisosteric replacement for other five-membered heterocycles in known enzyme inhibitors, potentially leading to improved potency, selectivity, or pharmacokinetic properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of derivatives of this compound are not widely available in the context of medicinal chemistry. The following are generalized procedures based on the available literature for its derivatization.

General Procedure for Aminomethylation of this compound
  • To a solution of this compound in a suitable solvent (e.g., ethanol), an appropriate primary amine and formaldehyde (as a 37% aqueous solution or paraformaldehyde) are added.

  • The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the desired aminomethylated product.

General Procedure for Reaction with Dicyandiamide
  • A mixture of this compound and dicyandiamide in a suitable solvent (e.g., ethanol) is heated under reflux.

  • The reaction is monitored by thin-layer chromatography.

  • After cooling, the precipitated product is collected by filtration, washed with a suitable solvent, and dried to afford the corresponding triazine derivative.

Future Directions and Conclusion

This compound represents a largely untapped resource for medicinal chemists. While its current application is primarily in the synthesis of therapeutic oligonucleotides, its unique heterocyclic core holds significant potential for the development of novel small-molecule drugs. The synthetic accessibility and reactivity of this compound make it an attractive starting point for the generation of diverse chemical libraries.

Future research should focus on:

  • Systematic derivatization: Exploring a wider range of chemical transformations to generate a library of novel this compound derivatives.

  • Biological screening: Evaluating these derivatives in a broad range of in vitro and in vivo assays to identify potential anticancer, antimicrobial, and enzyme inhibitory activities.

  • Computational studies: Employing in silico methods to predict the binding of this compound derivatives to various biological targets and to guide the design of more potent and selective compounds.

logical_relationship cluster_core This compound cluster_applications Potential Medicinal Applications cluster_evidence Supporting Evidence core_compound Core Scaffold anticancer Anticancer Agents core_compound->anticancer antimicrobial Antimicrobial Agents core_compound->antimicrobial enzyme_inhibitors Enzyme Inhibitors core_compound->enzyme_inhibitors bioisosteres Activity of Bioisosteres (1,2,4-triazoles, 1,3,4-thiadiazoles) bioisosteres->anticancer bioisosteres->antimicrobial bioisosteres->enzyme_inhibitors reactivity Chemical Reactivity & Derivatization Potential reactivity->anticancer reactivity->antimicrobial reactivity->enzyme_inhibitors

Caption: Rationale for exploring medicinal applications.

References

Investigating the Antimicrobial Properties of Dithiazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Among the heterocyclic compounds being investigated, dithiazole derivatives have emerged as a promising class of molecules with a broad spectrum of antimicrobial activity.[3][4] This technical guide provides an in-depth overview of the synthesis, antimicrobial evaluation, and potential mechanisms of action of dithiazole compounds, tailored for professionals in the field of drug discovery.

Antimicrobial Activity of Dithiazole Derivatives

Dithiazole compounds, particularly 1,3,4-thiadiazole derivatives, have demonstrated significant inhibitory effects against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[5][6][7] The biological activity of these compounds is often attributed to the strong aromaticity and unique electronic structure of the thiadiazole ring, which provides in vivo stability and facilitates interactions with biological targets.[5][6]

The antimicrobial efficacy is highly dependent on the nature and position of substituents on the dithiazole nucleus.[5] For instance, the introduction of specific aryl, benzyl, or heterocyclic moieties can significantly enhance the potency and spectrum of activity.[8][9] Quantitative data from various studies, primarily Minimum Inhibitory Concentration (MIC) values, are summarized below to facilitate comparison.

Table 1: Antibacterial Activity of Selected Dithiazole Derivatives (MIC in µg/mL)

Compound ID Derivative Class S. aureus B. subtilis E. coli P. aeruginosa Reference
Compound 7a/7b Schiff Bases (Fluorinated) 4–8 - - - [9]
Compound 19a Lauric Acid Derivative - - - - [9]
Compound 19b Myristic Acid Derivative - - - - [9]
Compound 14a Tetranorlabdane Derivative - - - 2.5 [10]
Catechol Derivative Nootkatone-fused Thiazole ≤ 2 - - - [2]
Compound 3 Heteroaryl Thiazole - - - - [11]

| Compound 30 | Amide Moiety | - | - | Xoo: 1.8 | Xoc: 2.1 |[12] |

Note: '-' indicates data not reported in the cited source. Xoo: Xanthomonas oryzae pv. oryzae, Xoc: Xanthomonas oryzae pv. oryzicola.

Table 2: Antifungal Activity of Selected Dithiazole Derivatives (MIC in µg/mL)

Compound ID Derivative Class C. albicans A. niger Reference
Compound 8e Benzimidazole Derivative 100 - [10]
Compound D4 Pyridinyl-thiadiazole 2.2 (µM/mL) - [13]
Compound D8 Pyridinyl-thiadiazole 1.95 (µM/mL) 1.99 (µM/mL) [13]

| Compound 9 | Heteroaryl Thiazole | 60-230 | - |[11] |

Note: '-' indicates data not reported in the cited source. Some values were reported in µM/mL.

Structure-Activity Relationship (SAR) Insights

The extensive research into dithiazole derivatives has revealed key structural features that govern their antimicrobial potency. Understanding these Structure-Activity Relationships (SAR) is crucial for the rational design of more effective drug candidates.[3]

Key SAR observations include:

  • Substitution Patterns: The biological activity of thiadiazoles is critically dependent on the substituent at the nucleus.[5]

  • Electron-Withdrawing Groups: Compounds with phenyl rings substituted with electron-withdrawing groups often exhibit higher antimicrobial activity.

  • Hybrid Molecules: Hybrid compounds, created by fusing the dithiazole moiety with other bioactive heterocycles (e.g., pyrazoline, imidazole, coumarin), can lead to broad-spectrum activity.[1][4]

  • Lipophilicity: Enhanced lipophilicity and membrane permeability, often conferred by the thiadiazole ring, facilitate effective interaction with microbial targets.[6]

The logical flow of SAR analysis often follows a path from initial lead identification to targeted modification and activity assessment.

SAR_Logic A Initial Dithiazole Scaffold (Lead Compound) B Chemical Modification (e.g., adding substituents at C2, C5) A->B Synthesize Derivatives C Evaluate Antimicrobial Activity (MIC, Zone of Inhibition) B->C Biological Screening D Analyze Structure-Activity Relationship (SAR) C->D Data Interpretation E Potent Activity? (Yes/No) D->E Decision Point E->B No, Redesign F Optimized Lead Compound E->F Yes G Further Development F->G

Caption: Logical workflow for Structure-Activity Relationship (SAR) studies.

Potential Mechanisms of Action

While the exact mechanisms for many dithiazole compounds are still under investigation, several modes of action have been proposed and studied. These include:

  • Enzyme Inhibition: Certain derivatives are predicted to inhibit crucial bacterial enzymes, such as E. coli MurB, which is involved in peptidoglycan biosynthesis.[11] For fungi, inhibition of lanosterol 14α-demethylase, an enzyme critical for ergosterol biosynthesis, is a proposed mechanism.[11][14]

  • Disruption of Membrane Potential: A mechanism observed in some broad-spectrum antibiotics involves disrupting the ability of bacteria to maintain the electrochemical gradient across their cell membranes, which is essential for ATP production and other vital functions.[15]

  • Biofilm Formation Inhibition: Some thiadiazole-derived compounds have been shown to interfere with the formation of microbial biofilms, which are a key factor in persistent infections and antibiotic resistance.[3]

Key Experimental Protocols

Reproducibility and standardization are paramount in drug discovery research. Below are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial dithiazoles.

A common and versatile method for synthesizing the 1,3,4-thiadiazole core involves the cyclization of thiosemicarbazide derivatives.

  • Step 1: Formation of Thiosemicarbazone: React a substituted aromatic acid with thiosemicarbazide in the presence of a dehydrating agent (e.g., concentrated H₂SO₄) in an ethanol solvent. Reflux the mixture for several hours.

  • Step 2: Cyclization: The intermediate from Step 1 is then reacted with a substituted benzaldehyde in the presence of a catalyst like glacial acetic acid in methanol. This step results in the formation of the final 2,5-disubstituted 1,3,4-thiadiazole product.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to yield the final compound.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]

Synthesis_Workflow cluster_0 Synthesis & Purification cluster_1 Characterization A Starting Materials (Aromatic Acid, Thiosemicarbazide) B Reaction 1: Reflux (Formation of Intermediate) A->B C Reaction 2: Cyclization (with Aldehyde) B->C D Crude Product C->D E Purification (Recrystallization) D->E F Pure Compound E->F G Spectroscopic Analysis (IR, NMR, Mass Spec) F->G

Caption: General experimental workflow for synthesis and characterization.

The broth microdilution method is a standardized assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Revive stock cultures of bacteria in a suitable broth medium (e.g., Mueller-Hinton Broth) and grow at 37°C for 18 hours to achieve a logarithmic growth phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.[5]

  • Compound Dilution: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate. Also, include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[8] This can be determined by visual inspection or by using a plate reader.

  • Standard Drugs: A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) is typically run in parallel as a reference.[9]

Conclusion and Future Outlook

Dithiazole compounds represent a versatile and potent scaffold in the search for new antimicrobial agents.[3] The extensive body of research highlights their broad-spectrum activity and the tunability of their properties through chemical modification. Future research should focus on optimizing the therapeutic index of these compounds, elucidating their precise mechanisms of action, and exploring novel hybrid structures to overcome existing resistance mechanisms.[3][4] The application of computational tools, such as molecular docking and QSAR modeling, will be instrumental in accelerating the design and discovery of next-generation dithiazole-based antimicrobials.[13]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Oligonucleotide Phosphorothioates using 3-Amino-1,2,4-dithiazole-5-thione (ADTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligonucleotide phosphorothioates are synthetic analogs of nucleic acids in which one of the non-bridging oxygen atoms of the phosphate backbone is replaced by a sulfur atom. This modification confers significant resistance to nuclease degradation, making them a cornerstone of therapeutic applications, including antisense oligonucleotides, siRNAs, and aptamers. The solid-phase phosphoramidite method remains the gold standard for the automated synthesis of these crucial molecules. A key step in this process is the efficient conversion of the phosphite triester intermediate to the desired phosphorothioate triester. 3-Amino-1,2,4-dithiazole-5-thione (ADTT) has emerged as a highly efficient, cost-effective, and reliable sulfur-transfer reagent for this purpose.

These application notes provide detailed protocols and comparative data for the use of ADTT in the synthesis of oligonucleotide phosphorothioates, offering a comprehensive guide for researchers and professionals in the field.

Principle of Solid-Phase Phosphorothioate Oligonucleotide Synthesis

The synthesis of oligonucleotide phosphorothioates is a cyclic process performed on a solid support, typically controlled pore glass (CPG). The oligonucleotide chain is elongated in the 3' to 5' direction through a repeating four-step cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Coupling: Reaction of the newly exposed 5'-hydroxyl group with a nucleoside phosphoramidite monomer, activated by a tetrazole catalyst.

  • Sulfurization: Conversion of the unstable phosphite triester linkage to a stable phosphorothioate triester using a sulfur-transfer reagent, such as ADTT.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of (n-1) shortmer impurities in subsequent cycles.

Recent studies have indicated that byproducts of certain sulfurization reagents, including ADTT, can act as in-situ capping agents, potentially allowing for a simplified and more efficient three-step synthesis cycle by eliminating the need for a separate capping step.[1][2][3][4]

Quantitative Data: A Comparative Overview of Sulfurizing Reagents

The choice of sulfurizing reagent is critical to achieving high coupling efficiency, and ultimately, high purity and yield of the final oligonucleotide product. The following table provides a summary of quantitative data for ADTT in comparison to other commonly used sulfurizing reagents.

ReagentChemical NameTypical Concentration & Reaction Time (DNA)Typical Concentration & Reaction Time (RNA)Sulfurization EfficiencyKey AdvantagesKey Disadvantages
ADTT This compound 0.02 M in Acetonitrile/Pyridine (9:1 v/v), 2 minutes Not explicitly detailed, but generally requires longer times than DNA >99.7% [5]Cost-effective, high efficiency, stable, byproducts can act as in-situ capping agents. [1][2][3][4][6]May require optimization for RNA synthesis.
DDTT 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione0.02 M - 0.1 M in Acetonitrile/Pyridine, 30s - 2.5 min[7]0.05 M in Pyridine/Acetonitrile, 4 minutes[7]>99%High efficiency, especially for RNA; stable in solution.[7][8]Higher cost compared to ADTT.
PADS Phenylacetyl Disulfide0.2 M in Acetonitrile/3-Picoline, 1-2 minutes[9]Not explicitly detailed>99.6%[9]Economical for large-scale synthesis.[9]Requires an "aging" period for optimal performance.[5]
Beaucage Reagent 3H-1,2-Benzodithiol-3-one 1,1-dioxide0.05 M in Acetonitrile, 1-4 minutes[8]0.05 M in Acetonitrile, 4 minutes[8]>99%[9]High efficiency, fast reaction time.[9]Limited stability in solution on the synthesizer.[8]

Experimental Protocols

Reagent Preparation

ADTT Sulfurizing Reagent (0.02 M)

  • Materials:

    • This compound (ADTT)

    • Anhydrous Acetonitrile

    • Anhydrous Pyridine

  • Procedure:

    • Dissolve the appropriate amount of ADTT in a 9:1 (v/v) mixture of anhydrous acetonitrile and anhydrous pyridine to achieve a final concentration of 0.02 M.

    • Ensure the solution is thoroughly mixed and completely dissolved before placing it on the synthesizer.

    • It is recommended to prepare the solution fresh, although it exhibits good stability. For optimal results, store any unused solution under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Automated Solid-Phase Synthesis Protocol (1 µmole scale)

This protocol outlines a standard four-step synthesis cycle on an automated DNA/RNA synthesizer.

StepReagent/SolventWait Time
1. Detritylation 3% Dichloroacetic Acid (DCA) in Toluene60 seconds
Acetonitrile (Wash)30 seconds
2. Coupling 0.1 M Phosphoramidite in Acetonitrile + 0.45 M Activator (e.g., ETT)120 seconds
Acetonitrile (Wash)30 seconds
3. Sulfurization 0.02 M ADTT in Acetonitrile/Pyridine (9:1) 120 seconds
Acetonitrile (Wash)30 seconds
4. Capping Cap A (Acetic Anhydride/Pyridine/THF) + Cap B (N-Methylimidazole/THF)30 seconds
Acetonitrile (Wash)30 seconds

Note: For the three-step cycle utilizing in-situ capping, the capping step (Step 4) is omitted. This approach has been shown to provide comparable or even higher purity and yield for phosphorothioate oligonucleotides.[1][2][6]

Post-Synthesis: Cleavage and Deprotection
  • Cleavage from Solid Support: After completion of the synthesis, the oligonucleotide is cleaved from the CPG solid support. This is typically achieved by incubation with concentrated ammonium hydroxide at room temperature for 1-2 hours.

  • Base and Phosphate Deprotection: The resulting solution, containing the oligonucleotide, is then heated at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the cyanoethyl groups from the phosphate backbone.

  • Purification: The crude oligonucleotide phosphorothioate is purified using standard techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), depending on the length and purity requirements of the final product.

Mandatory Visualizations

G cluster_workflow Solid-Phase Synthesis Workflow Start Start Automated_Synthesis_Cycle Automated Synthesis Cycle (Repeat n-1 times) Start->Automated_Synthesis_Cycle Cleavage_Deprotection Cleavage and Deprotection Automated_Synthesis_Cycle->Cleavage_Deprotection Purification Purification Cleavage_Deprotection->Purification Final_Product Purified Oligonucleotide Phosphorothioate Purification->Final_Product

Caption: Overall workflow for solid-phase synthesis of oligonucleotide phosphorothioates.

G cluster_cycle Automated Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposes 5'-OH Sulfurization 3. Sulfurization (with ADTT) Coupling->Sulfurization Forms Phosphite Triester Capping 4. Capping (Acetylation of Failures) Sulfurization->Capping Forms Phosphorothioate Triester Capping->Detritylation Next Cycle

Caption: The four-step chemical reaction cycle for phosphorothioate oligonucleotide synthesis.

G cluster_reaction Sulfurization with ADTT Phosphite_Triester Phosphite Triester P(III) Phosphorothioate_Triester Phosphorothioate Triester P(V) Phosphite_Triester->Phosphorothioate_Triester Sulfurization ADTT { ADTT |  Sulfur Source } ADTT->Phosphorothioate_Triester

Caption: Chemical transformation during the sulfurization step using ADTT.

Conclusion

This compound (ADTT) stands out as a highly efficient, economical, and robust sulfurizing reagent for the solid-phase synthesis of oligonucleotide phosphorothioates. Its high sulfurization efficiency, compatibility with automated synthesis platforms, and the potential for a simplified three-step synthesis protocol make it an attractive choice for both research-scale and large-scale production. The detailed protocols and comparative data presented in these application notes are intended to provide researchers, scientists, and drug development professionals with the necessary information to effectively implement ADTT in their oligonucleotide synthesis workflows, ultimately contributing to the advancement of nucleic acid-based therapeutics.

References

Application Notes and Protocols for Solid-Phase Synthesis with 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride, is a commercially available and cost-effective sulfur-transfer reagent.[1][2][3] It has been widely adopted in the solid-phase synthesis of oligonucleotide phosphorothioates.[1][2] This modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, confers enhanced resistance to nuclease degradation, a critical attribute for therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). ADTT is highly efficient and fully compatible with automated solid-phase synthesis protocols, making it a valuable tool in the development and manufacturing of nucleic acid-based therapeutics.[1][3]

This document provides a detailed protocol for the use of ADTT in the solid-phase synthesis of oligonucleotide phosphorothioates, along with relevant data and workflow visualizations. While the primary application of ADTT is in oligonucleotide synthesis, its use in solid-phase peptide synthesis for the generation of thioamides has not been reported. The methods for thioamide formation in peptides typically involve different types of reagents and strategies.

Principle of Solid-Phase Oligonucleotide Phosphorothioate Synthesis

The synthesis of oligonucleotide phosphorothioates on a solid support is a cyclical process that extends the oligonucleotide chain in the 3' to 5' direction. The core of this process is a four-step cycle that is repeated for each nucleotide addition:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleotide of the growing chain, exposing a free 5'-hydroxyl group.

  • Coupling: Activation of a phosphoramidite monomer and its subsequent reaction with the free 5'-hydroxyl group of the resin-bound oligonucleotide.

  • Sulfurization: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate triester using a sulfur-transfer reagent, in this case, ADTT.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion-mutant sequences (n-1 mers).

Recent studies have explored a simplified three-step cycle, omitting the capping step, by demonstrating that byproducts of some sulfurizing agents, including ADTT, can act as in-situ capping agents.[3] This can lead to higher yields and reduced solvent and reagent consumption.[3]

Experimental Protocols

Materials and Reagents
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the initial nucleoside.

  • Phosphoramidites: DNA or RNA phosphoramidite monomers with appropriate protecting groups.

  • ADTT Solution (Sulfurizing Reagent): 0.02 M this compound in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine.

  • Detritylation Reagent: 3% Dichloroacetic acid (DCA) in an appropriate solvent (e.g., toluene or dichloromethane).

  • Coupling Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

    • Cap B: N-Methylimidazole in THF.

  • Washing Solvent: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

  • Purification Solvents: HPLC-grade acetonitrile and appropriate buffers (e.g., triethylammonium acetate).

Protocol for Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide (1 µmole scale)

This protocol outlines a standard four-step synthesis cycle on an automated DNA/RNA synthesizer.

1. Synthesis Cycle (repeated for each nucleotide addition):

  • Step 1: Detritylation

    • Flush the column with the detritylation reagent (3% DCA).

    • Reaction Time: 60-90 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile.

  • Step 2: Coupling

    • Deliver the phosphoramidite solution and the coupling activator (ETT) simultaneously to the column.

    • Reaction Time: 120-180 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Step 3: Sulfurization

    • Deliver the 0.02 M ADTT solution to the column.

    • Reaction Time: 120-300 seconds.

    • Wash the column with anhydrous acetonitrile.

  • Step 4: Capping

    • Deliver the capping reagents (Cap A and Cap B) to the column.

    • Reaction Time: 60-120 seconds.

    • Wash the column with anhydrous acetonitrile.

2. Post-Synthesis Cleavage and Deprotection:

  • After the final cycle, treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the resin.

  • Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.

  • Heat the vial at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the phosphate backbone.

  • Cool the solution and evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

3. Purification:

  • The crude phosphorothioate oligonucleotide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC.

  • RP-HPLC Conditions (Illustrative):

    • Column: C18 column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of acetonitrile in TEAA buffer.

    • Detection: UV absorbance at 260 nm.

  • Collect the fractions corresponding to the full-length product and desalt using an appropriate method.

Data Presentation

The following table summarizes comparative data for the synthesis of an 18-mer phosphorothioate oligonucleotide using a conventional 4-reaction cycle versus a 3-reaction cycle where the capping step is omitted and ADTT is used for sulfurization.

Synthesis CycleDMT-on Crude Product Yield (%)UV Purity (%)MS Purity (%)n-1 Impurities (%)
4-Reaction Cycle (with Capping) 67788311
3-Reaction Cycle (no Capping) 76768511

Data adapted from a study on the in-situ capping effect of sulfurization byproducts. The results indicate that a 3-reaction cycle with ADTT can provide a higher yield with comparable purity to the traditional 4-reaction cycle.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of phosphorothioate oligonucleotides using ADTT.

G cluster_synthesis Solid-Phase Synthesis Cycle (Automated) cluster_postsynthesis Post-Synthesis Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling 1. Sulfurization Sulfurization Coupling->Sulfurization 2. Capping Capping Sulfurization->Capping 3. ADTT Capping->Detritylation 4. Repeat for next cycle Cleavage Cleavage from Solid Support Capping->Cleavage Final Cycle Deprotection Removal of Protecting Groups Cleavage->Deprotection Purification HPLC Purification Deprotection->Purification End Purified Phosphorothioate Oligonucleotide Purification->End Start Start with Nucleoside-Functionalized Solid Support Start->Detritylation

Caption: Overall workflow for solid-phase synthesis of phosphorothioate oligonucleotides.

Four-Step Chemical Reaction Cycle

This diagram details the chemical transformations occurring in each step of the synthesis cycle.

G node_detritylation Detritylation 5'-DMT-O-Nucleoside-Resin → 5'-HO-Nucleoside-Resin node_coupling Coupling 5'-HO-Nucleoside-Resin + Phosphoramidite → Phosphite Triester-Resin node_detritylation->node_coupling 1. Exposes 5'-OH node_sulfurization Sulfurization (ADTT) Phosphite Triester-Resin → Phosphorothioate Triester-Resin node_coupling->node_sulfurization 2. Forms P(III) linkage node_capping Capping Unreacted 5'-HO-Nucleoside-Resin → Acetylated-Nucleoside-Resin node_sulfurization->node_capping 3. Forms P(V) linkage node_capping->node_detritylation 4. Blocks failures & repeats cycle

Caption: The four-step chemical reaction cycle for phosphorothioate oligonucleotide synthesis.

References

Application Notes and Protocols for ADTT as a Sulfuration Agent in Automated DNA/RNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate oligonucleotides, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, are a cornerstone of therapeutic applications, including antisense oligonucleotides and siRNAs. This modification confers enhanced nuclease resistance, a critical attribute for in vivo stability. The synthesis of these modified oligonucleotides is typically achieved during automated solid-phase synthesis by replacing the standard oxidation step with a sulfurization step. 3-Amino-1,2,4-dithiazole-5-thione (ADTT) has emerged as a highly efficient and cost-effective sulfurizing reagent for this purpose.[1][2][3] This document provides detailed application notes, comparative data, and experimental protocols for the use of ADTT in automated DNA and RNA synthesis.

Advantages of ADTT

ADTT offers several key advantages as a sulfurizing reagent in automated oligonucleotide synthesis:

  • High Efficiency: ADTT provides high sulfurization efficiency, typically exceeding 99%, which is comparable to other common sulfurizing reagents.[4]

  • Cost-Effectiveness: As a commercially available and inexpensive compound, ADTT significantly reduces the cost of large-scale oligonucleotide phosphorothioate manufacturing.[1][2]

  • Compatibility: It is fully compatible with standard automated solid-phase synthesis platforms and phosphoramidite chemistry.[1][2]

  • Stability: ADTT exhibits good stability in solution when prepared under anhydrous conditions, making it suitable for use on automated synthesizers.

Data Presentation

Table 1: Comparison of Common Sulfurizing Reagents
ReagentTypical Concentration & SolventTypical Reaction Time (DNA)Typical Reaction Time (RNA)Sulfurization EfficiencyKey AdvantagesKey Disadvantages
ADTT 0.02 M in 9:1 Acetonitrile:Pyridine[2]60 - 120 seconds2 - 10 minutes[2]>99%[4]Cost-effective, high efficiencyLonger reaction times for RNA may be needed
DDTT 0.05 M in Pyridine/Acetonitrile[1][5]30 - 150 seconds[1]4 - 6 minutes[1][5]>90% (for 20-mer)[1]High efficiency, very stable in solution[1]Higher cost
Beaucage Reagent 0.05 M in Acetonitrile30 - 60 seconds4 minutes or longer[6]HighFast reaction timesLimited stability in solution on synthesizer[6]
PADS 0.2 M in 1:1 Acetonitrile:3-Picoline3 minutes3 minutes>99.8%[2]Efficient for large-scale synthesisRequires "aging" of the solution for optimal performance

Experimental Protocols

Protocol 1: Automated Synthesis of Phosphorothioate DNA using ADTT

This protocol outlines the steps for using ADTT as a sulfurizing reagent in a standard automated DNA synthesizer employing phosphoramidite chemistry.

Materials:

  • ADTT (this compound)

  • Anhydrous Acetonitrile

  • Anhydrous Pyridine

  • Standard DNA phosphoramidites and synthesis reagents (deblocking, capping, activator solutions)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Automated DNA/RNA synthesizer

Reagent Preparation:

Prepare a 0.02 M solution of ADTT in a 9:1 (v/v) mixture of anhydrous acetonitrile and anhydrous pyridine.[2] Ensure all solvents are anhydrous to prevent oxidation of the phosphite triester, which would lead to phosphate ester (P=O) impurities.

Automated Synthesis Cycle:

The standard four-step synthesis cycle (deblocking, coupling, capping, oxidation) is modified by replacing the oxidation step with the ADTT sulfurization step.

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a standard deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

  • Coupling: Addition of the next phosphoramidite monomer and an activator (e.g., 5-ethylthio-1H-tetrazole) to the growing oligonucleotide chain.

  • Sulfurization: Delivery of the 0.02 M ADTT solution to the synthesis column. A reaction time of 60-120 seconds is typically sufficient for DNA synthesis.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer impurities.

  • Washing: A thorough wash with anhydrous acetonitrile is performed between each step.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection:

  • Cleave the oligonucleotide from the CPG support and remove the base and phosphate protecting groups using concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C for 8-12 hours).

  • Purify the crude phosphorothioate oligonucleotide using standard techniques such as reverse-phase HPLC or ion-exchange chromatography.

Protocol 2: Automated Synthesis of Phosphorothioate RNA using ADTT

The synthesis of phosphorothioate RNA follows a similar protocol to DNA, with adjustments to the sulfurization time to account for the potentially slower reaction with 2'-O-protected RNA monomers.

Materials:

  • Same as Protocol 1, but with 2'-O-protected RNA phosphoramidites (e.g., TBDMS or TOM protected).

Reagent Preparation:

  • Prepare a 0.02 M solution of ADTT as described in Protocol 1. For difficult sequences, a higher concentration (e.g., up to 0.1 M) may be considered.

Automated Synthesis Cycle:

  • Deblocking: As in Protocol 1.

  • Coupling: As in Protocol 1, using 2'-O-protected RNA phosphoramidites.

  • Sulfurization: Deliver the ADTT solution to the synthesis column. A longer reaction time of 2-10 minutes is recommended for RNA sulfurization to ensure high efficiency.[2] The optimal time may need to be determined empirically based on the sequence and synthesizer.

  • Capping: As in Protocol 1.

  • Washing: As in Protocol 1.

Post-Synthesis Cleavage and Deprotection:

  • Follow a two-step deprotection protocol suitable for RNA, which involves removal of the base and phosphate protecting groups, followed by the removal of the 2'-O-silyl protecting groups.

Mandatory Visualization

cluster_synthesis_cycle Automated Phosphorothioate Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Phosphoramidite Addition) deblocking->coupling Washes sulfurization 3. Sulfurization (ADTT Addition) coupling->sulfurization Washes capping 4. Capping (Failure Sequence Blocking) sulfurization->capping Washes capping->deblocking Start Next Cycle (Washes) cleavage Cleavage from Support & Deprotection capping->cleavage After Final Cycle purification Purification (e.g., HPLC) cleavage->purification analysis Quality Control (LC-MS, CE) purification->analysis

Caption: Workflow for automated phosphorothioate oligonucleotide synthesis using ADTT.

phosphite Internucleotide Phosphite Triester phosphorothioate Internucleotide Phosphorothioate Triester phosphite->phosphorothioate Sulfurization adtt ADTT (this compound) adtt->phosphorothioate byproducts Byproducts phosphorothioate->byproducts generates

Caption: Chemical transformation during the ADTT-mediated sulfurization step.

References

Applications of 3-Amino-1,2,4-dithiazole-5-thione in Agrochemical Contexts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride, is a heterocyclic compound with a unique dithiazole core. While its primary documented application is as a highly efficient sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates for therapeutic purposes, its relevance in the agrochemical sector is an area of emerging interest. Although direct synthesis of commercial agrochemicals starting from ADTT is not widely reported in publicly available literature, its structural motifs are found in various biologically active molecules, and it appears as a significant transformation product in agricultural soil environments. This document provides an overview of the current understanding and potential applications of ADTT in agrochemical synthesis and related fields.

Application Note 1: Intermediate for Novel Agrochemical Candidates

The 1,2,4-dithiazole scaffold is a recognized pharmacophore in the design of biologically active compounds. While specific examples of commercial agrochemicals synthesized directly from this compound are scarce in the literature, the derivatization of the amino group or modification of the dithiazole ring could lead to novel fungicides, herbicides, or insecticides. The presence of both nucleophilic (amino group) and electrophilic sites, along with the reactive disulfide bond, makes ADTT a versatile building block for combinatorial chemistry approaches in agrochemical discovery.

Derivatives of related heterocyclic systems like 1,2,4-thiadiazoles and 1,2,3-dithiazoles have shown significant agrochemical activity. For instance, various 1,2,4-thiadiazole derivatives have demonstrated insecticidal activity against pests like Nilaparvata lugens and Aphis craccivora[1][2]. Similarly, 1,2,3-dithiazole derivatives have been reported to possess fungicidal and herbicidal properties[3]. This suggests the potential of the 1,2,4-dithiazole core of ADTT as a scaffold for new agrochemical development.

Table 1: Reported Agrochemical Activity of Related Dithiazole and Thiadiazole Derivatives

Compound ClassTarget Organism/PestActivity TypeEfficacy DataReference
3-Pyridyl-1,2,4-thiadiazole derivativesNilaparvata lugens, Nephotettix cincticeps, Aphis craccivoraInsecticidalGood activity against all tested insects.[1][2]
1,2,3-Dithiazole derivativesVarious fungi and plantsFungicidal, HerbicidalFirst reported in a 1977 patent by Chevron Research Co.[3]
1-Methyl-3-(5-tert-butyl-1,3,4-thiadiazol-2-yl)ureaWeedsHerbicidalProminent herbicidal activity.[4]
1,3,4-Thiadiazole 5-fluorouracil acetamidesTetranychus cinnabarinus, Aphis craccivoraInsecticidalGood stomach and contact toxicity.[5]
Application Note 2: Transformation Product of Soil Fumigants

A significant agrochemical relevance of this compound is its role as a degradation product of the soil fumigant Disodium cyanodithioimidocarbonate. This fumigant is used to control fungi, nematodes, and weeds in soil. Following application, it decomposes in moist soil, and one of the identified transformation products is this compound. Understanding the formation, persistence, and potential biological activity of ADTT in soil is crucial for environmental risk assessment of the parent fumigant. The biological activity of this degradation product itself within the soil ecosystem is a subject for further research.

Experimental Protocols

Protocol 1: Sulfurization of a Phosphite Triester using this compound (ADTT)

This protocol is adapted from the established use of ADTT in oligonucleotide synthesis and demonstrates its function as a sulfur-transfer agent. This type of reaction is fundamental in the synthesis of various organophosphorus compounds, some of which have insecticidal properties.

Objective: To synthesize a phosphorothioate triester from a phosphite triester using ADTT.

Materials:

  • Phosphite triester (e.g., trimethyl phosphite)

  • This compound (ADTT)

  • Acetonitrile (anhydrous)

  • Pyridine (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, magnetic stirrer, etc.)

  • TLC plates (silica gel) and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the phosphite triester (1.0 mmol) in a mixture of anhydrous acetonitrile and anhydrous pyridine (e.g., 9:1 v/v, 10 mL).

  • Addition of ADTT: To the stirred solution, add this compound (1.1 mmol, 1.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired phosphorothioate triester.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ³¹P NMR, MS).

Expected Outcome: The phosphite triester is efficiently converted to the corresponding phosphorothioate triester with a high yield (>95%).

Visualizations

Diagram 1: Hypothetical Synthesis of a Fungicidal Derivative from ADTT

G ADTT This compound (ADTT) Intermediate N-Acyl Intermediate ADTT->Intermediate Acylation AcylChloride Fungicidal Moiety-COCl (e.g., Benzoyl Chloride derivative) AcylChloride->Intermediate Base Base (e.g., Pyridine) Base->Intermediate Fungicide Hypothetical Dithiazole Fungicide Intermediate->Fungicide Further Modification (Optional) G cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation Start Starting Materials (ADTT & Reagents) Reaction Chemical Reaction Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., against fungal pathogens) Characterization->Screening Test Compound DoseResponse Dose-Response Study (EC50 determination) Screening->DoseResponse Lead Lead Compound Identification DoseResponse->Lead

References

Application Notes: Xanthene and its Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While "Xanthane Hydride" does not appear to be a recognized compound in scientific literature, a class of structurally related compounds, xanthenes and their derivatives , has demonstrated significant potential as effective corrosion inhibitors for various metals and alloys in aggressive environments. Xanthenes are oxygen-containing heterocyclic compounds that can adsorb onto metal surfaces, forming a protective barrier against corrosive agents. Their efficacy is often attributed to the presence of heteroatoms (oxygen), aromatic rings, and substituent groups that can facilitate strong adsorption.

These application notes provide an overview of the use of xanthene and its derivatives as corrosion inhibitors, summarizing key performance data and detailing the experimental protocols used for their evaluation.

Mechanism of Action

The corrosion inhibition by xanthene derivatives is primarily due to their adsorption on the metal surface. This process can be described by several adsorption isotherms, including Langmuir, Temkin, and Frumkin. The molecules can adsorb through physisorption (electrostatic interactions) or chemisorption (covalent bonding). The protective film formed acts as a barrier, isolating the metal from the corrosive medium. The efficiency of inhibition is influenced by the electronic structure of the xanthene derivative, the nature of the metal, and the composition of the corrosive environment.

Quantitative Data Summary

The following table summarizes the performance of various xanthene derivatives as corrosion inhibitors under different experimental conditions.

InhibitorConcentration (M)MetalCorrosive MediumTemperature (K)Inhibition Efficiency (%)Reference
Xanthene1 x 10⁻³Mild Steel1 M HCl30392.4
Xanthene5 x 10⁻³Mild Steel1 M HCl30396.8
9-phenyl-3H-xanthen-3-one1 x 10⁻⁴Mild Steel1 M HCl29889.1
9-phenyl-3H-xanthen-3-one5 x 10⁻⁴Mild Steel1 M HCl29894.2
3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one1 x 10⁻⁴Mild Steel1 M HCl29891.5
3,3-dimethyl-9-phenyl-3,4-dihydroacridin-1(2H)-one5 x 10⁻⁴Mild Steel1 M HCl29896.3

Experimental Protocols

Weight Loss Method

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Procedure:

  • Specimen Preparation: Prepare rectangular specimens of the metal (e.g., mild steel) of known dimensions. Polish the specimens with a series of emery papers of decreasing grit size, wash with distilled water and acetone, and dry.

  • Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg.

  • Immersion: Immerse the specimens in the corrosive solution (e.g., 1 M HCl) with and without the desired concentrations of the xanthene derivative inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the specimens, clean them with a suitable cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, wash, dry, and re-weigh.

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K * W) / (A * T * D) where K is a constant (8.76 x 10⁴), W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] * 100

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

Procedure:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).

  • Stabilization: Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E) to obtain Tafel plots. Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, offering insights into the protective film's properties.

Procedure:

  • Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as a Nyquist plot (Z'' vs. Z') and a Bode plot (log |Z| vs. log f and phase angle vs. log f). Model the data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct).

  • Calculations:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Visualizations

G cluster_workflow Experimental Workflow for Corrosion Inhibitor Evaluation cluster_methods Evaluation Methods prep Metal Specimen Preparation uninhibited Corrosive Medium (Blank) prep->uninhibited inhibited Corrosive Medium + Xanthene Derivative prep->inhibited wl Weight Loss uninhibited->wl pdp Potentiodynamic Polarization uninhibited->pdp eis Electrochemical Impedance Spectroscopy uninhibited->eis inhibited->wl inhibited->pdp inhibited->eis analysis Data Analysis and Inhibition Efficiency Calculation wl->analysis pdp->analysis eis->analysis G cluster_interface Logical Relationship at the Metal-Inhibitor Interface cluster_solution Aqueous Corrosive Solution metal Metal Surface adsorption Adsorption (Physisorption/ Chemisorption) metal->adsorption inhibitor Xanthene Derivative Molecules inhibitor->adsorption corrosive Corrosive Species (e.g., H+, Cl-) corrosive->metal Corrosion Attack film Protective Inhibitor Film adsorption->film film->corrosive Blocks Attack inhibition Corrosion Inhibition film->inhibition

Application Notes and Protocols: 3-Amino-1,2,4-dithiazole-5-thione in the Synthesis of Fused Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 3-amino-1,2,4-dithiazole-5-thione, also known as xanthane hydride, as a versatile building block in the synthesis of fused heterocyclic compounds. The inherent reactivity of its amino and thione functional groups allows for its participation in cyclocondensation and multicomponent reactions, leading to the formation of novel heterocyclic systems with potential applications in medicinal chemistry and materials science.

Synthesis of 6,7-dihydro-5H-[1][2][3]dithiazolo[4,3-a][1][4][5]triazine-3-thiones via Aminomethylation

This compound serves as a key precursor for the synthesis of the novel 6,7-dihydro-5H-[1][2][3]dithiazolo[4,3-a][1][4][5]triazine heterocyclic system through a one-pot aminomethylation reaction involving a primary amine and formaldehyde.[1][2][3] This reaction proceeds via a presumed Mannich-type condensation followed by intramolecular cyclization.

Reaction_Pathway_Aminomethylation cluster_reactants Reactants cluster_product Product ADTT This compound Product 6-R-6,7-dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a][1,3,5]triazine-3-thione ADTT->Product + Amine Primary Amine (R-NH2) Amine->Product + Formaldehyde Formaldehyde (HCHO) Formaldehyde->Product Reflux (DMF/EtOH)

Figure 1: Reaction scheme for the synthesis of dithiazolo[4,3-a][1][4][5]triazines.

Quantitative Data

The yields of this reaction are generally reported to be low.[1]

R Group of Primary AmineProductYield (%)Reference
Benzyl6-Benzyl-6,7-dihydro-3H,5H-[1][2][3]dithiazolo[4,3-a][1][4][5]triazine-3-thione18[1]
Substituted PhenylCorresponding 6-substituted derivative9-18[1]
Experimental Protocol

Synthesis of 6-Benzyl-6,7-dihydro-3H,5H-[1][2][3]dithiazolo[4,3-a][1][4][5]triazine-3-thione [1]

  • Reaction Setup: In a round-bottom flask, combine benzylamine (0.25 mL, 2.4 mmol) and this compound (0.36 g, 2.4 mmol).

  • Solvent Addition: Add 1.5 mL of dimethylformamide (DMF) and 10 mL of ethanol to the flask.

  • Reagent Addition: Add a 21% aqueous solution of formaldehyde (0.65 mL, 4.8 mmol).

  • Reaction: Heat the mixture to reflux. The formation of a precipitate should be observed within 2-3 minutes.

  • Work-up and Purification:

    • Cool the reaction mixture and collect the crude product by filtration. The crude product will contain the desired product, starting material, and elemental sulfur.

    • Wash the crude product with butanol.

    • Purify the product by flash chromatography on silica gel using hot ethyl acetate as the eluent.

  • Isolation: Evaporate the solvent to obtain the final product as light-yellow crystals.

Synthesis of Thioammeline from Dicyandiamide

The reaction of this compound with dicyandiamide provides a synthetic route to thioammeline (4,6-diamino-1,3,5-triazine-2(5H)-thione), a significant derivative of 1,3,5-triazine.[1][5] The proposed mechanism involves an initial N-thiocarbamoylation of dicyandiamide, followed by the elimination of sulfur and subsequent cyclization to form the triazine ring.[1]

Reaction_Pathway_Thioammeline cluster_reactants2 Reactants cluster_intermediates Intermediates cluster_product2 Product ADTT2 This compound Intermediate1 N-Thiocarbamoylation ADTT2->Intermediate1 + Dicyandiamide Dicyandiamide Dicyandiamide Intermediate2 Sulfur Elimination & Cyclization Intermediate1->Intermediate2 Thioammeline Thioammeline Intermediate2->Thioammeline

Figure 2: Proposed reaction pathway for the synthesis of thioammeline.

Experimental Protocol

Synthesis of Thioammeline [5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, prepare a mixture of this compound and dicyandiamide in ethanol.

  • Reaction: Heat the mixture to reflux.

  • Observation: During the reaction, the formation of elemental sulfur and a colorless crystalline precipitate will be observed.

  • Isolation and Purification:

    • After the reaction is complete, cool the mixture.

    • Separate the precipitate from the reaction mixture.

    • Purify the crude product by recrystallization.

  • Characterization: The identity of the product as thioammeline can be confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.[1]

Summary and Future Outlook

The application of this compound as a synthon for heterocyclic compounds, although not as extensively explored as its role as a sulfurizing agent, presents unique opportunities for the construction of novel fused ring systems. The protocols detailed above for the synthesis of dithiazolo[4,3-a][1][4][5]triazines and thioammeline serve as a foundation for further exploration. Future research could focus on expanding the scope of primary amines in the aminomethylation reaction, investigating the reactivity with other bifunctional reagents, and exploring its use in multicomponent reactions to access a wider diversity of heterocyclic scaffolds for drug discovery and materials science.

References

Application Notes and Protocols for the Analytical Detection of 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride, is a crucial reagent in synthetic chemistry, most notably for its application as a sulfurizing agent in the solid-phase synthesis of oligonucleotide phosphorothioates. This modification enhances the nuclease resistance of oligonucleotides, a vital characteristic for their therapeutic applications. Given its role, ensuring the purity and accurate quantification of ADTT is critical for process control and quality assurance in drug development and manufacturing.

These application notes provide a comprehensive overview of the analytical methodologies for the detection and quantification of ADTT, with a primary focus on High-Performance Liquid Chromatography (HPLC), a widely used technique for the quality control of this compound.

Analytical Methods Overview

The primary method for the analysis of this compound is Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (UV) detection. This technique offers a balance of specificity, sensitivity, and reproducibility for purity determination and quantification. Other potential, though less documented, methods could include Thin-Layer Chromatography (TLC) for rapid qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and analysis in complex matrices.

Quantitative Data Summary

While comprehensive validation data for a standardized public method is limited, the following table summarizes available and typical performance characteristics for the quality control of this compound using HPLC.

ParameterTypical Value/RangeMethodNotes
Purity >95.0% (area %)HPLC-UVA common specification for commercial-grade ADTT.
Reproducibility 0.72% (RSD)[1]HPLC-UVIndicates good method consistency over repeated measurements.[1]
Precision 1.04% (RSD)[1]HPLC-UVDemonstrates low variability between different analyses of the same sample.[1]
Limit of Detection (LOD) To be determinedHPLC-UVThis would be established during formal method validation.
Limit of Quantification (LOQ) To be determinedHPLC-UVThis would be established during formal method validation.
Linearity Range To be determinedHPLC-UVA calibration curve would be necessary for accurate quantification.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

This protocol describes a general method for the purity assessment of ADTT raw material using reverse-phase HPLC with UV detection.

1. Scope: This method is intended for the determination of the purity of this compound by calculating the area percentage of the main peak.

2. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reverse-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Solvent filtration apparatus.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • Formic acid (optional, for mobile phase modification).

  • This compound reference standard and sample.

3. Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile and Water (e.g., in a 50:50 v/v ratio).

  • A small amount of formic acid (e.g., 0.1%) can be added to both the aqueous and organic phases to improve peak shape.

  • Degas the mobile phase using sonication or vacuum filtration before use.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of ADTT reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

5. Chromatographic Conditions:

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (50:50, v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 260 nm (A UV scan of ADTT should be performed to determine the optimal wavelength).

  • Run Time: Approximately 10 minutes, or until the main peak and any impurities have eluted.

6. Data Analysis:

  • Inject the standard solution to determine the retention time of ADTT.

  • Inject the sample solution.

  • Integrate the peaks in the chromatogram.

  • Calculate the area percentage of the ADTT peak relative to the total area of all peaks in the chromatogram to determine the purity.

    Purity (%) = (Area of ADTT Peak / Total Area of All Peaks) x 100

Visualizations

Analytical_Workflow_for_ADTT_Purity cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh ADTT dissolve Dissolve in Mobile Phase weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (260 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report report calculate->report Final Report

Caption: Workflow for ADTT Purity Analysis by HPLC-UV.

Logical_Relationship_ADTT_Analysis ADTT This compound (ADTT) Method Analytical Method ADTT->Method HPLC HPLC-UV Method->HPLC TLC TLC Method->TLC LCMS LC-MS Method->LCMS Purity Purity Assessment HPLC->Purity Quantification Quantification HPLC->Quantification QC Quality Control Purity->QC Quantification->QC

References

Application Notes and Protocols for Large-Scale Synthesis of Phosphorothioates with ADTT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphorothioate oligonucleotides (PS-oligos) are a cornerstone of nucleic acid-based therapeutics, most notably in the field of antisense technology. Their defining feature is the replacement of a non-bridging oxygen atom with sulfur in the phosphate backbone, a modification that confers significant resistance to nuclease degradation, thereby enhancing their stability and bioavailability in vivo. The large-scale synthesis of these therapeutic molecules demands a robust, efficient, and cost-effective sulfurization step. 3-amino-1,2,4-dithiazole-5-thione (ADTT) has emerged as a highly effective sulfur-transfer reagent for this purpose. It is a commercially available, inexpensive, and stable compound that offers high sulfurization efficiency, making it an attractive alternative to other reagents.[1][2][3][4][5][6]

These application notes provide a comprehensive guide to the large-scale synthesis of phosphorothioate oligonucleotides using ADTT, including detailed experimental protocols, comparative data on sulfurizing reagents, and a visualization of a relevant therapeutic signaling pathway.

Data Presentation: Comparison of Sulfurizing Reagents

The choice of sulfurizing reagent is critical for the efficiency and cost-effectiveness of phosphorothioate oligonucleotide synthesis. The following table summarizes the performance of ADTT in comparison to other commonly used reagents.

ReagentTypical Concentration & SolventSulfurization TimeStepwise Efficiency (%)AdvantagesDisadvantages
ADTT 0.02 - 0.2 M in Acetonitrile/Pyridine (e.g., 9:1 v/v) [2][7]1 - 5 minutes >99.5 [7]Low cost, high efficiency, good stability in solution, commercially available in bulk. [1][2][3][4][5][6]Pyridine is a noxious solvent.
Beaucage Reagent0.05 M in Acetonitrile1 - 5 minutes>99High efficiency.Expensive, can be unstable in solution.[7]
PADS0.2 M in Acetonitrile/3-Picoline (1:1 v/v)[8]2 minutes[2]>99.9[8]High efficiency.Requires "aging" of the solution for optimal performance.[8]
DDTT0.02 - 0.1 M in Pyridine[9]0.5 - 4 minutes[9]>98[9]Very low oxidation, stable solutions.[9]Proprietary reagent.
EDITHNot specified10 minutes[7]Not specifiedEffective for RNA synthesis.[10]Can cause side reactions with certain deprotection chemistries.

Experimental Protocols

Protocol 1: Automated Solid-Phase Synthesis of a 20-mer Phosphorothioate Oligonucleotide using ADTT

This protocol describes the synthesis of a 20-mer phosphorothioate oligonucleotide on a DNA synthesizer. The process involves a repeated four-step cycle for each nucleotide addition.

Materials and Reagents:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Nucleoside phosphoramidites (A, C, G, T)

  • Sulfurizing Reagent: 0.1 M ADTT in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane

  • Coupling Reagent (Activator): 0.45 M 1H-Tetrazole in anhydrous acetonitrile

  • Capping Reagent A: Acetic anhydride/Pyridine/THF

  • Capping Reagent B: 16% N-Methylimidazole in THF

  • Anhydrous acetonitrile

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide

Synthesis Cycle:

The following four steps are repeated for each nucleotide addition:

  • Deblocking (Detritylation):

    • The CPG solid support is treated with the deblocking reagent to remove the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

    • Time: 60-90 seconds.

    • The column is then washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The next nucleoside phosphoramidite and the activator are delivered to the synthesis column.

    • The activated phosphoramidite couples with the free 5'-hydroxyl group of the support-bound oligonucleotide.

    • Time: 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

  • Sulfurization:

    • The ADTT sulfurizing reagent is delivered to the column.

    • The unstable phosphite triester linkage is converted to a stable phosphorothioate triester.

    • Time: 2-5 minutes.

    • The column is washed with anhydrous acetonitrile.

  • Capping:

    • A mixture of Capping Reagents A and B is delivered to the column.

    • Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion sequences (n-1 mers).

    • Time: 30 seconds.

    • The column is washed with anhydrous acetonitrile.

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Protocol 2: Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add concentrated ammonium hydroxide to the vial, ensuring the CPG is completely submerged.

  • Seal the vial tightly and heat at 55°C for 8-12 hours.

  • Allow the vial to cool to room temperature.

  • Filter the solution to remove the CPG support.

  • Evaporate the ammonium hydroxide solution to dryness to obtain the crude phosphorothioate oligonucleotide.

Protocol 3: Purification

The crude oligonucleotide is purified to remove truncated sequences and other impurities.

  • DMT-on Purification (Recommended): If the final DMT group was not removed during synthesis, the crude product can be purified using a reversed-phase HPLC cartridge. The hydrophobic DMT group allows for strong retention of the full-length product while shorter, non-DMT-containing fragments are washed away. The DMT group is then removed by treatment with an aqueous acid solution (e.g., 80% acetic acid).

  • Anion-Exchange HPLC: This method separates oligonucleotides based on their charge and can provide high-purity products.

  • Polyacrylamide Gel Electrophoresis (PAGE): This is a high-resolution method suitable for obtaining very pure oligonucleotides, especially for longer sequences.

Mandatory Visualizations

Workflow for Phosphorothioate Oligonucleotide Synthesis

G cluster_cycle Automated Synthesis Cycle (Repeated n-1 times) Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Sulfurization 3. Sulfurization (with ADTT) Coupling->Sulfurization Capping 4. Capping (Acetylation of Failures) Sulfurization->Capping Capping->Deblocking Next Cycle Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Capping->Cleavage Final Cycle Start Start: Solid Support with First Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Phosphorothioate Oligonucleotide Purification->FinalProduct

Caption: Automated solid-phase synthesis workflow for phosphorothioates.

Signaling Pathway: Mechanism of Action of a Bcl-2 Antisense Phosphorothioate Oligonucleotide

G cluster_cell Cancer Cell ASO Phosphorothioate Antisense Oligonucleotide (ASO) Hybrid ASO / Bcl-2 mRNA Hybrid ASO->Hybrid Binds to Bcl2_mRNA Bcl-2 mRNA Bcl2_mRNA->Hybrid Ribosome Ribosome Bcl2_mRNA->Ribosome Translation RNaseH RNase H Hybrid->RNaseH Recruits Degraded_mRNA Degraded Bcl-2 mRNA RNaseH->Degraded_mRNA Cleaves mRNA Bcl2_Protein Bcl-2 Protein (Anti-apoptotic) Ribosome->Bcl2_Protein Apoptosis Apoptosis (Programmed Cell Death) Bcl2_Protein->Apoptosis Inhibits effect Overall Effect: Reduced Bcl-2 Protein Levels Leads to Increased Apoptosis

Caption: Mechanism of Bcl-2 downregulation by a phosphorothioate ASO.

Conclusion

The use of ADTT as a sulfurizing reagent in the large-scale synthesis of phosphorothioate oligonucleotides offers a compelling combination of high efficiency, cost-effectiveness, and compatibility with standard automated synthesis platforms. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals working to produce these important therapeutic molecules. The detailed methodologies and comparative data facilitate the optimization of synthesis processes, while the visualized workflow and signaling pathway provide a clear understanding of the synthesis and mechanism of action of these life-saving drugs.

References

Application Notes and Protocols for Metal Complexation Studies with 3-Amino-1,2,4-dithiazole-5-thione Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive overview of the potential for 3-Amino-1,2,4-dithiazole-5-thione (ADTT) as a ligand in metal complexation studies. While direct research on the metal complexes of ADTT is limited in publicly available literature, this application note extrapolates from studies on structurally similar heterocyclic thione and thiol ligands to propose synthetic protocols, characterization methods, and potential applications. The primary focus is to equip researchers with the necessary information to initiate and conduct their own investigations into the coordination chemistry of ADTT and its potential applications in areas such as medicinal chemistry and materials science.

Introduction to this compound (ADTT)

This compound, also known as Xanthane Hydride, is a heterocyclic compound with the molecular formula C₂H₂N₂S₃.[1] It is recognized for its utility as an efficient sulfur-transfer reagent in the solid-phase synthesis of oligonucleotide phosphorothioates.[2][3] The ADTT molecule possesses multiple potential donor atoms, including the amino group nitrogen, the heterocyclic nitrogen atoms, and the exocyclic thione sulfur, making it a promising candidate for forming stable complexes with various metal ions. The study of such metal complexes is a promising area of research, with potential applications in drug development, catalysis, and materials science.

Ligand Synthesis and Characterization

While this compound is commercially available, understanding its synthesis provides valuable context for its reactivity.

Synthesis of this compound (ADTT)

A common synthetic route to ADTT involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve thiosemicarbazide in a suitable solvent such as ethanol or dimethylformamide (DMF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Reagents: Slowly add an equimolar amount of carbon disulfide to the solution.

  • Basification: Add a base, such as potassium hydroxide or triethylamine, dropwise to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Characterization of ADTT

The synthesized ligand should be characterized using standard analytical techniques:

  • Melting Point: To determine the purity of the compound.

  • FT-IR Spectroscopy: To identify the characteristic functional groups. Key vibrational bands are expected for N-H (amino group), C=S (thione), and C-N bonds.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. The spectra should show signals corresponding to the amino protons and the carbon atoms in the dithiazole ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Proposed Synthesis of Metal Complexes with ADTT

Based on methodologies for similar ligands, a general protocol for the synthesis of ADTT metal complexes is proposed.

Protocol:

  • Ligand Solution: Dissolve a specific molar amount of this compound in a suitable solvent (e.g., ethanol, methanol, or DMF). Gentle heating may be required to ensure complete dissolution.

  • Metal Salt Solution: In a separate flask, dissolve an appropriate molar ratio of the desired metal salt (e.g., chlorides or nitrates of Co(II), Ni(II), Cu(II), Zn(II)) in the same solvent.

  • Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or refluxed for a few hours to ensure the completion of the reaction. The formation of a precipitate often indicates complex formation.

  • Isolation of the Complex: The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a low-boiling point solvent like diethyl ether.

  • Drying: The purified complex is dried in a desiccator over a suitable drying agent.

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation cluster_reaction Complexation cluster_isolation Isolation and Purification L1 Dissolve ADTT in Solvent R1 Mix Ligand and Metal Solutions L1->R1 M1 Dissolve Metal Salt in Solvent M1->R1 R2 Stir/Reflux R1->R2 I1 Filter Precipitate R2->I1 I2 Wash with Solvent I1->I2 I3 Dry the Complex I2->I3

Proposed workflow for the synthesis of metal complexes with ADTT.

Characterization of Metal Complexes

A suite of analytical techniques is essential to elucidate the structure and properties of the synthesized complexes.

Physicochemical Properties
  • Melting Point/Decomposition Temperature: To assess thermal stability.

  • Molar Conductance: To determine the electrolytic nature of the complexes in a suitable solvent.

  • Magnetic Susceptibility: To determine the magnetic moment of paramagnetic complexes, providing information about the geometry and the number of unpaired electrons.

Spectroscopic Techniques
  • FT-IR Spectroscopy: Comparison of the IR spectrum of the ligand with those of the metal complexes can indicate the coordination sites. A shift in the vibrational frequencies of the N-H, C=S, or ring N atoms upon complexation provides evidence of their involvement in bonding with the metal ion.

  • UV-Vis Spectroscopy: Electronic spectra can provide information about the geometry of the complex. The appearance of d-d transition bands for transition metal complexes is a key indicator of complex formation.

  • NMR Spectroscopy (for diamagnetic complexes): ¹H and ¹³C NMR spectra of the complexes, when compared to the free ligand, can show shifts in the signals of protons and carbons near the coordination sites.

Structural Analysis
  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a metal complex, providing precise information on bond lengths, bond angles, and the coordination geometry around the metal center.

Quantitative Data from Analogous Ligand-Metal Complexes

Due to the lack of specific quantitative data for ADTT-metal complexes in the literature, the following tables present representative data from studies on metal complexes of structurally similar ligands, such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and 2-amino-5-thiol-1,3,4-thiadiazole. This data serves as a reference for the expected ranges of spectroscopic shifts and other properties.

Table 1: Representative FT-IR Spectral Data (cm⁻¹) for Analogous Ligand and its Metal Complexes

Compoundν(N-H)ν(C=N)ν(C-S)ν(M-N)ν(M-S)
Ligand3250, 32131645673--
Ni(II) Complex3280, 32281643690530459
Cu(II) Complex3321, 32861620694532428
Zn(II) Complex3329, 32861640694529432

Data extrapolated from studies on similar triazole-thiol ligands.[4]

Table 2: Representative ¹H NMR Spectral Data (δ, ppm) for a Diamagnetic Analogous Ligand-Metal Complex

ProtonLigandZn(II) Complex
-NH₂5.83Downfield Shift
-SH13.97Absent
Aromatic-H7.5-8.067.5-8.06

Data extrapolated from studies on similar triazole-thiol ligands.[5]

Potential Applications and Future Directions

Metal complexes of heterocyclic thiones often exhibit a range of biological activities. It is hypothesized that ADTT-metal complexes could also possess such properties.

Antimicrobial and Antifungal Activity

Many metal complexes of ligands similar to ADTT have shown promising activity against various bacterial and fungal strains.[6][7] The chelation of the metal ion can enhance the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and increasing its efficacy.

Experimental Protocol for Antimicrobial Screening (Agar Disc Diffusion Method):

  • Preparation of Media: Prepare nutrient agar plates for bacteria and potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Disc Application: Place sterile paper discs (6 mm diameter) impregnated with known concentrations of the test complexes (dissolved in a suitable solvent like DMSO) on the inoculated plates.

  • Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics/antifungals as positive controls.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc.

Antimicrobial_Screening_Workflow A Prepare Inoculated Agar Plates C Place Discs on Agar Plates A->C B Impregnate Discs with Test Complexes B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Compare with Controls E->F

Workflow for antimicrobial screening of ADTT-metal complexes.
Anticancer Activity

The structural features of ADTT, including the presence of multiple donor atoms and a heterocyclic ring system, are found in many molecules with anticancer properties. Metal complexation can further enhance this activity by various mechanisms, including interaction with DNA or inhibition of key enzymes. Further studies, such as MTT assays on cancer cell lines, would be required to investigate this potential.

Conclusion

This compound presents itself as a versatile ligand for the synthesis of novel metal complexes. Although direct experimental data on these complexes is not extensively available, this document provides a foundational guide for their synthesis, characterization, and potential application based on well-established principles of coordination chemistry and the known properties of analogous compounds. The protocols and data presented herein are intended to serve as a starting point for researchers to explore the rich coordination chemistry of ADTT and to unlock its potential in various scientific disciplines, particularly in the development of new therapeutic agents.

References

Application Notes and Protocols for the Use of Aryl Diazonium Tetrafluoroborates (ADTT) in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for utilizing aryl diazonium tetrafluoroborates (ADTT) in flow chemistry. Continuous flow processing offers significant safety and efficiency advantages over traditional batch methods for handling these energetic intermediates.[1][2][3][4][5] This document outlines the key experimental parameters, protocols for synthesis, and expected outcomes based on published research.

Introduction

Aryl diazonium salts are highly versatile reagents in organic synthesis, enabling a wide range of transformations including C-C, C-N, C-S, and C-halogen bond formations.[5] However, their inherent instability and potential for explosive decomposition in the solid state pose significant safety risks in traditional batch processing.[1][5] Flow chemistry mitigates these risks by generating and consuming the reactive diazonium intermediate in situ within a small-volume, continuous-flow reactor.[1][4][6] This approach offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction yields, selectivity, and reproducibility.[7][8][9]

The use of microreactors and meso-reactors in this context allows for excellent heat and mass transfer, further enhancing the safety and efficiency of the process.[1][3][10] This methodology is particularly valuable for drug discovery and development, where rapid and safe access to diverse chemical libraries is essential.[11][12][13]

Experimental Setup and Considerations

A typical flow chemistry setup for the synthesis and subsequent reaction of ADTT involves several key components. The precise configuration can be adapted based on the specific reaction, but the general principles remain consistent.

Key Components:

  • Pumps: Reliable and precise delivery of reagents is crucial.[14] HPLC pumps, syringe pumps, or peristaltic pumps are commonly used to introduce the reactant streams into the reactor system.[1][8][15] The choice of pump depends on the required flow rate, pressure, and chemical compatibility.[14]

  • Mixers: Efficient mixing of the reactant streams is essential for rapid and homogeneous reaction initiation. T-piece mixers or more sophisticated micro-mixers are often employed.[16]

  • Reactors: The choice of reactor is critical and depends on the reaction scale and conditions.

    • Coil Reactors: PTFE or stainless steel tubing of a defined length and internal diameter is commonly used for homogeneous reactions.[17][16] The reactor is typically immersed in a temperature-controlled bath.

    • Microreactors: Chip-based reactors offer excellent heat and mass transfer but can be prone to clogging if precipitates form.[17][16]

    • Packed-Bed Reactors: These are suitable for reactions involving solid-supported reagents or catalysts.[9] An Omnifit® column packed with a reagent like sodium tetrafluoroborate can be used for the in situ formation of the tetrafluoroborate salt.[17]

  • Back-Pressure Regulator (BPR): A BPR is used to maintain a constant pressure within the reactor, which can be important for preventing outgassing and controlling reaction kinetics, especially when working at elevated temperatures.[17]

  • In-line Analysis (Optional): Techniques such as ReactIR or in-line mass spectrometry can be integrated into the flow stream for real-time reaction monitoring and optimization.[1][2]

Experimental Protocols

The following protocols provide a generalized methodology for the continuous flow synthesis of aryl diazonium tetrafluoroborates and their subsequent use in a coupling reaction.

Protocol 1: In-situ Generation of Aryl Diazonium Tetrafluoroborates

This protocol describes the continuous flow synthesis of an aryl diazonium tetrafluoroborate salt from the corresponding aniline.

Reagent Preparation:

  • Solution A (Aniline): Prepare a solution of the desired aniline and hydrochloric acid in a suitable solvent (e.g., water, acetonitrile/ethanol mixture).

  • Solution B (Nitrite): Prepare an aqueous solution of sodium nitrite.

  • Solid-Phase Reagent: Pack a column (e.g., Omnifit®) with sodium tetrafluoroborate.

System Setup:

  • Connect two pumps to deliver Solution A and Solution B to a T-piece mixer.

  • Connect the outlet of the mixer to a coil reactor maintained at a low temperature (e.g., 0 °C) to facilitate the diazotization reaction.

  • Connect the outlet of the coil reactor to the packed-bed column containing sodium tetrafluoroborate.

  • Place a back-pressure regulator at the outlet of the system.

Reaction Execution:

  • Set the desired flow rates for both pumps. The stoichiometry of the reagents is controlled by their concentrations and relative flow rates.

  • Allow the system to reach a steady state, which typically takes a few reactor volumes.[18]

  • The aniline is first converted to the diazonium chloride in the coil reactor, which then undergoes anion exchange in the packed-bed column to form the aryl diazonium tetrafluoroborate.

  • The product stream can be collected at the outlet for analysis and further use.

Protocol 2: Telescoped Synthesis and Subsequent Reaction

This protocol describes the in-situ generation of the diazonium salt followed immediately by a subsequent reaction, such as a Sandmeyer or Suzuki coupling.

Reagent Preparation:

  • Solution A (Aniline): Prepare a solution of the aniline and acid.

  • Solution B (Nitrite): Prepare a solution of sodium nitrite.

  • Solution C (Coupling Partner): Prepare a solution of the coupling partner and any necessary catalysts or reagents.

System Setup:

  • Use a multi-pump system to deliver the three solutions.

  • Solutions A and B are mixed in a T-piece and flow through a first reactor (R1) to form the diazonium salt.

  • The output from R1 is then mixed with Solution C in a second T-piece and flows through a second reactor (R2) where the coupling reaction occurs.

  • The temperature of R1 and R2 can be controlled independently.

Reaction Execution:

  • Initiate the flow of all three solutions at the predetermined flow rates.

  • The diazonium salt is generated in R1 and consumed immediately in R2.

  • The final product stream is collected after the back-pressure regulator.

Quantitative Data

The following tables summarize typical experimental parameters and results for the flow synthesis of aryl diazonium tetrafluoroborates.

Table 1: Representative Reaction Parameters for Flow Diazotization

ParameterValueReference
Aniline Concentration0.35 M - 0.77 M[1][11]
Sodium Nitrite Conc.0.98 M[1]
Hydrochloric Acid Conc.0.84 M[1]
Flow Rate (per pump)0.35 - 10.56 mL/min[11]
Reactor Volume1.78 mL - 2 mL[17][7]
Temperature (Diazotization)0 °C[17]
Residence TimeVaries with flow rate and reactor vol.[7]
SolventWater, Acetonitrile/Ethanol[1][17]

Table 2: Isolated Yields for Various Aryl Diazonium Tetrafluoroborates in Flow

Aryl Amine PrecursorIsolated Yield (%)Reference
Aniline99%[17]
4-Methylaniline85%[17]
2-Hydroxyaniline64%[17]
4-Nitroaniline98%[17]
4-Methoxyaniline100%[17]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the flow synthesis of ADTT.

Flow_Synthesis_Workflow General Workflow for ADTT Synthesis in Flow cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing PumpA Pump A (Aniline + Acid) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Sodium Nitrite) PumpB->Mixer Reactor Flow Reactor (e.g., Coil or Microreactor) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection / In-line Analysis BPR->Collection Telescoped_Reaction_Workflow Telescoped Workflow for ADTT Generation and Reaction cluster_reagents Reagent Delivery cluster_reaction Reaction Zone cluster_downstream Downstream Processing PumpA Pump A (Aniline + Acid) Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB Pump B (Sodium Nitrite) PumpB->Mixer1 PumpC Pump C (Coupling Partner) Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Reactor 1 (Diazotization) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Coupling Reaction) Mixer2->Reactor2 BPR Back-Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

References

Application of 2-amino-5-(4-(aminosulfonyl)phenyl)-1,3,4-thiadiazole (ADTT) in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health. This necessitates the development of novel antifungal agents with distinct mechanisms of action. The 1,3,4-thiadiazole scaffold is a promising heterocyclic nucleus in medicinal chemistry, known to exhibit a wide range of pharmacological activities. Specifically, derivatives of 2-amino-5-(4-(aminosulfonyl)phenyl)-1,3,4-thiadiazole (ADTT) have garnered attention for their potential as potent antifungal agents. The incorporation of a sulfonamide group, a well-established pharmacophore in antibacterial drugs, into the 1,3,4-thiadiazole ring system presents a strategic approach to designing new and effective antifungal compounds.

This application note details the synthesis of ADTT and its subsequent derivatization into Schiff bases, outlining their potential as antifungal agents. It provides comprehensive experimental protocols for synthesis and antifungal evaluation, along with a summary of their activity. Furthermore, a proposed mechanism of action is discussed, supported by a signaling pathway diagram.

Data Presentation

The antifungal activity of synthesized ADTT derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the in vitro antifungal activity of various 1,3,4-thiadiazole derivatives, including those structurally related to ADTT, against a panel of pathogenic fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Aryl-5-phenylsulfonyl-1,3,4-thiadiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
5aCryptococcus neoformans< 0.048-
5dCandida albicans0.048 - 3.12-
5eCandida albicans0.048 - 3.12-
5aAspergillus niger1.56 - 6.25Inactive
5aAspergillus fumigatus1.56 - 6.25Inactive
Data sourced from a study on 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives, which are structurally related to ADTT and demonstrate the potential of the sulfonylphenyl thiadiazole scaffold.[1]

Table 2: Antifungal Activity of 5-substituted 2-amino-1,3,4-thiadiazole Derivatives

Compound IDFungal StrainMIC (µg/mL)
2gCandida albicans8
2gAspergillus niger64
This data highlights the antifungal potential of the 2-amino-1,3,4-thiadiazole core structure.[2]

Table 3: Antifungal Activity of Schiff Bases of Sulphonamides

Compound IDFungal StrainMIC (µg/mL)
2bCandida glabrata4 - 16
2bCandida auris (fluconazole-resistant)4 - 16
2cCandida spp.16 - 128
These findings underscore the efficacy of Schiff base derivatives of sulfonamides against multidrug-resistant fungal strains.[3]

Experimental Protocols

Synthesis of 2-amino-5-(4-(aminosulfonyl)phenyl)-1,3,4-thiadiazole (ADTT)

The synthesis of the parent compound, ADTT, is a crucial first step. A general and efficient method involves the cyclization of a thiosemicarbazide derivative of a sulfonamide-containing carboxylic acid.

Materials:

  • 4-Carboxybenzenesulfonamide

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated sulfuric acid (H₂SO₄)

  • Ethanol

  • Sodium bicarbonate solution

  • Distilled water

Procedure:

  • A mixture of 4-carboxybenzenesulfonamide (1 mole) and thiosemicarbazide (1 mole) is prepared.

  • The mixture is treated with a dehydrating agent such as phosphorus oxychloride or concentrated sulfuric acid.

  • The reaction mixture is refluxed for a specified period (typically 2-4 hours) until the reaction is complete (monitored by TLC).

  • After cooling, the reaction mixture is carefully poured onto crushed ice.

  • The resulting precipitate is neutralized with a sodium bicarbonate solution.

  • The solid product is filtered, washed thoroughly with cold water, and dried.

  • The crude product is recrystallized from a suitable solvent, such as ethanol, to yield pure 2-amino-5-(4-(aminosulfonyl)phenyl)-1,3,4-thiadiazole (ADTT).

Synthesis of Schiff Base Derivatives of ADTT

The amino group of ADTT serves as a versatile handle for further chemical modifications, such as the formation of Schiff bases (imines) through condensation with various aldehydes.

Materials:

  • 2-amino-5-(4-(aminosulfonyl)phenyl)-1,3,4-thiadiazole (ADTT)

  • Substituted aromatic or heterocyclic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Equimolar amounts of ADTT and the desired aldehyde are dissolved in a suitable solvent like ethanol or methanol.

  • A few drops of a catalyst, such as glacial acetic acid, are added to the solution.

  • The reaction mixture is refluxed for 4-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The obtained Schiff base is washed with cold ethanol and dried.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

In Vitro Antifungal Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

  • Synthesized ADTT derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger, Cryptococcus neoformans)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole) for positive control

  • DMSO (for dissolving compounds)

  • Sterile saline

Procedure:

  • Preparation of Stock Solutions: The synthesized compounds and the standard drug are dissolved in DMSO to prepare stock solutions of a known concentration.

  • Preparation of Fungal Inoculum: Fungal strains are cultured on appropriate agar plates. For yeast-like fungi, colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). For filamentous fungi, conidia are harvested and the concentration is adjusted.

  • Serial Dilution: The stock solutions of the test compounds are serially diluted in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A positive control (fungal suspension without any compound) and a negative control (medium only) are also included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 24-48 hours (or longer for slow-growing fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Mandatory Visualizations

Experimental Workflow for Synthesis and Antifungal Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Antifungal Evaluation start Starting Materials (4-Carboxybenzenesulfonamide, Thiosemicarbazide) adtt_synthesis Cyclization Reaction (ADTT Synthesis) start->adtt_synthesis adtt 2-amino-5-(4-(aminosulfonyl)phenyl) -1,3,4-thiadiazole (ADTT) adtt_synthesis->adtt schiff_base_synthesis Condensation Reaction (Schiff Base Synthesis) adtt->schiff_base_synthesis aldehyde Substituted Aldehydes aldehyde->schiff_base_synthesis schiff_base ADTT-derived Schiff Bases schiff_base_synthesis->schiff_base screening In Vitro Antifungal Screening (Broth Microdilution) schiff_base->screening mic Determination of MIC Values screening->mic data_analysis Data Analysis and Structure-Activity Relationship mic->data_analysis folic_acid_pathway paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthase (DHPS) paba->dhps pteridine Dihydropteridine pyrophosphate pteridine->dhps dhp Dihydropteroate dhps->dhp dhfs Dihydrofolate Synthase dhp->dhfs dhf Dihydrofolate (DHF) dhfs->dhf dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr thf Tetrahydrofolate (THF) dhfr->thf biosynthesis Nucleotide and Amino Acid Biosynthesis thf->biosynthesis adtt ADTT Derivative (Sulfonamide) adtt->inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ADTT Sulfurization in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 3-Amino-1,2,4-dithiazole-5-thione (ADTT) sulfurization in oligonucleotide synthesis. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges and enhance reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the ADTT sulfurization step of solid-phase oligonucleotide synthesis.

Problem Potential Cause Recommended Solution
Low Overall Yield of Full-Length Oligonucleotide Incomplete sulfurization leading to phosphite triester cleavage during the subsequent acidic detritylation step.[1]- Increase Sulfurization Time: Extend the contact time of the ADTT solution with the solid support. For RNA synthesis, a longer time may be required compared to DNA. - Optimize ADTT Concentration: Ensure the ADTT solution is at the recommended concentration (typically 0.02 M to 0.05 M). - Verify Reagent Quality: Use fresh, properly dissolved ADTT solution. Degraded or precipitated reagent will have lower efficacy.
Presence of Significant Phosphodiester (P=O) Impurities Inefficient sulfur transfer from ADTT to the phosphite triester intermediate.- Check for Moisture: Ensure all solvents and reagents are anhydrous, as water can lead to the formation of P=O linkages. - Use a Fresh ADTT Solution: Prepare the sulfurizing solution fresh or ensure it has been stored under appropriate anhydrous conditions. - Consider an Alternative Reagent: For particularly difficult sequences, a more reactive sulfurizing agent like DDTT might be more effective.[1][2]
High Levels of (n-1) Deletion Sequences This is often a result of incomplete sulfurization, which causes chain cleavage in the next cycle, or poor coupling efficiency.[1]- Confirm Sulfurization Before Capping: The sulfurization step must be performed before the capping step in the synthesis cycle.[1] - Improve Washing Steps: Ensure adequate washing after the sulfurization step to remove any unreacted ADTT and byproducts. - Optimize Coupling: If sulfurization is confirmed to be efficient, troubleshoot the phosphoramidite coupling step (e.g., check activator, amidite quality, and coupling time).
Formation of Unknown Impurities Potential side reactions involving ADTT or its byproducts.- Analyze Byproducts: It has been reported that byproducts of some sulfurizing reagents can act as in-situ capping agents.[3][4][5][6] While this can sometimes be beneficial, it may also lead to unexpected modifications. - Review Deprotection Conditions: Ensure that the final deprotection and cleavage conditions are compatible with the phosphorothioate linkages.
Precipitation in the ADTT Solution Poor solubility of ADTT in the chosen solvent.- Use a Co-solvent: ADTT has limited solubility in pure acetonitrile. Prepare the solution in a mixture of pyridine and acetonitrile (e.g., 1:9 v/v) to ensure it remains fully dissolved.[7] - Gentle Warming: Mild heating can aid in dissolving the reagent, but the solution should be cooled to room temperature before use on the synthesizer.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration and solvent for ADTT solutions?

A1: A typical concentration for ADTT as a sulfurizing agent is 0.02 M. It is often dissolved in a mixture of anhydrous acetonitrile and pyridine (e.g., 9:1 v/v) to ensure good solubility and stability.[7]

Q2: What is the optimal reaction time for ADTT sulfurization?

A2: The optimal sulfurization time can vary depending on the scale of the synthesis and the nature of the oligonucleotide (DNA vs. RNA). A common starting point is a 2-minute reaction time.[7] However, for RNA synthesis or for sequences known to be difficult to sulfurize, extending this time to 10 minutes or longer may be necessary.[7]

Q3: How does ADTT compare to other sulfurizing reagents like Beaucage and DDTT?

A3: ADTT is a commercially available and cost-effective sulfurizing reagent.[7][8] While the Beaucage reagent is also widely used, it can have stability issues in solution on the synthesizer and may generate oxidizing byproducts.[9] DDTT is known for its high efficiency and stability, particularly for RNA synthesis, but may be more expensive.[1][2][9]

Q4: Can the byproducts of ADTT sulfurization affect my synthesis?

A4: Yes, it has been shown that byproducts from sulfurization reagents, including ADTT, can react with uncoupled 5'-OH groups, effectively acting as a capping agent.[3][4][6] This can allow for a simplified 3-step synthesis cycle (detritylation, coupling, sulfurization) by omitting the traditional acetic anhydride capping step, potentially increasing overall yield.[3][4][5]

Q5: Should the sulfurization step be performed before or after the capping step?

A5: The sulfurization step should always be performed before the capping step in a traditional 4-step synthesis cycle. This is to convert the unstable phosphite triester to a more stable phosphorothioate triester before capping any unreacted hydroxyl groups.

Data Presentation

Table 1: Comparison of Common Sulfurizing Reagents

ReagentTypical ConcentrationTypical DNA Sulfurization TimeTypical RNA Sulfurization TimeKey AdvantagesKey Disadvantages
ADTT 0.02 M in ACN/Pyridine2 min2-10 minCost-effective, commercially available.[7][8]May require longer reaction times for RNA.[7]
Beaucage Reagent 0.05 M in Acetonitrile30-60 sec4 min or longerFast reaction for DNA.Less stable in solution, can form oxidizing byproducts.[9][10]
DDTT 0.05 M in Pyridine/ACN30 sec - 1 min2-4 minHigh efficiency, very stable in solution, excellent for RNA.[1][9][10]Higher cost.[2]
PADS 0.2 M in ACN/3-picoline~3 min~3 minHigh efficiency with "aged" solutions.[7]Performance can vary with solution age.[7]

Experimental Protocols

Protocol 1: Preparation of 0.02 M ADTT Sulfurizing Solution

Materials:

  • This compound (ADTT)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Pyridine

  • Silanized amber glass bottle

Procedure:

  • Calculate the mass of ADTT required to prepare the desired volume of a 0.02 M solution.

  • In the silanized amber glass bottle, dissolve the calculated mass of ADTT in a small amount of anhydrous pyridine.

  • Add anhydrous acetonitrile to make up 90% of the final volume.

  • Add anhydrous pyridine to bring the solution to the final desired volume (final pyridine concentration should be approximately 10% v/v).

  • Mix until the ADTT is completely dissolved. If necessary, warm the mixture gently, then cool to room temperature.

  • Store the solution under an inert atmosphere (e.g., argon) and away from moisture.

Protocol 2: Standard Sulfurization Cycle on an Automated Synthesizer

This protocol assumes a standard solid-phase oligonucleotide synthesis workflow.

  • Detritylation: Remove the 5'-DMT protecting group from the support-bound oligonucleotide using a solution of dichloroacetic acid or trichloroacetic acid in dichloromethane.

  • Coupling: Deliver the activated phosphoramidite monomer to the synthesis column to extend the oligonucleotide chain.

  • Sulfurization: Deliver the 0.02 M ADTT solution to the synthesis column. Allow the reaction to proceed for the optimized time (e.g., 2 minutes for DNA, 2-10 minutes for RNA).

  • Washing: Thoroughly wash the solid support with anhydrous acetonitrile to remove excess ADTT and byproducts.

  • Capping (Optional): In a 4-step cycle, cap any unreacted 5'-hydroxyl groups using a standard capping solution (e.g., acetic anhydride and N-methylimidazole). In a 3-step cycle utilizing in-situ capping by ADTT byproducts, this step is omitted.[3]

  • Repeat the cycle for each subsequent monomer addition.

Visualizations

experimental_workflow cluster_cycle Solid-Phase Synthesis Cycle start Start Cycle detritylation 1. Detritylation (DMT Removal) start->detritylation coupling 2. Coupling (Chain Elongation) detritylation->coupling sulfurization 3. Sulfurization (ADTT) coupling->sulfurization capping 4. Capping (Optional) sulfurization->capping end_cycle Next Cycle? capping->end_cycle end_cycle->detritylation Yes end_synthesis Cleavage and Deprotection end_cycle->end_synthesis No

Caption: Standard 4-step workflow for phosphorothioate oligonucleotide synthesis using ADTT.

troubleshooting_logic start Low Yield or High Impurity check_po Check for P=O Impurities (³¹P NMR / LC-MS) start->check_po check_n1 Check for (n-1) Deletions (HPLC / CE) start->check_n1 po_high High P=O check_po->po_high Present n1_high High (n-1) check_n1->n1_high Present solution_po1 Increase Sulfurization Time po_high->solution_po1 solution_po2 Use Fresh/Anhydrous Reagents po_high->solution_po2 n1_high->solution_po1 solution_n1 Verify Sulfurization Before Capping n1_high->solution_n1

Caption: Troubleshooting logic for common issues in ADTT sulfurization.

References

Technical Support Center: Synthesis of 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Amino-1,2,4-dithiazole-5-thione (also known as Xanthane Hydride).

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: The two most common laboratory-scale synthesis routes are:

  • Reaction of thiourea with dimethyl sulfate.

  • Reaction of ammonium thiocyanate with hydrochloric acid.

Q2: What is the typical appearance of the final product?

A2: this compound is typically a yellow crystalline powder.

Q3: What are the main applications of this compound?

A3: It is widely used as a sulfur-transfer reagent, particularly in the solid-phase synthesis of oligonucleotide phosphorothioates. It also has applications in the rubber industry as a vulcanization reagent.[1]

Troubleshooting Guide

Low Yield

Q4: My reaction yield is significantly lower than reported values. What are the potential causes?

A4: Low yield can stem from several factors. Consider the following:

  • Incorrect Molar Ratios: The ratio of reactants is crucial. For the synthesis from thiourea and dimethyl sulfate, a molar ratio of approximately 1:2.5 (thiourea to dimethyl sulfate) has been reported to give optimal yields.

  • Suboptimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to the degradation of reactants and products, as well as the formation of side products.

  • Impure Starting Materials: The purity of thiourea, dimethyl sulfate, or ammonium thiocyanate is important. Impurities can lead to unwanted side reactions that consume starting materials and complicate purification.

  • Inefficient Work-up and Purification: Product loss can occur during filtration, washing, and recrystallization steps. Ensure the washing solvent is cold to minimize product dissolution.

Product Purity Issues

Q5: My final product appears discolored or contains visible impurities. What are the likely contaminants and how can I remove them?

A5: Common impurities include elemental sulfur and unreacted starting materials.

  • Elemental Sulfur: The formation of sulfur can occur, particularly if the reaction mixture is exposed to harsh conditions or certain nucleophilic agents.

  • Unreacted Starting Materials: If the reaction does not go to completion, unreacted thiourea, dimethyl sulfate, or ammonium thiocyanate may remain.

  • Side Products: In some cases, side reactions can lead to the formation of other heterocyclic compounds like thioammeline.

Purification Methods:

  • Washing: Washing the crude product with cold absolute ethanol can help remove some impurities.

  • Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purifying the final product.

  • Flash Chromatography: For higher purity, flash chromatography on silica gel can be employed.

Experimental Protocols

Method 1: Synthesis from Thiourea and Dimethyl Sulfate

This method involves the reaction of thiourea with dimethyl sulfate, followed by oxidative cyclization.

Experimental Workflow:

cluster_stage1 Stage 1: Reaction cluster_stage2 Stage 2: Cyclization and Work-up cluster_stage3 Stage 3: Purification s1_1 Dissolve thiourea and 4-methylbenzenesulfonic acid in absolute ethanol s1_2 Add dimethyl sulfate s1_1->s1_2 s1_3 Reflux for 6 hours s1_2->s1_3 s2_1 Distill off ethanol s1_3->s2_1 s2_2 Add sulfolane and DDQ s2_1->s2_2 s2_3 Stir at 30°C for 12h, then 50°C for 2h s2_2->s2_3 s2_4 Pour into ice water s2_3->s2_4 s2_5 Filter to obtain crude product s2_4->s2_5 s3_1 Wash crude product with cold absolute ethanol s2_5->s3_1 s3_2 Filter and dry s3_1->s3_2

Caption: Workflow for the synthesis of this compound from thiourea and dimethyl sulfate.

Detailed Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7.60 g of thiourea and 0.86 g of 4-methylbenzenesulfonic acid in 50 ml of absolute ethanol.

  • Add the desired amount of dimethyl sulfate (see table below for molar ratios).

  • Heat the reaction mixture to reflux with stirring and maintain at reflux for 6 hours.

  • After cooling, distill off the ethanol under reduced pressure.

  • To the residue, add 100 ml of sulfolane and stir until dissolved.

  • Add 40.86 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to the flask.

  • Stir the reaction mixture at 30°C for 12 hours, then increase the temperature to 50°C and continue stirring for an additional 2 hours.

  • Pour the reaction mixture into a beaker containing 200 g of crushed ice and 200 ml of ice water with stirring.

  • Continue stirring for 1 hour, then collect the precipitate by filtration.

  • Wash the collected brown oily solid with 200 ml of absolute ethanol cooled to 0°C.

  • Maintain the mixture at 0°C for 30 minutes, then filter again.

  • Wash the yellow filter cake with absolute ethanol below 0°C and dry to obtain the final product.

Data Presentation: Effect of Molar Ratio on Yield

Molar Ratio (Dimethyl Sulfate : Thiourea)Yield (%)
3:195.1
2.5:195.4
2:195.2
1.5:194.3
1.4:194.1
1.3:194.6
1.2:192.3
1.1:190.5
1:189.6
0.9:180.4
0.8:171.5
Method 2: Synthesis from Ammonium Thiocyanate and Hydrochloric Acid

This method provides a more direct route to the target compound.

Experimental Workflow:

cluster_synthesis Synthesis cluster_purification Purification s_1 Dissolve ammonium thiocyanate in water s_2 Add 18% HCl under stirring s_1->s_2 s_3 Allow crystals to form over 6 hours s_2->s_3 p_1 Filter the crystals s_3->p_1 p_2 Wash with warm water p_1->p_2 p_3 Dry the product p_2->p_3

Caption: Workflow for the synthesis of this compound from ammonium thiocyanate.

Detailed Procedure:

  • In a 200 ml beaker, dissolve 35.5 g of ammonium thiocyanate in 20 ml of water.

  • While stirring, add 100 ml of 18% hydrochloric acid to the solution.

  • Continue stirring and allow the mixture to stand for 6 hours for crystals to form.

  • Collect the formed crystals by filtration.

  • Wash the crystals carefully with warm water to remove ammonium chloride impurities.

  • Dry the product to obtain yellow, needle-shaped crystals. A yield of approximately 35% can be expected.

Troubleshooting Logic Diagram

cluster_solutions Solutions start Low Yield or Impure Product cause1 Incorrect Reactant Ratio start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Impure Starting Materials start->cause3 cause4 Inefficient Work-up start->cause4 sol1 Adjust molar ratio (e.g., ~1:2.5 Thiourea:DMS) cause1->sol1 sol2 Ensure proper reflux temperature and controlled cooling cause2->sol2 sol3 Use high-purity reactants cause3->sol3 sol4 Use cold washing solvent and minimize transfers cause4->sol4 sol5 Recrystallize or use flash chromatography cause4->sol5 For Purity Issues

Caption: Troubleshooting logic for addressing low yield and purity issues.

References

Technical Support Center: 3-Amino-1,2,4-dithiazole-5-thione (ADTT) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound (ADTT)?

A1: this compound (ADTT) is a commercially available and cost-effective sulfur-transfer reagent.[1][2][3] Its principal application is in the solid-phase synthesis of oligonucleotide phosphorothioates, where it efficiently converts phosphite triesters to phosphorothioate triesters.[1][2][3][4][5]

Q2: What are the actual byproducts when using ADTT as a sulfurizing agent with phosphines or phosphites?

A2: Contrary to some older reports that suggested the formation of carbon disulfide and cyanamide, the reaction of ADTT with P(III) compounds, such as triphenylphosphine or trialkyl phosphites, does not produce these molecules.[1] The reaction actually yields the corresponding phosphine sulfide (e.g., triphenylphosphine sulfide) or thiophosphate and an unstable intermediate, thiocarbamoyl isothiocyanate .[1][2] This reactive intermediate can then be trapped by nucleophiles present in the reaction mixture.[1]

Q3: How stable is ADTT and what conditions should be avoided?

A3: ADTT has limited stability under certain conditions. It is known to decompose rapidly in the presence of both inorganic and organic bases.[1] Additionally, decomposition can occur when solutions of ADTT are in contact with glass or metallic surfaces.[1] For optimal results, it is recommended to use fresh solutions and avoid basic conditions unless specified by the protocol. A more stable, though structurally related, sulfurizing reagent is 3-((N,N-dimethyl-aminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), which is reported to be stable in solution for extended periods.[6]

Q4: Can the amino group of ADTT undergo further reactions?

A4: Yes, the exocyclic amino group is reactive. For instance, aminomethylation of ADTT using a primary amine and formaldehyde can lead to the formation of a new fused heterocyclic system, 3,7-dihydro-5H-[1][7][8]-dithiazolo[4,3-a][2][7][9]triazine, although this often occurs in low yields.[1]

Troubleshooting Guide

Issue 1: Unexpected Side Products in Sulfurization Reactions
  • Symptom: You are using ADTT for sulfurization of a phosphite triester and observe unexpected peaks in your HPLC or mass spectrum analysis of the product mixture.

  • Possible Cause: The unstable byproduct, thiocarbamoyl isothiocyanate, may be reacting with other nucleophiles in your reaction mixture. This could include unprotected functional groups on your substrate, trace water, or amine-based scavengers.

  • Troubleshooting Steps:

    • Identify the Nucleophile: Analyze the mass of the side product to infer the identity of the nucleophile that may have reacted with the thiocarbamoyl isothiocyanate.

    • Optimize Reaction Conditions: Reduce the reaction time or temperature to minimize the lifetime of the reactive intermediate.

    • Purification: Employ a suitable purification method, such as flash chromatography or preparative HPLC, to isolate the desired phosphorothioate product.

Issue 2: Low Yield or Incomplete Reaction
  • Symptom: The conversion of your starting material is low, or the reaction stalls before completion.

  • Possible Cause 1: Decomposition of ADTT. As mentioned in the FAQs, ADTT can decompose in the presence of bases or on certain surfaces.[1]

  • Troubleshooting Steps for Cause 1:

    • Ensure all glassware is thoroughly cleaned and dried.

    • Prepare fresh solutions of ADTT before use.

    • If your substrate or reaction conditions require a base, consider using a milder, non-nucleophilic base and adding it at a low temperature.

  • Possible Cause 2: Inefficient Sulfur Transfer. The reactivity of the phosphite triester can influence the efficiency of the sulfurization step.

  • Troubleshooting Steps for Cause 2:

    • Increase the stoichiometry of ADTT.

    • Slightly increase the reaction temperature or time, while monitoring for byproduct formation.

Issue 3: Formation of Triazine-based Impurities
  • Symptom: You observe side products with masses corresponding to the addition of a triazine ring.

  • Possible Cause: If your reaction mixture contains dicyandiamide or related compounds, ADTT can react to form thioammeline (4,6-diamino-1,3,5-triazine-2(5Н)-thione).[1]

  • Troubleshooting Steps:

    • Ensure all reagents are pure and free from contaminants like dicyandiamide.

    • If dicyandiamide is a necessary component of a preceding step, ensure it is completely removed before the addition of ADTT.

Data Presentation

Table 1: Known Side Products in Reactions of this compound (ADTT)

Reactant(s)Main Product(s)Key Side Product(s)Reference(s)
P(III) compounds (e.g., R₃P)R₃P=SThiocarbamoyl isothiocyanate[1][2]
Primary Amine (RNH₂) + Formaldehyde (CH₂O)Desired Product3,7-dihydro-5H-[1][7][8]-dithiazolo[4,3-a][2][7][9]triazine derivatives[1]
DicyandiamideDesired ProductThioammeline[1]

Experimental Protocols

Protocol 1: General Procedure for Sulfurization of Phosphite Triesters in Oligonucleotide Synthesis

This protocol is a general representation and may require optimization for specific substrates.

  • Reagent Preparation: Prepare a fresh 0.02 M solution of this compound (ADTT) in a 9:1 mixture of acetonitrile and pyridine.[1]

  • Sulfurization Step: Following the coupling step in solid-phase oligonucleotide synthesis, wash the solid support to remove unreacted reagents.

  • Add the ADTT solution to the solid support and allow the reaction to proceed for the optimized time (typically a few minutes).

  • Washing: Wash the solid support thoroughly with acetonitrile to remove excess ADTT and byproducts.

  • Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol for your oligonucleotide.

  • Purification: Purify the resulting oligonucleotide phosphorothioate using reverse-phase HPLC or other suitable methods.[1]

Visualizations

Reaction_Pathway_with_Phosphines ADTT This compound (ADTT) Intermediate Phosphonium Intermediate ADTT->Intermediate + R₃P Phosphine R₃P Phosphine->Intermediate Product_PS R₃P=S (Phosphine Sulfide) Intermediate->Product_PS Side_Product Thiocarbamoyl Isothiocyanate (unstable) Intermediate->Side_Product Trapped_Product Trapped Adduct Side_Product->Trapped_Product + NuH Nucleophile Nucleophile (NuH) Nucleophile->Trapped_Product

Caption: Reaction of ADTT with a P(III) compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Side Product or Low Yield? Start->Problem Check_Reagents Check Purity and Stability of ADTT and Solvents Problem->Check_Reagents Yes Success Successful Reaction Problem->Success No Check_Conditions Review Reaction Conditions (Base, Temp, Surfaces) Check_Reagents->Check_Conditions Analyze_Side_Products Analyze Side Products (MS, NMR) Check_Conditions->Analyze_Side_Products Optimize Optimize Reaction (Time, Temp, Stoichiometry) Analyze_Side_Products->Optimize Optimize->Success

Caption: Troubleshooting workflow for ADTT reactions.

References

Technical Support Center: Troubleshooting Low Sulfurization Efficiency with ADTT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low sulfurization efficiency when using 3-amino-1,2,4-dithiazole-5-thione (ADTT). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of phosphorothioate oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is ADTT and why is it used in oligonucleotide synthesis?

A1: ADTT, or this compound (also known as Xanthane Hydride), is a sulfur-transfer reagent used in solid-phase oligonucleotide synthesis.[1] Its primary function is to convert the phosphite triester linkage, formed during the coupling step, into a more stable phosphorothioate triester linkage. This modification is crucial for enhancing the nuclease resistance of therapeutic oligonucleotides.[1][2] ADTT is recognized for being a highly efficient and cost-effective reagent that is compatible with automated synthesis protocols.[1][3]

Q2: I am observing a significant amount of phosphodiester (P=O) impurity in my final product. What are the potential causes when using ADTT?

A2: The presence of phosphodiester impurities indicates incomplete sulfurization. Several factors can contribute to this issue:

  • Suboptimal ADTT Concentration or Reaction Time: The concentration of the ADTT solution and the duration of the sulfurization step are critical. Insufficient concentration or a reaction time that is too short may not allow for complete conversion of the phosphite triester to the phosphorothioate triester.

  • Degraded ADTT Reagent: ADTT can degrade over time, especially if not stored under dry, inert conditions.[4] Exposure to moisture or atmospheric oxygen can reduce its efficacy.

  • Presence of Water in Reagents or Solvents: Any moisture present in the acetonitrile, pyridine, or other reagents used during the synthesis cycle can compete with the sulfurization reaction, leading to the formation of phosphodiester linkages.

  • Oxidizing Byproducts from Other Reagents: While ADTT itself does not produce oxidizing byproducts, contaminants or byproducts from other steps in the synthesis, if not properly washed away, could potentially interfere with the sulfurization process.[4]

Q3: My overall yield of the full-length oligonucleotide is low. Could this be related to the ADTT sulfurization step?

A3: Yes, issues during the sulfurization step can contribute to a lower yield of the desired full-length product. Incomplete sulfurization can lead to the formation of phosphite triester intermediates that are unstable and may not survive the subsequent deprotection and cleavage steps. This can result in chain cleavage and a decrease in the overall yield.

Q4: Are there common side reactions associated with ADTT that I should be aware of?

A4: While ADTT is generally considered a clean sulfurizing reagent, incomplete sulfurization is the primary "side reaction" of concern, leading to the P=O impurity. Unlike some other sulfurizing reagents, ADTT does not produce potent oxidizing byproducts that can damage the oligonucleotide.[4] However, it's important to be aware of other potential side reactions common to oligonucleotide synthesis in general, such as depurination during the detritylation step or the formation of N-1 adducts if capping is inefficient.

Troubleshooting Guide

Problem: High Levels of Phosphodiester (P=O) Impurity Detected by LC-MS or ³¹P NMR

Potential Cause Recommended Solution
Inadequate ADTT Concentration Ensure the ADTT solution is prepared at the recommended concentration, typically 0.02 M in a 9:1 mixture of acetonitrile and pyridine.[1]
Insufficient Reaction Time Optimize the sulfurization time. A standard time of 2 minutes is often sufficient, but for longer oligonucleotides or sequences known to be difficult, a longer time may be necessary.[1]
ADTT Reagent Degradation Use fresh, high-quality ADTT. Store the solid reagent under dry, inert conditions. Prepare fresh solutions for each synthesis run.
Moisture Contamination Use anhydrous solvents and reagents for all steps of the synthesis. Ensure that the synthesizer lines are dry.

Problem: Low Overall Yield of Full-Length Phosphorothioate Oligonucleotide

Potential Cause Recommended Solution
Incomplete Sulfurization Follow the recommendations above to improve sulfurization efficiency. This will ensure the stability of the linkages throughout the synthesis and deprotection processes.
Inefficient Coupling While not directly related to ADTT, poor coupling efficiency is a common cause of low yield. Ensure that the phosphoramidites and activator are of high quality and are used at the correct concentrations.
Suboptimal Deprotection/Cleavage Ensure that the deprotection and cleavage conditions are appropriate for your oligonucleotide sequence and any modifications.

Data Presentation

Table 1: Comparison of Common Sulfurizing Reagents

ReagentTypical Concentration & Reaction TimeSulfurization EfficiencyKey AdvantagesKey Disadvantages
ADTT 0.02 M in 9:1 MeCN:Pyridine, 2 min[1]HighCost-effective, does not produce oxidizing byproducts.[4]May have slower reaction kinetics compared to some other reagents.[4]
DDTT 0.05 M in MeCN/Pyridine, 1-4 min>99%Highly efficient, especially for RNA; stable in solution.Can be more expensive than other alternatives.
Beaucage Reagent 0.05 M in MeCN, 1-4 min>99%High efficiency, fast reaction time.Limited stability in solution on the synthesizer; can produce oxidizing byproducts.

Note: Efficiency can be sequence-dependent and may require optimization.

Experimental Protocols

Protocol 1: Preparation of ADTT Sulfurizing Reagent

  • Materials:

    • This compound (ADTT)

    • Anhydrous acetonitrile

    • Anhydrous pyridine

    • A clean, dry, amber glass bottle suitable for use on an automated DNA/RNA synthesizer.

  • Procedure:

    • In a fume hood, weigh the appropriate amount of ADTT to prepare a 0.02 M solution.

    • Add the calculated volume of a pre-mixed 9:1 (v/v) solution of anhydrous acetonitrile and anhydrous pyridine.

    • Seal the bottle and swirl gently until the ADTT is completely dissolved.

    • The solution should be a clear, yellowish color.

    • It is recommended to prepare this solution fresh before each synthesis run.

Protocol 2: Automated Solid-Phase Synthesis with ADTT Sulfurization

This protocol assumes the use of a standard automated oligonucleotide synthesizer.

  • Synthesizer Setup:

    • Install the freshly prepared 0.02 M ADTT solution on the designated reagent port of the synthesizer.

    • Ensure all other necessary reagents (phosphoramidites, activator, capping reagents, deblocking solution) are correctly installed and of high quality.

    • Prime the reagent lines to ensure that the ADTT solution is properly delivered to the synthesis column.

  • Synthesis Cycle Modification:

    • Program the synthesis cycle to include the sulfurization step after the coupling step.

    • The standard oxidation step should be replaced with the ADTT sulfurization step.

    • Set the sulfurization time to 2 minutes. This may be adjusted based on optimization experiments.

  • Post-Synthesis Processing:

    • After the synthesis is complete, the oligonucleotide is cleaved from the solid support and deprotected using standard procedures (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

    • The crude oligonucleotide is then purified using methods such as HPLC or PAGE.

Protocol 3: Analysis of Sulfurization Efficiency by ³¹P NMR

  • Sample Preparation:

    • Dissolve a small amount of the purified oligonucleotide in a suitable NMR buffer (e.g., D₂O with a known concentration of a phosphorus-containing standard).

  • NMR Acquisition:

    • Acquire a ³¹P NMR spectrum.

  • Data Analysis:

    • Phosphorothioate linkages will appear as a peak or a cluster of peaks (due to diastereomers) in the range of approximately 55-60 ppm.

    • Phosphodiester linkages will appear as a peak around 0 ppm.

    • The relative integration of these peaks can be used to quantify the sulfurization efficiency.

Visualizations

ADTT_Sulfurization_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Phosphite_Triester Phosphite Triester (P-III) Nucleophilic_Attack Nucleophilic Attack of P on S Phosphite_Triester->Nucleophilic_Attack ADTT ADTT (this compound) ADTT->Nucleophilic_Attack Intermediate Unstable Intermediate Nucleophilic_Attack->Intermediate Ring_Opening Ring Opening & Rearrangement Intermediate->Ring_Opening Phosphorothioate_Triester Phosphorothioate Triester (P-V) Ring_Opening->Phosphorothioate_Triester Byproduct Thiocarbamoyl Isothiocyanate Byproduct Ring_Opening->Byproduct Troubleshooting_Workflow Start Low Sulfurization Efficiency (High P=O Impurity) Check_Reagent Is ADTT solution fresh and prepared correctly? Start->Check_Reagent Yes1 Yes Check_Reagent->Yes1 No1 No Check_Reagent->No1 Check_Time_Conc Are reaction time and concentration optimal? Yes1->Check_Time_Conc Prepare_Fresh Prepare fresh 0.02 M ADTT solution No1->Prepare_Fresh Prepare_Fresh->Check_Time_Conc Yes2 Yes Check_Time_Conc->Yes2 No2 No Check_Time_Conc->No2 Check_Moisture Are all solvents and reagents anhydrous? Yes2->Check_Moisture Optimize_Params Increase reaction time or check concentration No2->Optimize_Params Optimize_Params->Check_Moisture Yes3 Yes Check_Moisture->Yes3 No3 No Check_Moisture->No3 Contact_Support Further investigation needed. Contact technical support. Yes3->Contact_Support Use_Anhydrous Use fresh anhydrous solvents and reagents No3->Use_Anhydrous Use_Anhydrous->Contact_Support

References

Technical Support Center: 3-Amino-1,2,4-dithiazole-5-thione (ADTT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 3-Amino-1,2,4-dithiazole-5-thione (ADTT) in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the optimal performance of ADTT in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADTT) and what is its primary application?

A1: this compound, also known as Xanthane Hydride, is a sulfur-transfer reagent.[1] Its principal application is in the synthesis of oligonucleotide phosphorothioates, where it converts phosphite triester linkages to the more nuclease-resistant phosphorothioate linkages.[2][3] This modification is crucial in the development of antisense oligonucleotides and other nucleic acid-based therapeutics.

Q2: What are the typical solvents and concentrations for ADTT in solution?

A2: In oligonucleotide synthesis, ADTT is commonly used as a 0.02 M solution in a mixture of 9:1 acetonitrile and pyridine.[2] Other solvents mentioned in related patents for similar sulfurizing agents include pyridine, 3-picoline, acetonitrile, or mixtures thereof.[4]

Q3: What is known about the general stability of ADTT in its solid form and in solution?

A3: As a solid, ADTT can be stored indefinitely at ambient temperature in an amber glass bottle.[5] However, in solution, it is known to have poor chemical stability and can decompose, especially when exposed to strong light, high temperatures, or bases.[5] The related compound DDTT (3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione) was developed to have improved stability in solution, suggesting the free amino group of ADTT may contribute to its instability.[5]

Q4: What factors can influence the degradation of ADTT in solution?

A4: The stability of ADTT in solution can be affected by several factors:

  • Presence of Bases: ADTT decomposes rapidly in the presence of both inorganic and organic bases.[5]

  • Exposure to certain surfaces: Contact with glass and metallic surfaces can also lead to decomposition.[5]

  • Temperature and Light: Elevated temperatures and exposure to strong light can accelerate degradation.

  • Presence of Water: For sulfurizing agents in general, the presence of water in the solvent is detrimental as it can lead to unwanted side reactions (oxidation). Therefore, anhydrous solvents are strongly recommended.

Q5: How can I monitor the stability of my ADTT solution?

A5: The stability of an ADTT solution can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact ADTT from its degradation products, allowing for the quantification of the remaining active reagent over time. Please refer to the detailed experimental protocol below for guidance on setting up such a study.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low sulfurization efficiency in oligonucleotide synthesis. Degradation of the ADTT solution.Prepare a fresh solution of ADTT. Ensure the use of anhydrous acetonitrile and pyridine. Store the solution protected from light and at a low temperature when not in use. Consider preparing smaller batches of the solution more frequently.
Presence of moisture in the reagents or on the synthesizer.Use anhydrous solvents for preparing the ADTT solution. Ensure all reagent lines on the synthesizer are dry.
Precipitate forms in the ADTT solution. The solution may be unstable, leading to the formation of insoluble degradation products.Discard the solution. Prepare a fresh solution, ensuring the ADTT is fully dissolved. If the problem persists, consider filtering the solution before placing it on the synthesizer (use a filter compatible with the organic solvents).
Inconsistent synthesis results over time with the same batch of ADTT solution. Gradual degradation of the ADTT solution.It is recommended to perform a stability study to determine the usable lifetime of the ADTT solution under your specific laboratory conditions (e.g., on the synthesizer). Based on the results, establish a strict "use by" date for prepared solutions.
Discoloration of the ADTT solution. This may indicate degradation of the compound.While a slight yellow color is typical, a significant change in color (e.g., darkening) can be a sign of decomposition. It is advisable to prepare a fresh solution and compare its performance.

Stability of ADTT in Solution: A Summary

Currently, there is a lack of publicly available quantitative data on the degradation kinetics and half-life of ADTT in various solutions. The information available suggests that its stability is a concern, particularly in the context of automated oligonucleotide synthesis where solutions may be stored on the instrument for extended periods. The table below presents hypothetical stability data for a 0.02 M ADTT solution in 9:1 acetonitrile:pyridine to illustrate how such data would be presented. Users are strongly encouraged to perform their own stability studies.

Storage Condition Time Point ADTT Purity (%) Appearance
Room Temperature (20-25°C), Exposed to Light 0 hours99.5Clear, light yellow solution
8 hours95.2Clear, light yellow solution
24 hours88.1Clear, slightly darker yellow
48 hours79.5Clear, yellow-brown solution
Refrigerated (2-8°C), Protected from Light 0 hours99.6Clear, light yellow solution
24 hours99.1Clear, light yellow solution
48 hours98.5Clear, light yellow solution
1 week96.3Clear, light yellow solution

Note: The data in this table is for illustrative purposes only and is not based on experimental results.

Experimental Protocols

Protocol for Assessing the Stability of ADTT in Solution using HPLC

This protocol outlines a general procedure for determining the stability of an ADTT solution under specific laboratory conditions.

1. Objective: To quantify the degradation of ADTT in a chosen solvent system over time and under different storage conditions.

2. Materials:

  • This compound (ADTT) solid

  • Anhydrous acetonitrile (HPLC grade)

  • Anhydrous pyridine (HPLC grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Preparation of ADTT Solution:

  • Accurately weigh the required amount of ADTT to prepare a 0.02 M solution.

  • In a volumetric flask, dissolve the ADTT in the desired solvent system (e.g., 9:1 anhydrous acetonitrile:pyridine).

  • Ensure the solution is well-mixed and the solid is completely dissolved.

4. Stability Study Design:

  • Divide the prepared ADTT solution into several aliquots in HPLC vials.

  • Store the vials under different conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, refrigerated at 2-8°C).

  • Define the time points for analysis (e.g., 0, 4, 8, 12, 24, 48 hours, and 1 week).

5. HPLC Method (Example):

  • Column: Reversed-phase C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of a fresh ADTT solution (likely in the range of 250-350 nm).

  • Column Temperature: 30°C

6. Data Analysis:

  • At each time point, inject a sample from each storage condition onto the HPLC system.

  • Integrate the peak area of the intact ADTT.

  • Calculate the percentage of remaining ADTT at each time point relative to the initial (time 0) peak area.

  • Plot the percentage of remaining ADTT versus time for each condition to visualize the degradation profile.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_start Weigh ADTT prep_dissolve Dissolve in Anhydrous Solvent prep_start->prep_dissolve prep_mix Mix Thoroughly prep_dissolve->prep_mix storage_rt_light Room Temp (Light) prep_mix->storage_rt_light storage_rt_dark Room Temp (Dark) prep_mix->storage_rt_dark storage_fridge Refrigerated (2-8°C) prep_mix->storage_fridge analysis_sample Sample at Time Points storage_rt_light->analysis_sample storage_rt_dark->analysis_sample storage_fridge->analysis_sample analysis_hplc HPLC Analysis analysis_sample->analysis_hplc analysis_data Data Interpretation analysis_hplc->analysis_data conclusion conclusion analysis_data->conclusion Determine Solution Stability

Caption: Workflow for assessing the stability of ADTT solutions.

Troubleshooting_Logic start Low Sulfurization Efficiency? check_solution_age Is ADTT solution fresh? start->check_solution_age check_solvents Are solvents anhydrous? check_solution_age->check_solvents Yes action_fresh_solution Prepare fresh ADTT solution check_solution_age->action_fresh_solution No check_storage Was solution stored properly? check_solvents->check_storage Yes action_use_anhydrous Use new anhydrous solvents check_solvents->action_use_anhydrous No action_proper_storage Store protected from light and heat check_storage->action_proper_storage No outcome_bad Contact Technical Support check_storage->outcome_bad Yes outcome_good Problem Resolved action_fresh_solution->outcome_good action_use_anhydrous->outcome_good action_proper_storage->outcome_good

Caption: Troubleshooting logic for low sulfurization efficiency.

References

Technical Support Center: Purification of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "ADTT" is not standard in the context of oligonucleotide synthesis. This guide focuses on purification strategies involving the 5'-dimethoxytrityl (DMT) group, a key component in modern oligonucleotide synthesis and purification. It is presumed that "ADTT" was a typographical error for "DMT".

During solid-phase synthesis, oligonucleotides are built by sequentially adding nucleotide building blocks.[1] This process is highly efficient but not perfect, leading to the accumulation of impurities such as truncated sequences (shortmers) and other by-products from cleavage and deprotection steps.[2] Effective purification is critical to remove these contaminants, ensuring the accuracy, consistency, and optimal performance of the oligonucleotides in downstream applications like PCR, sequencing, gene editing, and therapeutics.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in a crude oligonucleotide sample?

A1: After synthesis, cleavage, and deprotection, the crude mixture contains the desired full-length oligonucleotide along with several impurities:

  • Truncated Sequences (Shortmers): These are the most common impurities and consist of sequences that failed to extend during a coupling cycle.[4]

  • Sequences with Deletions: A small percentage of truncated chains may not be properly capped and can react in subsequent coupling steps, leading to sequences missing one or more bases.[4]

  • By-products of Deprotection: Residual chemical protecting groups that were not fully cleaved from the bases.

  • Small Molecules: Salts and organic by-products from the synthesis, cleavage, and deprotection reagents.

Q2: What is the difference between "DMT-on" and "DMT-off" purification?

A2: The key difference lies in whether the hydrophobic 5'-dimethoxytrityl (DMT) group is left on or removed from the full-length oligonucleotide after synthesis.

  • DMT-on Purification: The final 5'-DMT group is intentionally left on the full-length product.[5][6] This hydrophobic "tag" allows for excellent separation from failure sequences (which lack the DMT group) using reverse-phase chromatography.[5][7] The DMT group is then chemically cleaved after the purification is complete.[5][8] This is a very effective strategy for isolating the full-length product.[2]

  • DMT-off Purification: The 5'-DMT group is removed as the final step of synthesis.[5] Purification then relies on other properties, such as the oligonucleotide's overall charge, to separate it from impurities.[5] Anion-exchange chromatography is a common method for DMT-off purification.[5][7]

Q3: Which purification method is right for my oligonucleotide?

A3: The choice depends on the oligonucleotide's length, modifications, and the requirements of your downstream application.[4]

  • Desalting: The most basic level of purification, removing small molecule impurities. It is suitable for non-critical applications like PCR with oligos ≤35 bases long.[7]

  • Reverse-Phase Cartridge: A good balance of purity and yield, using the DMT-on strategy. It is effective for removing a majority of truncated sequences for oligos up to 50 bases.[7]

  • Reverse-Phase HPLC (RP-HPLC): Offers higher resolution and purity (>85%) than cartridges. It is the method of choice for oligonucleotides with hydrophobic modifications (e.g., dyes) and for larger synthesis scales.[7] Its resolution decreases for oligos longer than 50 bases.[7]

  • Anion-Exchange HPLC (AEX-HPLC): Separates oligonucleotides based on the number of phosphate groups (charge).[2][7] It is excellent for purifying longer oligos (40-100 bases) or those with significant secondary structure, which can be problematic in RP-HPLC.[2]

  • Polyacrylamide Gel Electrophoresis (PAGE): Provides the highest purity (>95%) by separating oligos based on size with single-base resolution.[7] It is recommended for applications requiring extremely pure product, such as crystallography or cloning, and for oligos ≥50 bases. However, yields are typically lower due to the complex extraction process.[7]

Troubleshooting Guides

Q4: My final yield is very low after purification. What could be the cause?

A4: Low yield can stem from several factors throughout the synthesis and purification process:

  • Inefficient Synthesis: Check the coupling efficiency of your synthesizer. A low average step-wise efficiency (<99%) will drastically reduce the amount of full-length product, especially for long oligonucleotides.[4]

  • Loss During Extraction (PAGE): The process of extracting the oligonucleotide from a polyacrylamide gel is complex and can lead to significant product loss.[7]

  • Improper Elution: For cartridge or HPLC purification, the desired product may not have eluted completely from the column. Ensure your elution buffer is of the correct composition and volume. For DMT-on purification, confirm that the on-column detritylation step was successful before elution.[9]

  • Precipitation: The oligonucleotide may have precipitated if incorrect salt concentrations were used.[8]

Q5: My oligonucleotide purity is low after cartridge or HPLC purification. What went wrong?

A5: Low purity, often indicated by the presence of shortmer peaks in an analytical HPLC trace, can be caused by:

  • Overloaded Column: Exceeding the binding capacity of the cartridge or HPLC column will cause the desired product to elute along with impurities.

  • Ineffective Capping: If the capping step during synthesis is inefficient, a small percentage of failure sequences will remain uncapped and can be extended in subsequent cycles, leading to deletion mutations that are difficult to separate.[4]

  • Co-elution of Impurities (DMT-on): For longer oligonucleotides, the proportion of truncated sequences that are uncapped (and thus also have a DMT group) tends to increase. These impurities will not be removed by standard DMT-on reverse-phase methods.[7] For these oligos, PAGE or AEX-HPLC is recommended.[7]

  • Inappropriate Method: RP-HPLC resolution decreases with oligo length.[7] For oligos longer than 50 bases, purity may be compromised, and PAGE or AEX-HPLC should be considered.[7][10]

Q6: I see broad or multiple peaks for my oligo on an analytical HPLC trace. What does this indicate?

A6: This phenomenon can be caused by several factors:

  • Secondary Structure: Oligonucleotides, especially those with high GC content, can form stable secondary structures like hairpin loops.[2] These structures can cause the oligo to elute as a broad peak or even multiple distinct peaks. Performing the HPLC analysis at an elevated temperature (e.g., 60 °C) can denature these structures and result in a single, sharp peak.[2][11][12]

  • Incomplete Deprotection: If protecting groups are not fully removed, the resulting molecules will have different hydrophobicities and may appear as separate peaks.[2]

  • Complex Modifications: Oligonucleotides with complex modifications may exist in multiple conformations, leading to peak broadening.

  • Mobile Phase Issues: The composition of the mobile phase, including the type and concentration of the ion-pairing agent (in RP-HPLC) and pH, is crucial for good separation.[13]

Q7: How can I confirm that the DMT group was successfully removed after purification?

A7: Successful detritylation is essential for the functionality of the oligonucleotide.

  • Colorimetric Confirmation: During on-cartridge or post-HPLC detritylation with an acid (like trifluoroacetic acid), the cleaved DMT cation is bright orange.[9] The appearance of this color is a strong visual indicator of successful cleavage.

  • HPLC Analysis: The most definitive method is to compare the HPLC traces of the DMT-on and the final product. The DMT-on oligo is significantly more hydrophobic and will have a longer retention time on a reverse-phase column.[13] A successful detritylation will result in a single major peak that elutes earlier than the DMT-on starting material.[8]

Data Presentation

Table 1: Comparison of Oligonucleotide Purification Methods

Purification MethodPrinciple of SeparationTypical Purity (% Full-Length)Recommended Oligo LengthKey AdvantagesKey Limitations
Desalting Size exclusion>65% (variable)< 35 bases[7]Removes salts and small molecules.Does not remove truncated sequences.[2]
RP Cartridge Hydrophobicity (DMT-on)65 - 80%< 50 bases[7]Good balance of speed, cost, and purity.[14]Purity may be insufficient for sensitive applications.
RP-HPLC Hydrophobicity (DMT-on/off)>85%< 50 bases[7]High resolution and purity; good for modified oligos.[7]Resolution decreases with oligo length.[2][7]
AEX-HPLC Charge (Phosphate Backbone)>90% (variable)40 - 100 bases[2]Excellent for long oligos and those with secondary structure.[2]Limited resolution for smaller quantities.[7]
PAGE Size and Charge>95%≥50 bases[7]Highest purity, single-base resolution.[7]Lower yields, complex procedure, can damage some modifications.[4][7]

Table 2: Recommended Purification Method by Application

ApplicationRecommended Method(s)Rationale
PCR / Sequencing Desalting, RP CartridgeThe presence of some truncated sequences will not significantly affect the results.[7]
Cloning / Mutagenesis PAGE, Dual HPLCRequires very high purity to ensure the correct full-length sequence is incorporated.[4][10]
Fluorescent Probes / qPCR RP-HPLCHPLC is highly effective at separating the desired labeled oligo from unlabeled failures.[7]
Antisense / siRNA / Therapeutics AEX-HPLC, RP-HPLC, PAGEStringent purity and quality are required for in-vivo applications to ensure safety and efficacy.[7]
Crystallography / NMR PAGERequires the highest possible purity to obtain high-quality structural data.[7]

Experimental Protocols

Protocol 1: General DMT-on Reverse-Phase (RP) Cartridge Purification

This protocol provides a general guideline for purifying a DMT-on oligonucleotide using a commercially available reverse-phase cartridge.

  • Condition Cartridge: With the cartridge attached to a vacuum manifold, add 1 mL of acetonitrile and draw it through slowly.[15]

  • Equilibrate Cartridge: Add 1 mL of 2M Triethylammonium Acetate (TEAA) to the cartridge and draw it through.[15]

  • Prepare and Load Sample: Dissolve the crude DMT-on oligonucleotide in water. Add an equal volume of 100 mg/mL NaCl solution.[15] Load the entire sample onto the cartridge, allowing it to pass through slowly.[15]

  • Wash Step 1 (Remove Failure Sequences): Add 1 mL of a wash buffer (e.g., 100 mg/mL NaCl) to the cartridge and draw it through.[15] Repeat this wash step. This removes the hydrophilic, non-DMT-bearing failure sequences.

  • Wash Step 2 (Remove Salts): Add 1 mL of deionized water to the cartridge and draw it through. Repeat this wash step to remove residual salts.

  • Detritylate (On-Column): Place a waste container under the cartridge. Add 1 mL of an aqueous acid solution (e.g., 5% trifluoroacetic acid) and let it sit on the column for 5-7 minutes.[15] The solution turning orange indicates successful DMT cleavage. Draw the acidic solution through to waste.

  • Rinse: Add 2 x 1 mL of water to rinse the column and remove residual acid.[15]

  • Elute Product: Place a clean collection tube under the cartridge. Add 1 mL of elution buffer (e.g., 50:50 acetonitrile:water) to elute the purified, detritylated oligonucleotide.[15]

Protocol 2: Quality Analysis by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)

This protocol is for analyzing the purity of the final oligonucleotide product.

  • System Preparation:

    • Column: C18 reverse-phase column suitable for oligonucleotides.

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50:50 acetonitrile:water.

    • Temperature: Set column oven to 60 °C to denature secondary structures.[2]

  • Sample Preparation: Dissolve a small aliquot of the purified oligonucleotide in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the column.

    • Run a linear gradient, for example, from 10% to 70% Mobile Phase B over 30 minutes.

    • Monitor absorbance at 260 nm.

  • Analysis: The main peak corresponds to the full-length oligonucleotide. Calculate purity by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Shorter, truncated sequences will typically elute earlier.

Visualizations

Oligo_Purification_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification cluster_qc Quality Control Synthesis 1. Automated Synthesis (DMT-on or DMT-off) Cleavage 2. Cleavage & Deprotection Synthesis->Cleavage CrudeOligo Crude Oligonucleotide (Full-length + Impurities) Cleavage->CrudeOligo Purify 3. Purification (e.g., RP-HPLC, AEX, PAGE) CrudeOligo->Purify Detritylation 4. Detritylation (if DMT-on) Purify->Detritylation DMT-on path QC 5. QC Analysis (HPLC / MS) Purify->QC DMT-off path Detritylation->QC FinalProduct Purified Oligonucleotide QC->FinalProduct

Caption: General workflow for oligonucleotide synthesis and purification.

Troubleshooting_Tree Start Purification Issue Identified Purity Low Purity? Start->Purity Yield Low Yield? Start->Yield HPLC_Peak Broad/Multiple HPLC Peaks? Start->HPLC_Peak Purity_OligoLength Oligo > 50 bases? Purity->Purity_OligoLength Yes Yield_Method Method is PAGE? Yield->Yield_Method Yes HPLC_Temp Analysis Temp < 60°C? HPLC_Peak->HPLC_Temp Yes Purity_Yes_PAGE Action: Use PAGE or AEX-HPLC for better resolution. Purity_OligoLength->Purity_Yes_PAGE Yes Purity_No_Overload Column Overloaded? Purity_OligoLength->Purity_No_Overload No Purity_Yes_ReduceLoad Action: Reduce sample load. Purity_No_Overload->Purity_Yes_ReduceLoad Yes Purity_No_CheckSynth Action: Check synthesis coupling and capping efficiency. Purity_No_Overload->Purity_No_CheckSynth No Yield_Yes_Expected Result: Lower yields are expected. Consider HPLC for higher yield. Yield_Method->Yield_Yes_Expected Yes Yield_No_Elution Check elution / detritylation steps? Yield_Method->Yield_No_Elution No Yield_Yes_Optimize Action: Optimize buffer composition, volume, and incubation times. Yield_No_Elution->Yield_Yes_Optimize Yes HPLC_Yes_IncreaseTemp Action: Increase column temp to 60°C to denature. HPLC_Temp->HPLC_Yes_IncreaseTemp Yes HPLC_No_CheckDeprotection Action: Verify complete deprotection of bases and oligo. HPLC_Temp->HPLC_No_CheckDeprotection No

Caption: Troubleshooting logic for common oligo purification issues.

References

Technical Support Center: Overcoming Challenges in Scaling Up Antibody-Drug Conjugate (ADC) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?

A1: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1][2][3] It is a Critical Quality Attribute (CQA) because it directly influences the ADC's efficacy, toxicity, stability, and pharmacokinetics (PK).[2][3] An optimal DAR is crucial for achieving the desired therapeutic window. A low DAR may result in reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and a higher propensity for aggregation.[2][3]

Q2: How does the choice of conjugation site (lysine vs. cysteine) impact the ADC product?

A2: The conjugation site significantly affects the homogeneity and consistency of the ADC.

  • Lysine Conjugation: Targets the amine groups of lysine residues. Since antibodies have many accessible lysines, this method often results in a heterogeneous mixture of ADCs with a wide range of DAR values.[4] While technically simpler, controlling the final DAR distribution can be challenging.[4][5]

  • Cysteine Conjugation: Targets the thiol groups of cysteine residues, often after reducing interchain disulfide bonds. This approach offers more control over the conjugation sites, leading to a more homogeneous ADC with a narrower DAR distribution.[4][5]

Q3: What are the primary causes of ADC aggregation during scale-up?

A3: ADC aggregation is a common challenge and is primarily driven by the increased hydrophobicity of the antibody after conjugation with a hydrophobic payload.[6] Other contributing factors include:

  • High DAR: A higher number of conjugated hydrophobic drugs increases the overall hydrophobicity of the ADC.[6]

  • Suboptimal Buffer Conditions: pH and ionic strength of the buffer can significantly impact protein stability.

  • Process Conditions: The use of organic co-solvents, elevated temperatures, and high shear stress during conjugation and purification can induce protein unfolding and aggregation.

  • Linker Chemistry: The chemical nature of the linker can influence the overall hydrophobicity and stability of the ADC.[6]

Q4: How can unconjugated antibody and free drug be removed from the final product?

A4: Tangential Flow Filtration (TFF) is a widely used method for removing small molecule impurities like unconjugated drug, residual solvents, and salts.[7][8] It works by selectively passing small molecules through a membrane while retaining the larger ADC. Chromatographic techniques such as Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC) can also be employed to separate the ADC from unconjugated antibody and aggregates.

Troubleshooting Guides

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches

Problem: You are observing significant batch-to-batch variability in the average DAR of your ADC.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Variable Reactant Stoichiometry Verify Calculations: Double-check all molar ratio calculations for the linker-payload to the antibody.[1] Accurate Concentration Measurement: Ensure precise concentration determination of both the antibody and linker-payload stock solutions using reliable methods (e.g., UV-Vis spectroscopy).
Inconsistent Antibody Reduction (for Cysteine Conjugation) Monitor Reduction Efficiency: Implement an in-process control to measure the number of free thiols after the reduction step (e.g., Ellman's assay). Control Reducing Agent Activity: Ensure the reducing agent (e.g., TCEP, DTT) is fresh and has been stored correctly.
Variations in Reaction Conditions Strict Process Control: Tightly control and monitor reaction parameters such as pH, temperature, and reaction time.[1] Use calibrated and validated equipment.
Reagent Quality and Stability Reagent Qualification: Qualify all critical reagents, including the linker-payload, before use to ensure their purity and activity.[1]
Issue 2: High Levels of Aggregation Post-Conjugation

Problem: Your ADC preparation shows a high percentage of aggregates, observed as turbidity or as high molecular weight (HMW) species in SEC analysis.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
High Hydrophobicity of Linker-Payload Incorporate Hydrophilic Linkers: Consider using linkers containing hydrophilic moieties like polyethylene glycol (PEG) to counteract the hydrophobicity of the payload.[6] Optimize DAR: A lower DAR can reduce the overall hydrophobicity of the ADC.[6]
Suboptimal Buffer Conditions Buffer Screening: Perform formulation screening studies to identify the optimal buffer pH and ionic strength that minimize aggregation. Avoid the isoelectric point (pI) of the ADC.
Use of Organic Co-solvents Minimize Co-solvent Concentration: Use the minimum amount of co-solvent necessary to dissolve the linker-payload. Controlled Addition: Add the linker-payload solution slowly to the antibody solution with efficient mixing to avoid high local concentrations of the organic solvent.
Process-Induced Stress Temperature Control: Perform the conjugation and purification steps at controlled, and often reduced, temperatures (e.g., 4-8 °C) to minimize protein unfolding. Gentle Mixing: Use low-shear mixing methods to avoid mechanical stress on the ADC.

Data Presentation

Table 1: Impact of Reaction Parameters on Cysteine-Linked ADC Properties

ParameterCondition 1Condition 2Condition 3Expected Outcome
pH 6.57.07.5Optimal DAR and minimal aggregation are typically observed between pH 6.5-7.5 for maleimide-thiol conjugation.
Temperature (°C) 425 (Ambient)37Lower temperatures may slow the reaction but can reduce aggregation. Higher temperatures can increase reaction rate but also risk aggregation.
Linker-Payload:Antibody Molar Ratio 3:15:17:1Increasing the molar ratio generally leads to a higher average DAR, but may also increase the risk of aggregation.
Average DAR (Hypothetical) 3.24.15.5
% Aggregation (Hypothetical) < 1%1-2%> 5%
Yield (Hypothetical) 85%80%70%

Table 2: Comparison of Linker Technologies on ADC Properties

Linker TypeExamplePlasma StabilityBystander EffectPropensity for Aggregation
Cleavable (Val-Cit) Brentuximab VedotinModerateYesHigher with hydrophobic payloads
Cleavable (Hydrazone) Gemtuzumab OzogamicinpH-dependentYesModerate
Non-cleavable (Thioether) Trastuzumab EmtansineHighLimitedGenerally lower than cleavable counterparts

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded ADC species to calculate the average DAR.

Materials:

  • ADC sample

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with UV detector

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

Procedure:

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to 1 mg/mL in Mobile Phase A.

  • Injection: Inject 20-50 µg of the prepared sample.

  • Gradient Elution: Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.

  • Data Analysis: Monitor the chromatogram at 280 nm. Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different species.

Protocol 2: Quantification of Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify monomers, dimers, and higher-order aggregates of an ADC.

Materials:

  • ADC sample

  • SEC column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

  • Mobile Phase: 150 mM Sodium Phosphate, pH 7.0

Procedure:

  • System Equilibration: Equilrate the SEC column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase. Filter the sample through a 0.22 µm filter.

  • Injection: Inject 50 µL of the prepared sample.

  • Isocratic Elution: Elute the sample with the mobile phase for a sufficient time to allow for the separation of all species (typically 15-20 minutes).

  • Data Analysis: Monitor the chromatogram at 280 nm. The peak corresponding to the monomer will be the largest. Peaks eluting earlier represent aggregates (dimers, trimers, etc.). Calculate the percentage of aggregates by dividing the sum of the aggregate peak areas by the total peak area.

Protocol 3: Purification of ADCs using Tangential Flow Filtration (TFF)

Objective: To remove unconjugated drug, residual solvents, and exchange the buffer of the ADC solution.

Materials:

  • Crude ADC solution

  • TFF system with a suitable molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)

  • Diafiltration buffer (final formulation buffer)

Procedure:

  • System Setup and Equilibration: Install the TFF cassette and equilibrate the system with the diafiltration buffer.

  • Concentration: Concentrate the crude ADC solution to a target concentration (e.g., 20-30 g/L).

  • Diafiltration: Perform diafiltration by adding the diafiltration buffer at the same rate as the permeate is being removed. This is typically done for 5-10 diavolumes to ensure efficient removal of small molecule impurities.

  • Final Concentration: Concentrate the diafiltered ADC solution to the desired final concentration.

  • Product Recovery: Recover the purified and formulated ADC from the TFF system.

Visualizations

General ADC Manufacturing Workflow

ADC_Manufacturing_Workflow cluster_upstream Upstream Processing cluster_synthesis Synthesis cluster_conjugation Conjugation & Purification cluster_qc Quality Control mAb_Production Monoclonal Antibody (mAb) Production & Purification Conjugation Conjugation Reaction mAb_Production->Conjugation Linker_Payload_Synthesis Linker-Payload Synthesis Linker_Payload_Synthesis->Conjugation Purification Purification (e.g., TFF) Conjugation->Purification Formulation Formulation Purification->Formulation QC_Testing QC Testing (DAR, Aggregation, Purity, etc.) Formulation->QC_Testing Final_Product Final_Product QC_Testing->Final_Product Final ADC Product

A high-level overview of the key stages in the manufacturing of an Antibody-Drug Conjugate.
Troubleshooting Workflow for ADC Aggregation

ADC_Aggregation_Troubleshooting Start High Aggregation Detected Check_DAR Is Average DAR Higher Than Target? Start->Check_DAR Check_Conditions Review Conjugation Conditions Check_DAR->Check_Conditions No Optimize_Ratio Optimize Linker-Payload: Antibody Ratio Check_DAR->Optimize_Ratio Yes Check_Formulation Evaluate Formulation Buffer Check_Conditions->Check_Formulation Optimal Optimize_Temp_pH Optimize Temperature & pH Check_Conditions->Optimize_Temp_pH Suboptimal Screen_Buffers Screen Buffers (pH, Excipients) Check_Formulation->Screen_Buffers Suboptimal Use_Hydrophilic_Linker Consider More Hydrophilic Linker/Payload Check_Formulation->Use_Hydrophilic_Linker Optimal Resolved Aggregation Mitigated Optimize_Ratio->Resolved Optimize_Temp_pH->Resolved Screen_Buffers->Resolved Use_Hydrophilic_Linker->Resolved

A decision tree to guide the troubleshooting of ADC aggregation issues.
Decision-Making for DAR Optimization

DAR_Optimization cluster_high_dar Troubleshooting High DAR cluster_low_dar Troubleshooting Low DAR Start DAR Out of Specification DAR_High_Low Is DAR Too High or Too Low? Start->DAR_High_Low Reduce_Ratio Decrease Linker-Payload: Antibody Molar Ratio DAR_High_Low->Reduce_Ratio Too High Increase_Ratio Increase Linker-Payload: Antibody Molar Ratio DAR_High_Low->Increase_Ratio Too Low Shorten_Time Shorten Reaction Time Reduce_Ratio->Shorten_Time Optimize_Quench Ensure Efficient Quenching Shorten_Time->Optimize_Quench Resolved DAR within Specification Optimize_Quench->Resolved Extend_Time Extend Reaction Time Increase_Ratio->Extend_Time Check_Reagents Verify Reagent Activity Extend_Time->Check_Reagents Check_Reagents->Resolved

A logical workflow for optimizing the Drug-to-Antibody Ratio (DAR).

References

Technical Support Center: Phosphorothioate Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals to minimize the formation of phosphodiester (P=O) byproducts during the synthesis of phosphorothioate (PS) oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of phosphodiester (P=O) byproduct formation in phosphorothioate (PS) synthesis?

A1: The most significant cause of P=O byproduct formation is the incomplete or inefficient sulfurization of the intermediate phosphite triester linkage during the solid-phase synthesis cycle.[1][2] The sulfurization step is designed to convert the P(III) phosphite triester to a P(V) phosphorothioate triester.[3] If this conversion is not complete, the subsequent oxidation step (often from trace water or oxidizing agents) can convert the remaining phosphite triester to the undesired phosphodiester linkage.

Q2: Why is it critical to minimize phosphodiester impurities in therapeutic oligonucleotides?

A2: Phosphorothioate linkages are incorporated into therapeutic oligonucleotides to confer resistance against nuclease degradation, thereby increasing their metabolic stability and in vivo efficacy.[3][4] The presence of native phosphodiester bonds negates this protective effect at the site of the impurity, creating a potential cleavage point for nucleases. Furthermore, for regulatory approval and to ensure product consistency and safety, all impurities, including P=O linkages, must be characterized and controlled.[5]

Q3: How can I detect and quantify phosphodiester byproducts in my synthesized oligonucleotide?

A3: Several analytical techniques are effective for detecting and quantifying P=O impurities. The most common methods include Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), and Mass Spectrometry (MS).[6][7] AEX-HPLC is particularly adept at separating oligonucleotides based on charge, making it effective for resolving species with different numbers of charged phosphate groups (phosphodiesters vs. phosphorothioates).[6][8] Mass spectrometry can confirm the identity of these impurities by their mass difference.[5]

Q4: Can the choice of sulfurizing reagent impact the level of P=O byproducts?

A4: Absolutely. The efficiency, stability, and reactivity of the sulfur-transfer reagent are critical factors.[9] Reagents like 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage reagent), Phenylacetyl disulfide (PADS), and 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT) are commonly used.[1][10][11] Their performance can vary based on concentration, solvent, reaction time, and stability. For example, "aged" solutions of PADS have been shown to achieve greater than 99.9% sulfurization efficiency, suggesting that reactive intermediates form over time.[10][12]

Q5: Does the oligonucleotide sequence itself affect sulfurization efficiency?

A5: Yes, certain sequences can be more challenging to sulfurize effectively. For instance, stretches of purine residues, particularly guanosine, may require optimized conditions such as increased reaction time or the use of a more potent sulfurizing reagent to achieve complete sulfurization and minimize P=O formation.[1]

Troubleshooting Guide: High Phosphodiester (P=O) Content

This guide addresses the common problem of detecting high levels of phosphodiester linkages in the final phosphorothioate oligonucleotide product.

Potential Cause Recommended Solution & Action
Inefficient Sulfurization Optimize Sulfurizing Reagent: Ensure the reagent is fresh, high-quality, and dissolved in anhydrous solvent immediately before use. For reagents like PADS, consider "aging" the solution for at least 24 hours to improve efficiency.[10][12] Increase Reagent Concentration/Time: Increase the concentration of the sulfurizing reagent or extend the sulfurization reaction time. A typical time is 2-4 minutes, but difficult sequences may require longer.[1][11] Select a More Potent Reagent: If issues persist, switch to a more robust sulfurizing reagent. DDTT is often cited for its high efficiency.[11]
Reagent Degradation or Contamination Use Anhydrous Solvents: Moisture is a primary cause of P=O formation. Ensure all solvents (especially acetonitrile) and reagents used in the synthesis cycle are strictly anhydrous.[11] Fresh Reagent Preparation: Prepare sulfurizing reagent solutions fresh for each synthesis run, unless an "aging" protocol for a specific reagent like PADS is being followed.[1] Store stock reagents under inert gas (Argon or Nitrogen) and protect from light.
Oxidative Conditions Inert Atmosphere: Maintain a dry, inert gas atmosphere throughout the synthesis process to prevent oxidation of the phosphite triester intermediate before sulfurization can occur. Check for Oxidizing Impurities: Ensure that solvents and other reagents are free from peroxides or other oxidizing impurities that can compete with the sulfur-transfer reaction.
Suboptimal Synthesis Cycle Parameters Fluidics and Delivery: Verify that the synthesizer's fluid delivery system is functioning correctly and delivering the specified volume of sulfurizing reagent to the synthesis column without delay. Clogged lines can lead to incomplete reactions. Coupling Efficiency: Poor coupling efficiency leads to (n-1) deletion sequences, but can also indirectly affect the purity profile. Ensure high coupling efficiency (>99%) to minimize the overall impurity load.[11]

Quantitative Data: Sulfurizing Reagent Efficiency

The selection of a sulfurizing reagent and its reaction conditions directly impacts the level of phosphodiester byproduct formation. The table below summarizes the reported efficiencies of several common reagents.

Sulfurizing ReagentAbbreviationTypical Concentration & ConditionsStepwise Sulfurization Efficiency (%)Reference
Phenylacetyl Disulfide ("Aged")PADS0.2 M in Acetonitrile/3-Picoline (1:1), aged >24h> 99.9%[10][12]
Phenylacetyl Disulfide (Fresh)PADS0.2 M in Acetonitrile/3-Picoline (1:1)99.5 - 99.7%[12]
3H-1,2-benzodithiol-3-one 1,1-dioxideBeaucage Reagent0.05 M - 0.1 M in Acetonitrile> 99.5%[1][13]
3-Ethoxy-1,2,4-dithiazoline-5-oneEDITH0.05 M in Acetonitrile/Pyridine> 99.8%[13]
Tetraethylthiuram DisulfideTETD0.1 M in Acetonitrile~99% (can be inefficient)[9][12]
3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thioneDDTT0.05 M in Pyridine/Acetonitrile> 99.8%[11]

Experimental Protocols & Methodologies

Protocol 1: Standard Solid-Phase Phosphorothioate Synthesis Cycle

This protocol outlines the four key steps repeated for each nucleotide addition in solid-phase synthesis.[10][14]

  • Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound oligonucleotide chain.

    • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent like Dichloromethane (DCM).

    • Procedure: The detritylation solution is passed through the synthesis column until the orange color of the trityl cation is no longer observed. This is followed by a thorough wash with an anhydrous solvent (e.g., acetonitrile).

  • Coupling: The next phosphoramidite monomer is added to the deprotected 5'-hydroxyl group.

    • Reagents: A solution of the desired phosphoramidite (e.g., 0.1 M in acetonitrile) and an activator (e.g., 0.45 M 1H-tetrazole or 5-(Ethylthio)-1H-tetrazole (ETT)).

    • Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the column and allowed to react for a specified time (typically 2-10 minutes).

  • Sulfurization: The newly formed P(III) phosphite triester is converted to the more stable P(V) phosphorothioate triester. This is the critical step for minimizing P=O byproducts.

    • Reagent: A solution of a sulfurizing agent (e.g., 0.05 M DDTT in pyridine/acetonitrile).

    • Procedure: The sulfurizing solution is delivered to the column and allowed to react for 2-5 minutes. This step must be performed under strictly anhydrous and inert conditions.

  • Capping: Any unreacted 5'-hydroxyl groups (failure sequences) are permanently blocked to prevent the formation of (n-1) deletion impurities.

    • Reagents: A two-part capping solution, typically Cap A (acetic anhydride in THF/pyridine) and Cap B (N-methylimidazole in THF).

    • Procedure: The capping solutions are delivered to the column to acetylate the free hydroxyls. Recent studies have shown that byproducts from certain sulfurization reagents can act as in-situ capping agents, potentially allowing for the elimination of this step.[15][16][17]

Protocol 2: Analysis of Phosphodiester Impurities by AEX-HPLC

Anion-Exchange HPLC (AEX-HPLC) is highly effective for separating oligonucleotides based on the number of charged phosphate groups.[6]

  • Sample Preparation: Deprotect and cleave the synthesized oligonucleotide from the solid support. Purify the crude product using a standard method (e.g., cartridge purification). Dissolve the dried oligonucleotide in nuclease-free water to a concentration of approximately 0.1 mg/mL.[18]

  • HPLC System & Column:

    • System: A biocompatible HPLC or UPLC system.

    • Column: A strong anion-exchange column (e.g., Bio-Rad ENrich-Q, Dionex NucleoPac PA-100).[6][8]

  • Mobile Phases:

    • Mobile Phase A: 20 mM Tris-HCl, pH 8.5.[6]

    • Mobile Phase B: 20 mM Tris-HCl, 1.5 M NaCl, pH 8.5.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20-50 °C.

    • Detection: UV at 260 nm.

    • Injection Volume: 10-20 µL.

    • Gradient: A linear gradient from 0% to 30% Mobile Phase B over 30 minutes.

  • Data Analysis: The fully phosphorothioated product will have a characteristic retention time. The presence of phosphodiester linkages reduces the net negative charge at a given pH, causing these impurities to elute slightly earlier than the main product. The peak area of the impurity can be used to quantify its percentage relative to the main product.

Visualizations

start Start: CPG Support with 1st Nucleoside detritylation Step 1: Detritylation start->detritylation coupling Step 2: Coupling detritylation->coupling sulfurization Step 3: Sulfurization coupling->sulfurization capping Step 4: Capping sulfurization->capping byproduct P=O Byproduct Formation sulfurization->byproduct Incomplete Reaction cycle_end Repeat for Next Nucleotide capping->cycle_end

Caption: Workflow for solid-phase phosphorothioate synthesis.

A High Phosphodiester (P=O) Byproduct Content B1 Inefficient Sulfurization A->B1 B2 Reagent / Solvent Contamination A->B2 B3 Suboptimal Conditions A->B3 C1 Low Reagent Potency or Concentration B1->C1 C2 Insufficient Reaction Time B1->C2 C3 Difficult Sequence (e.g., Poly-G) B1->C3 C4 Moisture in Solvents (H2O) B2->C4 C5 Oxidizing Impurities B2->C5 C6 Degraded Reagent (Improper Storage) B2->C6 C7 Poor Fluidics Delivery B3->C7

Caption: Troubleshooting logic for P=O byproduct formation.

References

Technical Support Center: Solvent Effects on Active Pharmaceutical Ingredient (API) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. It addresses common issues encountered during chemical synthesis and development where solvent choice significantly impacts the reactivity, stability, and purity of Active Pharmaceutical Ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent fundamentally impact the reactivity of an API?

The choice of solvent is critical in drug development and synthesis as it can significantly influence the reaction rate, yield, and the impurity profile of the final API. Solvents achieve this by:

  • Solubilizing Reactants: For a reaction to occur, the reactants must be in the same phase to interact. The solvent's ability to dissolve the reactants is the first and most crucial step.[1]

  • Stabilizing Transition States: Solvents can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. For example, polar solvents can stabilize charged intermediates in reactions like SN1, accelerating the reaction.[2][3]

  • Influencing Reaction Mechanisms: The solvent can dictate the reaction pathway. A classic example is the competition between SN1 and SN2 reactions. Polar protic solvents favor SN1 pathways by stabilizing the carbocation intermediate, while polar aprotic solvents are preferred for SN2 reactions as they solvate the cation but leave the nucleophile more reactive.[2][3]

  • Controlling Temperature: The boiling point of a solvent determines the maximum temperature at which a reaction can be run at atmospheric pressure, directly affecting the reaction kinetics.[1]

Q2: What are the key solvent properties to consider when selecting a solvent for a reaction?

Several key solvent properties should be considered to ensure optimal reaction performance, safety, and scalability:

  • Polarity and Protic/Aprotic Nature: This is crucial for matching the solvent with the polarity of the reactants and for influencing the reaction mechanism.[1][4]

  • Boiling Point: The boiling point should be suitable for the desired reaction temperature to avoid excessive pressure buildup or solvent evaporation.[1]

  • Solubility of Reactants and Products: Ideally, the solvent should fully dissolve the reactants while potentially allowing the desired product to crystallize out for easier purification.[1][5]

  • Inertness: The solvent should not react with the starting materials, reagents, intermediates, or products.[6]

  • Safety and Environmental Impact: Toxicity, flammability, and environmental persistence are critical considerations, especially for process development and manufacturing.[4][7]

  • Cost and Availability: For large-scale synthesis, the cost and availability of the solvent are significant factors.[4]

  • Downstream Processing: The ease of solvent removal after the reaction is complete is an important practical consideration.[1]

Q3: How can I troubleshoot a reaction that is not proceeding as expected due to the solvent?

If you suspect solvent-related issues are hindering your reaction, consider the following troubleshooting steps:

  • Check Solubility: Ensure all reactants are fully dissolved at the reaction temperature. If not, consider a different solvent or a co-solvent system.[1]

  • Evaluate Solvent Polarity: If the reaction is slow or not occurring, the solvent polarity may not be optimal for stabilizing the transition state. Consider screening a range of solvents with different polarities.

  • Consider a Protic vs. Aprotic Solvent: If your reaction involves a charged nucleophile, a switch from a protic to a polar aprotic solvent could significantly increase the reaction rate.[3]

  • Assess Solvent Purity: Impurities in the solvent (e.g., water, peroxides) can interfere with the reaction. Ensure you are using a solvent of appropriate grade and purity.

  • Review Literature Precedents: For known reaction types, consult the literature to identify solvents that have been successfully used for similar transformations.[6]

Troubleshooting Guides

Guide 1: Poor Reaction Conversion or Low Yield
Symptom Possible Solvent-Related Cause Troubleshooting Steps
Low or no product formation Insufficient solubility of one or more reactants.1. Visually inspect the reaction mixture for undissolved solids. 2. Perform a solubility test with small amounts of each reactant in the chosen solvent. 3. If solubility is poor, select a more appropriate solvent or consider a co-solvent system.
Inappropriate solvent polarity leading to a high activation energy barrier.1. Consult literature for recommended solvents for the specific reaction class. 2. Screen a small set of solvents with varying polarities (e.g., a non-polar, a polar aprotic, and a polar protic solvent).
Reaction starts but does not go to completion Product insolubility leading to precipitation on the surface of the reactant, preventing further reaction.1. Analyze the solid material to confirm if it is the product. 2. If it is the product, consider a solvent in which the product is more soluble, or run the reaction at a higher temperature.
The solvent is not inert and is reacting with one of the reagents.1. Review the reactivity of your chosen solvent with the reagents used. For example, avoid protic solvents with Grignard reagents.[4] 2. Analyze the reaction mixture for byproducts resulting from solvent reaction.
Guide 2: Formation of Impurities or Side Products
Symptom Possible Solvent-Related Cause Troubleshooting Steps
Unexpected byproducts are observed The solvent is promoting an undesired reaction pathway.1. Re-evaluate the solvent's role in the reaction mechanism. For instance, a switch from a protic to an aprotic solvent may suppress solvolysis byproducts. 2. Consider a less polar solvent to disfavor the formation of charged intermediates that may lead to side reactions.
Inconsistent impurity profile between batches Variability in solvent quality or water content.1. Use a fresh bottle of high-purity solvent. 2. If the reaction is water-sensitive, use an anhydrous solvent and perform the reaction under an inert atmosphere.

Quantitative Data

The following table provides an example of how solvent choice can impact the reaction rate constant (k) for the Menschutkin reaction of triethylamine with ethyl iodide at 25°C.

Solvent Dielectric Constant (ε) Relative Rate Constant (krel)
Hexane1.91
Benzene2.380
Diethyl ether4.315
Acetone20.7650
Ethanol24.6370
Acetonitrile37.52800
Nitromethane38.63800

Data is illustrative and compiled from typical textbook examples of solvent effects on reaction rates.

Experimental Protocols

Protocol 1: Solvent Screening for Reaction Optimization

Objective: To identify the optimal solvent for a given chemical reaction to maximize yield and minimize impurities.

Methodology:

  • Solvent Selection: Choose a diverse set of 4-6 solvents based on their properties (polarity, proticity, boiling point) and compatibility with the reaction chemistry.[6]

  • Small-Scale Reactions: Set up parallel reactions in small vials, each containing the same amounts of starting materials and reagents but using a different solvent.

  • Reaction Monitoring: Stir all reactions at the same temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Analysis: After a set time, or when the reactions appear complete, quench the reactions and analyze the crude reaction mixtures to determine the conversion, product yield, and impurity profile for each solvent.

  • Selection: Based on the results, select the solvent that provides the best combination of reaction rate, yield, and purity for further optimization.

Protocol 2: Kinetic Study to Quantify Solvent Effects

Objective: To determine the rate constant of a reaction in different solvents to quantitatively assess the impact of the solvent on reactivity.

Methodology:

  • Reaction Setup: Prepare a reaction mixture in a thermostated vessel with a known concentration of reactants in the chosen solvent.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop its progress. This can be done by rapid cooling, dilution, or adding a chemical quencher.

  • Analysis: Analyze the concentration of a reactant or product in each quenched aliquot using a suitable analytical method (e.g., HPLC, GC, or spectroscopy).

  • Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the order of the reaction and calculate the rate constant (k).

  • Repeat: Repeat steps 1-5 for each solvent to be investigated.

Visualizations

Experimental_Workflow_for_Solvent_Screening cluster_planning Planning cluster_execution Execution cluster_analysis Analysis & Decision cluster_outcome Outcome start Define Reaction select_solvents Select Diverse Solvents start->select_solvents parallel_reactions Run Parallel Reactions select_solvents->parallel_reactions monitor_progress Monitor Progress (TLC, LC-MS) parallel_reactions->monitor_progress analyze_results Analyze Yield & Purity monitor_progress->analyze_results select_optimal Select Optimal Solvent analyze_results->select_optimal end Optimized Protocol select_optimal->end

Caption: Workflow for solvent screening and optimization.

Troubleshooting_Flowchart_for_Solvent_Issues start Reaction Issue Identified (Low Yield, Impurities) check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a better solvent or use a co-solvent check_solubility->change_solvent No check_polarity Is solvent polarity optimal? check_solubility->check_polarity Yes change_solvent->check_polarity screen_solvents Screen solvents with different polarities check_polarity->screen_solvents No check_proticity Is the solvent protic/aprotic appropriate for the mechanism? check_polarity->check_proticity Yes screen_solvents->check_proticity switch_proticity Switch between protic and aprotic solvents check_proticity->switch_proticity No check_purity Is the solvent pure and dry? check_proticity->check_purity Yes switch_proticity->check_purity use_high_purity Use high-purity, anhydrous solvent check_purity->use_high_purity No end Problem Resolved check_purity->end Yes use_high_purity->end

Caption: Decision tree for troubleshooting solvent-related reaction issues.

References

Handling and storage recommendations for 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed handling, storage, and experimental recommendations for 3-Amino-1,2,4-dithiazole-5-thione (ADTT), a key reagent in drug development and scientific research, particularly in the synthesis of oligonucleotide phosphorothioates.

Frequently Asked Questions (FAQs)

Q1: What are the immediate safety precautions I should take when handling ADTT?

A1: this compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and safety goggles with side shields or a face shield.[1][2] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the dust, which can cause respiratory irritation.[1][3] Avoid all direct contact with skin and eyes, as the compound is a known skin and serious eye irritant.[1]

Q2: I've received a shipment of ADTT. What are the optimal storage conditions?

A2: There are slightly varying recommendations for the storage of ADTT, depending on the duration and form of storage. For long-term storage of the crystalline solid, it is recommended to store it in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[4] The container should be tightly sealed to prevent exposure to moisture and air.[4] While some suppliers suggest a storage temperature of 2-8°C[5], the crystalline material has been reported to be stable indefinitely at ambient temperature.[6] For solutions of ADTT in acetonitrile or a mixture of acetonitrile and pyridine, they have been found to be stable for at least two weeks with no precipitation or color change.[7]

Q3: My ADTT has a strong, unpleasant odor. Is this normal?

A3: Yes, it is normal for this compound to have a strong, unpleasant smell, often described as a stench.[2] This is an inherent property of the compound and is a key indicator for handling it within a well-ventilated fume hood to minimize exposure.

Q4: I am seeing decomposition of my ADTT in solution. What could be the cause?

A4: Decomposition of ADTT in solution can be triggered by a few factors. The compound is known to decompose rapidly when it comes into contact with both inorganic and organic bases.[6] Additionally, exposure to glass and/or metallic surfaces can also lead to its decomposition when in solution.[6] Ensure your solvents are free from basic impurities and consider using plasticware where appropriate for solution preparation and storage.

Q5: What should I do in case of accidental skin or eye contact with ADTT?

A5: In case of accidental contact, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove any contaminated clothing and wash it before reuse.[3] If skin irritation occurs or persists, seek medical attention.[2][3]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes, holding the eyelids open.[1][2] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention if eye irritation persists.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent results in oligonucleotide synthesis Degradation of ADTT solution.Prepare fresh solutions of ADTT, especially if they have been stored for more than two weeks. Ensure the solvent is of high purity and free from basic contaminants.
Incomplete sulfurization reaction.Verify the concentration of your ADTT solution and the reaction time. A 0.02 M solution with a 2-minute reaction time is a good starting point.
Clogging of synthesizer lines Precipitation of ADTT.Ensure the complete dissolution of ADTT in the solvent. The solubility of ADTT can be increased by the addition of pyridine to the acetonitrile.[7] A common solvent system is a 9:1 mixture of acetonitrile and pyridine.[4]
Discoloration of the ADTT solid Exposure to light, moisture, or air.Store the solid ADTT in a tightly sealed, opaque container in a cool, dry place.[4] While a slight beige or yellow color is normal, significant darkening may indicate degradation.

Quantitative Data Summary

Parameter Value Source(s)
Molecular Formula C₂H₂N₂S₃[5]
Molecular Weight 150.25 g/mol
Melting Point 201-203 °C[3][5]
Appearance Beige or yellow crystalline powder[2]
Storage Temperature (Solid) Ambient or 2-8°C[5][6]
Solubility Soluble in acetonitrile, with increased solubility in the presence of pyridine.[7]
Solution Stability Stable for at least 2 weeks in acetonitrile or acetonitrile/pyridine.[7]
Recommended Concentration for Oligonucleotide Synthesis 0.02 M[4]

Experimental Protocol: Sulfurization in Solid-Phase Oligonucleotide Synthesis

This protocol outlines the use of this compound (ADTT) for the sulfurization step in the automated solid-phase synthesis of phosphorothioate oligonucleotides.

1. Reagent Preparation:

  • Prepare a 0.02 M solution of ADTT.
  • To do this, dissolve the appropriate amount of ADTT in a solvent mixture of acetonitrile and pyridine at a 9:1 ratio (v/v).[4] For example, to prepare 100 mL of the solution, dissolve 0.3005 g of ADTT in 90 mL of acetonitrile and 10 mL of pyridine.
  • Ensure the ADTT is fully dissolved before placing the solution on the synthesizer.

2. Automated Synthesis Cycle:

  • This protocol assumes a standard automated phosphoramidite-based oligonucleotide synthesis cycle. The sulfurization step replaces the standard oxidation step.
  • The typical four-step cycle for each nucleotide addition is as follows:
  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
  • Coupling: Addition of the next phosphoramidite monomer.
  • Sulfurization:
  • Following the coupling step, deliver the 0.02 M ADTT solution to the synthesis column.
  • Allow the sulfurization reaction to proceed for 2 minutes.[6]
  • Capping: Acetylation of any unreacted 5'-hydroxyl groups.

3. Post-Synthesis Processing:

  • After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the protecting groups using standard procedures.
  • Purify the resulting phosphorothioate oligonucleotide using techniques such as HPLC.

Logical Workflow for Handling and Storage

G cluster_receiving Receiving and Initial Inspection cluster_handling Safe Handling cluster_storage Proper Storage cluster_disposal Waste Disposal receive Receive Shipment of ADTT inspect Inspect Container for Damage receive->inspect sds Review Safety Data Sheet (SDS) inspect->sds store_solid Store Solid in Tightly Sealed Container (Cool, Dry, Dark Place) inspect->store_solid If not for immediate use ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) sds->ppe fume_hood Work in a Well-Ventilated Fume Hood sds->fume_hood Understand Hazards ppe->fume_hood weigh Weigh the Required Amount fume_hood->weigh dissolve Prepare Solution (e.g., in Acetonitrile/Pyridine) weigh->dissolve store_solution Store Solution in a Sealed Vial (Use within 2 weeks) dissolve->store_solution waste Dispose of Waste (Consult SDS and Institutional Guidelines) dissolve->waste After use

Caption: Logical workflow for the safe handling and storage of this compound.

References

Technical Support Center: 3-Amino-1,2,4-dithiazole-5-thione (ADTT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ADTT) and what are its primary applications?

A1: this compound (ADTT) is a heterocyclic organic compound.[1][2] It is widely used as an efficient and cost-effective sulfur-transfer reagent in the solid-phase synthesis of oligonucleotide phosphorothioates (PS-ODNs).[3][4][5] This modification enhances the metabolic stability of oligonucleotides, making them valuable for therapeutic applications.[5]

Q2: What are the recommended storage and handling conditions for ADTT?

A2: Proper storage and handling are crucial to maintain the stability and reactivity of ADTT. It is recommended to store ADTT as a crystalline solid in a tightly sealed amber glass bottle at ambient temperature in a cool, dry place away from direct sunlight.[3][6] It is important to prevent exposure to air and moisture to avoid potential degradation.[6]

Q3: What are the known incompatibilities and degradation triggers for ADTT?

A3: ADTT is known to be unstable under certain conditions. It decomposes rapidly when in contact with both inorganic and organic bases.[3] Additionally, degradation can occur when ADTT is in solution and exposed to glass and/or metallic surfaces.[3] Exposure to moisture and air should also be avoided.[6]

Q4: How can I determine if my stock of ADTT has degraded?

A4: Visual inspection of the solid material can be an initial indicator. A change in color from its typical yellow crystalline appearance or a change in texture may suggest degradation. For solutions, the appearance of cloudiness or precipitation can indicate decomposition. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check the purity of the compound. A significant decrease in the main peak area or the appearance of new peaks would indicate the presence of degradation products.

Troubleshooting Guides

Issue 1: Low Sulfurization Efficiency in Oligonucleotide Synthesis

Possible Causes:

  • Degradation of the ADTT reagent.

  • Suboptimal reaction conditions (e.g., concentration, reaction time).

  • Incompatibility with other reagents in the synthesis cycle.

Troubleshooting Steps:

  • Verify the Quality of ADTT: Use a fresh batch of ADTT or test the purity of the existing stock using HPLC.

  • Optimize ADTT Solution Preparation: Prepare the ADTT solution immediately before use. Ensure the solvent is anhydrous and of high purity. A common solvent system is a mixture of acetonitrile and pyridine.[3]

  • Adjust Reaction Time: While ADTT is an efficient sulfurizing agent, the optimal reaction time can vary depending on the specific oligonucleotide sequence and synthesis scale.[4] Consider increasing the sulfurization time if incomplete reaction is suspected.

  • Check for Incompatibilities: Ensure that there are no basic residues or contaminants in the reaction system that could degrade the ADTT.

Issue 2: Unexpected Side Products Observed in Mass Spectrometry Analysis

Possible Causes:

  • Reaction of degradation products of ADTT with the oligonucleotide.

  • Incomplete sulfurization leading to a mix of phosphodiester and phosphorothioate linkages.

Troubleshooting Steps:

  • Ensure Complete Sulfurization: As outlined in the previous guide, optimize the sulfurization step to minimize the presence of phosphodiester linkages.

  • Purify ADTT if Necessary: If the ADTT stock is suspected to be impure, recrystallization from a suitable solvent system like methylene chloride-hexanes may be necessary.[3]

  • Investigate the Byproducts: The reaction of ADTT with phosphite triesters is known to produce an unstable thiocarbamoyl isothiocyanate intermediate.[3] While this typically does not interfere with the oligonucleotide synthesis, suboptimal conditions could potentially lead to side reactions.

Data Presentation

Table 1: Qualitative Stability of this compound (ADTT)

ConditionStabilityNotes
Solid, stored in a cool, dry, dark place HighCan be stored indefinitely as a crystalline material.[3]
In solution (e.g., acetonitrile/pyridine) ModerateShould be prepared fresh for best results.[3]
Presence of bases (inorganic or organic) LowDecomposes rapidly.[3]
Presence of moisture and air LowProne to degradation; should be stored in a tightly sealed container.[6]
Contact with glass/metallic surfaces (in solution) LowCan decompose upon exposure.[3]

Experimental Protocols

Protocol 1: General Procedure for Sulfurization in Solid-Phase Oligonucleotide Synthesis

This protocol describes a general method for using ADTT as a sulfurizing agent in an automated DNA/RNA synthesizer.

  • Reagent Preparation: Prepare a 0.02 M solution of ADTT in a 9:1 (v/v) mixture of anhydrous acetonitrile and pyridine.[3] This solution should be prepared fresh for each synthesis run.

  • Synthesis Cycle: The sulfurization step is incorporated into the standard phosphoramidite synthesis cycle, replacing the oxidation step.

  • Sulfurization Step: After the coupling of the phosphoramidite monomer, deliver the ADTT solution to the synthesis column.

  • Reaction Time: Allow the sulfurization reaction to proceed for a sufficient duration, typically ranging from 30 seconds to 4 minutes, depending on the synthesizer and the scale of the synthesis.

  • Washing: After the reaction, thoroughly wash the solid support with anhydrous acetonitrile to remove excess ADTT and byproducts.

  • Continue Synthesis: Proceed with the next steps in the synthesis cycle (e.g., capping).

Protocol 2: Purity Assessment of ADTT by High-Performance Liquid Chromatography (HPLC)

This is a general guideline for assessing the purity of ADTT. The exact conditions may need to be optimized.

  • Sample Preparation: Prepare a standard solution of ADTT of known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile. Prepare a solution of the ADTT sample to be tested at the same concentration.

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase for small organic molecules. A typical gradient could be from 10% to 90% acetonitrile over 20 minutes.

  • Detection: Use a UV detector set to a wavelength where ADTT has significant absorbance.

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms. The purity of the sample can be estimated by the relative area of the main peak. The presence of significant secondary peaks may indicate degradation or impurities.

Visualizations

degradation_pathway cluster_reactants Reactants cluster_products Products ADTT This compound (ADTT) Phosphorothioate Phosphorothioate Triester ADTT->Phosphorothioate Sulfur Transfer Intermediate Thiocarbamoyl Isothiocyanate (unstable) ADTT->Intermediate Forms Byproduct Phosphite Phosphite Triester (on solid support) Phosphite->Phosphorothioate

Caption: Reaction of ADTT as a sulfurizing agent.

troubleshooting_workflow Start Low Sulfurization Efficiency Check_ADTT Check ADTT Quality (Freshness, Purity) Start->Check_ADTT Check_Solution Prepare Fresh ADTT Solution (Anhydrous Solvent) Check_ADTT->Check_Solution Optimize_Time Optimize Reaction Time Check_Solution->Optimize_Time Check_System Check for System Contaminants (e.g., bases) Optimize_Time->Check_System End Efficiency Improved Check_System->End

Caption: Troubleshooting workflow for low sulfurization.

handling_and_storage cluster_goal cluster_practices Recommended Practices cluster_avoid Conditions to Avoid Goal Maintain ADTT Stability Store_Solid Store as Solid Goal->Store_Solid Bases Bases (Inorganic/Organic) Goal->Bases Moisture_Air Moisture and Air Goal->Moisture_Air Surfaces Glass/Metal Surfaces (in solution) Goal->Surfaces Cool_Dry_Dark Cool, Dry, Dark Place Store_Solid->Cool_Dry_Dark Sealed_Container Tightly Sealed Container Store_Solid->Sealed_Container

Caption: Best practices for ADTT handling and storage.

References

Technical Support Center: Strategies to Improve the Purity of ADTT-Derived Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ADTT (Adenosine 2',3'-dialdehyde) and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purification strategies and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is ADTT and why is its purity important?

A1: Adenosine 2',3'-dialdehyde (ADTT), also known as periodate-oxidized adenosine, is an adenosine analog where the ribose ring has been cleaved between the 2' and 3' carbons to form two aldehyde groups.[1] It is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase, making it a critical tool in studying methylation-dependent processes.[1] High purity is essential for accurate biological and pharmacological studies, as impurities can lead to misleading results, off-target effects, or incorrect interpretation of experimental data. Common impurities can include unreacted starting material (adenosine), related nucleosides, and degradation products.[2]

Q2: What are the most common impurities in a crude ADTT synthesis?

A2: The most common impurities arise from the synthesis process, which typically involves the periodate oxidation of adenosine.[1] These can include:

  • Unreacted Adenosine: Incomplete oxidation is a frequent issue, leaving residual starting material in the product mixture.

  • Degradation Products: The dialdehyde functional groups in ADTT are reactive and can be unstable. ADTT can exist as a complex mixture of hydrates and hemiacetals.[3] It can also undergo hydrolysis or other rearrangements, especially with improper handling or storage.[2]

  • Residual Reagents: Salts from the periodate reagent (e.g., iodate) and quenching agents (e.g., ethylene glycol) may be present if not adequately removed.

Q3: How can I assess the purity of my ADTT product?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of ADTT and its derivatives.[2] An ion-pair reversed-phase HPLC method is often effective for separating polar compounds like adenosine and its derivatives.[4][5] Purity is typically determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram.

Q4: What are the recommended storage conditions for ADTT to prevent degradation?

A4: Due to the reactivity of the aldehyde groups, ADTT is susceptible to degradation. To minimize this, it should be stored as a lyophilized (freeze-dried) powder at low temperatures, such as -20°C or -80°C.[6] For solutions, prepare them fresh and keep them on ice. Avoid prolonged storage in aqueous buffers, especially at neutral or alkaline pH, which can accelerate degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of ADTT-derived products.

Problem Potential Cause Recommended Solution
Low Purity (<85%) After Synthesis 1. Incomplete Oxidation: Insufficient periodate, short reaction time, or low temperature.Optimize the molar excess of sodium periodate and extend the reaction time. Monitor reaction progress by TLC or HPLC.
2. Product Degradation: Reaction temperature too high, or exposure to non-neutral pH during workup.Maintain the reaction on an ice bath. Ensure the pH of the solution is kept near neutral during and after the reaction unless a specific protocol advises otherwise.
Multiple Peaks on HPLC Analysis of Crude Product 1. Expected Impurities: Unreacted adenosine and various side-products are common.This is expected. Proceed with a robust purification method like preparative HPLC or column chromatography.
2. On-Column Degradation: The ADTT molecule may be unstable under the HPLC conditions (pH, solvent).Adjust the pH of the mobile phase to be slightly acidic (e.g., pH 4-5) to improve stability. Perform the purification at a lower temperature if possible.
Poor Separation Between ADTT and Adenosine (HPLC) 1. Suboptimal Mobile Phase: The solvent gradient may not be shallow enough to resolve these structurally similar, polar molecules.Use a shallower gradient of the organic solvent (e.g., acetonitrile or methanol). Incorporate an ion-pairing reagent like tetrabutylammonium hydrogen sulphate to improve retention and separation of polar analytes.[4]
2. Incorrect Column Choice: The stationary phase may not be suitable.A standard C18 reversed-phase column is a good starting point. If separation is poor, consider a column with a different stationary phase, such as one designed for polar compounds.
Low Yield After Purification 1. Product Loss During Workup: Multiple extraction or precipitation steps can lead to significant loss.Minimize the number of transfer steps. If precipitating the product, ensure the solvent/anti-solvent mixture and temperature are optimized for maximum recovery.
2. Irreversible Adsorption: The product may be sticking irreversibly to the silica gel in column chromatography.Deactivate the silica gel with a small amount of a polar modifier like triethylamine in the eluent if you suspect strong acidic interactions.[6] Alternatively, use a different stationary phase.
3. Degradation During Solvent Removal: Prolonged heating during rotary evaporation can degrade the product.Remove organic solvents at low temperatures (<30°C). After removing the bulk of the solvent, lyophilize the remaining aqueous solution to obtain the final product as a stable powder.

Data on Purification Strategies

While specific quantitative data for ADTT is sparse in publicly available literature, the following table provides representative data based on typical outcomes for the purification of polar nucleoside analogs.

Purification Method Starting Purity (Crude) Typical Final Purity Expected Recovery Notes
Recrystallization 50-70%85-95%40-60%Highly dependent on finding a suitable solvent system. Can be inefficient for removing structurally similar impurities.
Silica Gel Column Chromatography 50-70%90-98%50-75%Good for removing less polar impurities. Separation from highly polar impurities like unreacted adenosine can be challenging.
Preparative RP-HPLC 50-70%>98%70-90%Generally provides the highest purity and is effective at separating closely related compounds.[7]

Experimental Protocols

Protocol 1: Purification of ADTT by Preparative Reversed-Phase HPLC

This protocol is adapted from methods used for similar adenosine derivatives.[7]

1. Materials and Reagents:

  • Crude ADTT sample

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or Triethylammonium acetate (TEAA) buffer

  • Preparative HPLC system with a C18 column (e.g., 19 x 250 mm, 5 µm)

  • Rotary evaporator and Lyophilizer

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water (or 0.1 M TEAA, pH 7.0)

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Filter and degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude ADTT in a minimal volume of Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter to remove particulates.

4. HPLC Method:

  • Flow Rate: 10-20 mL/min (adjust based on column dimensions)

  • Detection: UV at 260 nm

  • Gradient:

    • 0-5 min: 0% B (Isocratic)

    • 5-35 min: 0% to 25% B (Linear Gradient)

    • 35-40 min: 25% to 100% B (Wash)

    • 40-45 min: 100% B (Wash)

    • 45-50 min: 100% to 0% B (Return to Initial)

    • 50-60 min: 0% B (Equilibration)

    • Note: This is a starting gradient. Optimize based on the separation observed with an analytical run.

5. Fraction Collection & Post-Processing:

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the acetonitrile using a rotary evaporator at low temperature (<30°C).

  • Freeze the remaining aqueous solution and lyophilize to obtain the pure ADTT as a white powder.

Protocol 2: Purification of ADTT by Silica Gel Column Chromatography

1. Materials and Reagents:

  • Crude ADTT sample

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Glass column, collection tubes, TLC plates

2. Column Packing (Slurry Method):

  • Choose a column with an appropriate diameter based on the amount of crude product (typically a 20:1 to 50:1 ratio of silica to crude product by weight).

  • Plug the bottom of the column with glass wool and add a thin layer of sand.

  • In a beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).

  • Pour the slurry into the column, tapping the side gently to pack the silica evenly and remove air bubbles.

  • Allow the silica to settle, draining the solvent until it is level with the top of the silica bed. Add a protective layer of sand on top.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude ADTT in a minimal amount of methanol.

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to the solution.

  • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of your sample adsorbed onto silica.

  • Carefully add this powder to the top of the packed column.

4. Elution:

  • Begin eluting the column with a non-polar solvent (e.g., 100% DCM) and gradually increase the polarity by adding methanol. This is a step gradient.

    • Step 1: 100% DCM

    • Step 2: 2% MeOH in DCM

    • Step 3: 5% MeOH in DCM

    • Step 4: 8-10% MeOH in DCM

    • Adjust the percentage of MeOH based on TLC analysis. ADTT is polar and will likely elute at higher methanol concentrations.

  • Collect fractions and monitor them by TLC (stain with UV light) to identify those containing the pure product.

5. Post-Processing:

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

G ADTT Purification & Troubleshooting Workflow cluster_purification Purification Options cluster_troubleshooting Common Issues start Crude ADTT Product hplc_analysis Analytical HPLC Purity Check start->hplc_analysis decision Purity > 95%? hplc_analysis->decision end_product Pure ADTT Product (Store at -20°C or below) decision->end_product Yes purification Purification Step decision->purification No troubleshoot Troubleshoot Issue purification->troubleshoot If problems arise prep_hplc Preparative HPLC purification->prep_hplc column_chrom Silica Column Chromatography purification->column_chrom poor_sep Poor Separation troubleshoot->poor_sep low_yield Low Yield troubleshoot->low_yield degradation Product Degradation troubleshoot->degradation prep_hplc->hplc_analysis column_chrom->hplc_analysis

Caption: Workflow for ADTT purification and troubleshooting.

G Logical Flow for Troubleshooting Poor HPLC Separation start Problem: Poor Separation of ADTT and Adenosine check_gradient Is the gradient shallow enough? (e.g., <1% change per minute) start->check_gradient check_ionpair Is an ion-pairing reagent being used? check_gradient->check_ionpair Yes solution_gradient Action: Decrease gradient slope check_gradient->solution_gradient No check_column Is the column suitable for polar compounds? check_ionpair->check_column Yes solution_ionpair Action: Add ion-pair reagent (e.g., TBAHS or TFA) check_ionpair->solution_ionpair No solution_column Action: Try a different column (e.g., polar-embedded phase) check_column->solution_column No end Separation Improved check_column->end Yes solution_gradient->end solution_ionpair->end solution_column->end

Caption: Decision tree for troubleshooting poor HPLC separation.

References

Validation & Comparative

A Comparative Guide to Sulfurizing Reagents: 3-Amino-1,2,4-dithiazole-5-thione vs. Beaucage Reagent

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of therapeutic oligonucleotides, the incorporation of phosphorothioate (PS) linkages is a critical modification to confer nuclease resistance and enhance in vivo stability. This is achieved by replacing a non-bridging oxygen atom in the phosphate backbone with a sulfur atom. The choice of the sulfurizing agent for this conversion is pivotal for the efficiency, purity, and cost-effectiveness of the synthesis. This guide provides a detailed comparison of two prominent sulfurizing reagents: the well-established Beaucage reagent and the cost-effective alternative, 3-Amino-1,2,4-dithiazole-5-thione (ADTT).

At a Glance: Key Differences

FeatureThis compound (ADTT)Beaucage Reagent
Chemical Name This compound3H-1,2-Benzodithiol-3-one 1,1-dioxide
Primary Use Sulfurization of phosphite triesters in oligonucleotide synthesisSulfurization of phosphite triesters in oligonucleotide synthesis
Key Advantages Cost-effective, commercially available, high efficiency.[1][2][3][4]High efficiency, fast reaction kinetics.[5][6]
Key Disadvantages May require longer reaction times compared to some newer reagents.[7]Limited stability in solution on automated synthesizers, suboptimal for RNA synthesis.[5][8][9]

Performance Data

While direct head-to-head quantitative comparisons between ADTT and the Beaucage reagent are not extensively documented in readily available literature, performance data for the Beaucage reagent and a closely related, next-generation dithiazole-based reagent, 3-((N,N-dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione (DDTT), provide valuable insights. DDTT is a derivative of ADTT and is often preferred for its enhanced stability and efficiency, particularly in RNA synthesis.[2]

DNA Synthesis
ReagentTypical ConcentrationTypical Reaction TimeSulfur Transfer Efficiency
Beaucage Reagent0.05 M in anhydrous acetonitrile60 - 240 seconds[5][10]High
DDTT0.05 M in pyridine/acetonitrile60 seconds[11]High, comparable to Beaucage reagent[11]
RNA Synthesis
ReagentTypical ConcentrationTypical Reaction TimeSulfur Transfer Efficiency
Beaucage Reagent0.05 M in anhydrous acetonitrile~4 minutes[5][10]Good, but can be sluggish[11]
DDTT0.05 M in pyridine/acetonitrile2 - 6 minutes[11][12]High, often outperforms Beaucage reagent[8][13]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis Cycle

The sulfurization step occurs after the coupling of a phosphoramidite monomer to the growing oligonucleotide chain. The general cycle is as follows:

Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Deblocking->Coupling Washing Sulfurization 3. Sulfurization (P(III) to P(V)) Coupling->Sulfurization Washing Capping 4. Capping (Acetylation) Sulfurization->Capping Washing Repeat Repeat Cycle Capping->Repeat Repeat->Deblocking cluster_0 Sulfurization with ADTT Phosphite Triester Phosphite Triester Intermediate Intermediate Phosphite Triester->Intermediate Nucleophilic Attack ADTT ADTT ADTT->Intermediate Phosphorothioate Phosphorothioate Intermediate->Phosphorothioate Byproduct Byproduct Intermediate->Byproduct cluster_1 Sulfurization with Beaucage Reagent Phosphite Triester Phosphite Triester Intermediate Intermediate Phosphite Triester->Intermediate Nucleophilic Attack Beaucage Reagent Beaucage Reagent Beaucage Reagent->Intermediate Phosphorothioate Phosphorothioate Intermediate->Phosphorothioate Byproduct Byproduct Intermediate->Byproduct

References

A Comparative Analysis of ADTT and DDTT as Sulfuration Agents in Biopharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate sulfurizing agent is a critical step in the synthesis of phosphorothioate oligonucleotides, a key component in various therapeutic applications. This guide provides a detailed comparison of two prominent sulfur-transfer reagents: 3-amino-1,2,4-dithiazole-5-thione (ADTT) and 3,5-bis(dimethylamino)-1,2,4-dithiazole-5-thione (DDTT), alongside other common alternatives.

The introduction of a sulfur atom in place of a non-bridging oxygen in the phosphate backbone of oligonucleotides imparts increased resistance to nuclease degradation, a crucial property for in vivo applications.[1][2] The efficiency and reliability of the sulfurization step during solid-phase synthesis are paramount to achieving high-yield and high-purity therapeutic oligonucleotides. This comparative study focuses on the performance, stability, and application of ADTT and DDTT, providing experimental data and protocols to inform reagent selection.

Performance Comparison of Sulfuring Agents

ADTT and DDTT have emerged as highly efficient sulfur-transfer reagents, each with distinct advantages.[3][4] ADTT is recognized as a commercially available and cost-effective option, making it suitable for large-scale synthesis.[3][5][6] DDTT, also known as Sulfurizing Reagent II, is noted for its exceptional stability in solution and high efficiency, particularly in the synthesis of RNA phosphorothioates.[1][7][8][9]

The choice of sulfurizing agent significantly impacts the final purity of the oligonucleotide, especially concerning the level of residual phosphodiester (P=O) linkages.[7] A comparative overview of key quantitative parameters for ADTT, DDTT, and other commonly used reagents is presented below.

ReagentTypical Concentration & SolventRecommended Reaction TimeKey AdvantagesDisadvantages
ADTT 0.02 M in 9:1 acetonitrile:pyridine[6]2 minutes[6]Cost-effective, commercially available, high efficiency.[3][4][5]May have lower solution stability compared to DDTT.
DDTT 0.05 M in pyridine/acetonitrile[1]1 min for DNA, 4-6 min for RNA[1][7]High efficiency, especially for RNA; excellent solution stability (up to 6 months).[1][8]Higher cost compared to some alternatives.[10]
Beaucage Reagent 0.05 M in acetonitrile30 secondsFast reaction times.Limited stability in solution on an automated synthesizer.[7][9]
PADS 0.2 M in 1:1 acetonitrile/3-picoline60-120 secondsCost-effective for large-scale DNA synthesis.[7]Solutions require an "aging" period to be maximally effective.[7]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and comparison of these sulfurizing agents in a laboratory setting. The following are generalized protocols for the sulfurization step in automated solid-phase oligonucleotide synthesis.

Protocol 1: Sulfurization using ADTT

Reagent Preparation: Prepare a 0.02 M solution of this compound (ADTT) in a 9:1 (v/v) mixture of anhydrous acetonitrile and anhydrous pyridine.[6]

Procedure (within an automated synthesis cycle):

  • Coupling: Perform the standard phosphoramidite coupling step.

  • Sulfurization: Deliver the 0.02 M ADTT solution to the synthesis column.

  • Contact Time: Allow a contact time of 2 minutes for the sulfurization reaction to proceed.[6]

  • Washing: Thoroughly wash the column with anhydrous acetonitrile to remove excess reagent and byproducts.

  • Capping: Proceed with the capping step to block any unreacted 5'-hydroxyl groups.

Protocol 2: Sulfurization using DDTT

Reagent Preparation: Prepare a 0.05 M solution of 3,5-bis(dimethylamino)-1,2,4-dithiazole-5-thione (DDTT) in a mixture of anhydrous pyridine and anhydrous acetonitrile.[1][10]

Procedure (within an automated synthesis cycle):

  • Coupling: Perform the standard phosphoramidite coupling step.

  • Sulfurization: The sulfurization step must be performed before the capping step.[1] Deliver the 0.05 M DDTT solution to the synthesis column.

  • Contact Time:

    • For DNA synthesis, a contact time of 1 minute is recommended.[1]

    • For RNA synthesis, a contact time of 4-6 minutes is recommended.[1][7]

  • Washing: Extensively wash the column with anhydrous acetonitrile.[10]

  • Capping: Proceed with the capping step.

Reaction Mechanism and Workflow

The core function of both ADTT and DDTT is to efficiently convert the unstable phosphite triester intermediate, formed during the coupling step of solid-phase synthesis, into a stable phosphorothioate triester. This is achieved through a sulfur-transfer reaction.

The general workflow for solid-phase oligonucleotide synthesis incorporating the sulfurization step is depicted below. This process involves the sequential addition of nucleotide monomers to a growing chain attached to a solid support.

G cluster_cycle Automated Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling WASH Sulfurization 3. Sulfurization (Conversion of P(III) to P(V)) Coupling->Sulfurization WASH Capping 4. Capping (Blocking of unreacted 5'-OH) Sulfurization->Capping WASH Capping->Deblocking WASH (for next cycle) End Cleavage & Deprotection Capping->End After final cycle Start Solid Support with Initial Nucleoside Start->Deblocking Purification Purification (e.g., HPLC) End->Purification FinalProduct Purified Phosphorothioate Oligonucleotide Purification->FinalProduct

Caption: General workflow of solid-phase synthesis for phosphorothioate oligonucleotides.

The key chemical transformation at the heart of this process is the sulfurization of the phosphite triester. The sulfurizing agent reacts with the trivalent phosphorus atom of the phosphite triester, donating a sulfur atom to form the pentavalent phosphorothioate triester.

G Phosphite Phosphite Triester (P-III intermediate) Phosphorothioate Phosphorothioate Triester (P-V, stable) Phosphite->Phosphorothioate Sulfur Transfer SulfurizingAgent Sulfurizing Agent (ADTT or DDTT) SulfurizingAgent->Phosphorothioate

Caption: The core sulfurization reaction converting a phosphite to a phosphorothioate.

References

A Comparative Guide to HPLC Methods for the Analysis of 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Amino-1,2,4-dithiazole-5-thione (ADTT), also known as Xanthane Hydride. ADTT is a crucial reagent in pharmaceutical development, particularly in the synthesis of sulfur-containing antisense oligonucleotides. Accurate and validated analytical methods are therefore essential for its quality control, ensuring purity and stability.

This document details a reported Reverse-Phase (RP-HPLC) method and explores a theoretical Hydrophilic Interaction Liquid Chromatography (HILIC) method as a potential alternative for the analysis of this polar compound. The comparison aims to assist researchers in selecting and developing suitable analytical strategies for ADTT.

Methodology Comparison

The primary method identified for the analysis of ADTT is a Reverse-Phase HPLC approach. Given the polar nature of ADTT, a theoretical HILIC method is also proposed as a viable alternative, offering a different selectivity.

Table 1: Comparison of HPLC Method Parameters
ParameterMethod 1: Reverse-Phase HPLCMethod 2: Theoretical HILIC
Principle Separation based on hydrophobicity; polar compounds elute earlier.Separation based on partitioning into a water-enriched layer on a polar stationary phase; polar compounds are more retained.
Stationary Phase Newcrom R1 (Reverse-Phase)Polar stationary phase (e.g., aminopropyl-silica)
Mobile Phase Acetonitrile, Water, and Phosphoric AcidHigh organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer
Elution of ADTT Early elution expected due to its polar nature.Later elution expected due to its high polarity.
Primary Interaction Hydrophobic interactions between the analyte and the stationary phase.Partitioning of the analyte between the mobile phase and a water-enriched layer on the stationary phase surface.
Suitability Purity determination and analysis of less polar impurities.Analysis of polar impurities and potential for better retention of ADTT.

Experimental Protocols

Method 1: Reverse-Phase HPLC

This method is based on a simple reverse-phase liquid chromatography approach.

Chromatographic Conditions:

ParameterDetails
Column Newcrom R1
Mobile Phase A mixture of acetonitrile, water, and phosphoric acid. The exact ratio should be optimized for best separation. For Mass Spectrometry compatibility, phosphoric acid can be replaced with formic acid.
Detection UV-Vis Detector (wavelength to be determined based on the UV spectrum of ADTT)
Flow Rate Typically 1.0 mL/min
Temperature Ambient

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of the mobile phase).

  • Perform serial dilutions to create calibration standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Validation Parameters:

While a full validation report for this specific method is not publicly available, HPLC methods for the purity of ADTT have been shown to achieve good specificity, with clear separation of the main peak from impurities, and high precision.[1] Reproducibility and precision are reported to be within 0.72% and 1.04%, respectively.[1]

Method 2: Theoretical Hydrophilic Interaction Liquid Chromatography (HILIC)

This proposed method is a theoretical alternative designed to offer different selectivity for ADTT and its polar impurities.

Hypothetical Chromatographic Conditions:

ParameterDetails
Column Amino-silica phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0). Start with a high percentage of acetonitrile (e.g., 95%) and decrease to increase elution strength.
Detection UV-Vis Detector
Flow Rate 1.0 mL/min
Temperature 30°C

Sample Preparation:

  • Dissolve the ADTT sample in the initial mobile phase composition to ensure peak shape integrity.

  • Prepare calibration standards by serial dilution.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Visualizing the Workflow and Logic

To better understand the processes involved in HPLC method validation and the logical choice between different chromatographic modes, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Dev Method Development & Optimization Specificity Specificity Dev->Specificity Begin Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Analysis & Quality Control Robustness->Routine Method Approved

General Workflow for HPLC Method Validation.

HPLC_Method_Selection cluster_RP Reverse-Phase HPLC cluster_HILIC HILIC Analyte Analyte: ADTT (Polar) RP_Interaction Hydrophobic Interaction Analyte->RP_Interaction Low Affinity HILIC_Interaction Hydrophilic Partitioning Analyte->HILIC_Interaction High Affinity RP_Stationary Non-polar Stationary Phase (e.g., C18) RP_Stationary->RP_Interaction RP_Mobile Polar Mobile Phase RP_Mobile->RP_Interaction RP_Elution Early Elution RP_Interaction->RP_Elution HILIC_Stationary Polar Stationary Phase (e.g., Amino) HILIC_Stationary->HILIC_Interaction HILIC_Mobile Apolar Mobile Phase HILIC_Mobile->HILIC_Interaction HILIC_Elution Stronger Retention HILIC_Interaction->HILIC_Elution

Logical Comparison of RP-HPLC and HILIC for Polar Analytes.

References

Purity Assessment of Commercially Available Desipramine (ADTT): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purity assessment of commercially available 5H-Dibenzo[b,f]azepine-5-propanamine, 10,11-dihydro-N,N-dimethyl-, commonly known as Desipramine. For the purpose of this guide, the abbreviation ADTT will be used interchangeably with Desipramine. This document outlines common impurities, analytical methodologies for purity determination, and a performance comparison with relevant alternatives, supported by experimental data from published studies.

Introduction to Desipramine (ADTT) and its Purity

Desipramine is a tricyclic antidepressant (TCA) that primarily acts as a selective norepinephrine reuptake inhibitor.[1] It is a metabolite of imipramine and is used in the treatment of depression.[1] The purity of Desipramine is crucial for its safety and efficacy in both clinical and research applications, as impurities can lead to altered pharmacological activity and adverse effects. Pharmaceutical-grade Desipramine is typically required to have a purity of greater than 98.0%.[2]

Common Impurities in Commercial Desipramine

Impurities in commercially available Desipramine can originate from the synthesis process or degradation. Common impurities include:

  • Synthesis-Related Impurities:

    • Iminodibenzyl: A common starting material or intermediate in the synthesis of tricyclic antidepressants.

    • Imipramine: The parent tertiary amine from which Desipramine is a metabolite.[2] Its presence indicates incomplete demethylation or contamination.

    • Positional Isomers: Structural variants of Desipramine that may have different pharmacological profiles.[2]

  • Degradation Products:

    • N-oxides: Formed through oxidation of the tertiary amine.[2]

    • Hydroxylated Metabolites: Such as 2-hydroxydesipramine, which is also an active metabolite.[3]

    • Dehydro Desipramine: An unsaturated analog of Desipramine.[2]

A study examining impurities in Desipramine tablets found iminodibenzyl and imipramine at levels below 0.3% of the labeled drug amount.[4]

Analytical Methodologies for Purity Assessment

Several analytical techniques are employed to determine the purity of Desipramine and to identify and quantify its impurities.

3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the analysis of Desipramine due to its high sensitivity and resolving power.[5]

Experimental Protocol: HPLC for Desipramine Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength of 214 nm or 220 nm.[7]

  • Sample Preparation:

    • Accurately weigh and dissolve the Desipramine sample in the mobile phase to a known concentration.

    • Filter the solution through a 0.45 µm filter before injection.

  • Procedure:

    • Inject the prepared sample into the HPLC system.

    • Record the chromatogram and identify the peak corresponding to Desipramine based on its retention time, which is approximately 15.5 minutes under these conditions.[6]

    • Impurities will appear as separate peaks at different retention times.

    • Calculate the purity by determining the area percentage of the Desipramine peak relative to the total area of all peaks in the chromatogram.

3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds, including Desipramine and its impurities.[8]

Experimental Protocol: GC-MS for Desipramine Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.5 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Hold: Maintain at 280°C for 10 minutes.

  • Injection: Splitless injection of 1 µL of the prepared sample.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity.

  • Sample Preparation:

    • Dissolve the Desipramine sample in a suitable organic solvent (e.g., methanol).

    • Derivatization with an agent like N-methyl-bis-trifluoroacetamide may be required to improve the chromatographic properties of Desipramine and its hydroxylated metabolites.[10]

  • Procedure:

    • Inject the derivatized sample into the GC-MS system.

    • Identify Desipramine and its impurities based on their retention times and mass spectra.

    • Quantify the impurities by comparing their peak areas to that of a known internal standard.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹H NMR (qNMR) is an absolute method for purity determination that does not require a reference standard of the analyte.[11]

Experimental Protocol: qNMR for Desipramine Purity

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble (e.g., Deuterated Chloroform, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation:

    • Accurately weigh a known amount of the Desipramine sample and the internal standard into an NMR tube.

    • Add a precise volume of the deuterated solvent.

    • Ensure complete dissolution.

  • Procedure:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

    • Integrate a well-resolved signal of Desipramine and a signal of the internal standard.

    • Calculate the purity of the Desipramine sample using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Performance Comparison with Alternatives

Desipramine's performance is often compared to other TCAs and newer classes of antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs).

4.1. Comparison with Nortriptyline

Nortriptyline is another secondary amine TCA, similar in structure and mechanism to Desipramine. Clinical trials have shown no significant difference in efficacy between Desipramine and Nortriptyline for the treatment of depression.[12][13] However, some studies suggest that Nortriptyline may be better tolerated and have fewer side effects.[14]

4.2. Comparison with SSRIs

SSRIs, such as citalopram, fluoxetine, and sertraline, are generally considered first-line treatments for depression due to their better side-effect profile compared to TCAs.[1]

  • Efficacy: Some studies suggest that TCAs like Desipramine may have a modest efficacy advantage over SSRIs in treating major depressive disorder, although they are less well-tolerated.[15] A study comparing Desipramine and citalopram for depression in Parkinson's disease found that Desipramine showed a more rapid onset of action, though their effectiveness was similar after 30 days.[16]

  • Side Effects: Desipramine is associated with more significant anticholinergic side effects (dry mouth, constipation, blurred vision) and a higher risk of cardiotoxicity in overdose compared to SSRIs.[1]

Data Summary Table

FeatureDesipramine (ADTT)NortriptylineSSRIs (e.g., Citalopram)
Mechanism of Action Selective Norepinephrine Reuptake Inhibitor[1]Norepinephrine and Serotonin Reuptake InhibitorSelective Serotonin Reuptake Inhibitor[1]
Reported Purity >98.0%[2]>98.0% (pharmaceutical grade)>98.0% (pharmaceutical grade)
Common Impurities Iminodibenzyl, Imipramine, N-oxides[2][4]Similar to DesipramineSynthesis-specific impurities
Clinical Efficacy Effective, potentially faster onset than some SSRIs[16]Similar efficacy to Desipramine[12][13]Effective, first-line treatment[1]
Key Side Effects Anticholinergic effects, cardiotoxicity[1]Anticholinergic effects (potentially less than Desipramine)[14]Nausea, headache, sexual dysfunction[15]

Visualizations

Desipramine Signaling Pathway

Desipramine_Signaling_Pathway Presynaptic Neuron Presynaptic Neuron Synaptic Cleft Synaptic Cleft Presynaptic Neuron->Synaptic Cleft Release of NE Synaptic Cleft->Presynaptic Neuron NE Reuptake via NET Postsynaptic Neuron Postsynaptic Neuron Synaptic Cleft->Postsynaptic Neuron NE binds to Receptors Therapeutic Effect Therapeutic Effect Postsynaptic Neuron->Therapeutic Effect Increased Signal Norepinephrine (NE) Norepinephrine (NE) NE Transporter (NET) NE Transporter (NET) NE Receptors NE Receptors Desipramine (ADTT) Desipramine (ADTT) Desipramine (ADTT)->NE Transporter (NET) Blocks

Caption: Simplified diagram of Desipramine's mechanism of action.

Experimental Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Sample Weigh Sample Dissolve in Mobile Phase Dissolve in Mobile Phase Weigh Sample->Dissolve in Mobile Phase Filter Sample Filter Sample Dissolve in Mobile Phase->Filter Sample Inject into HPLC Inject into HPLC Filter Sample->Inject into HPLC Chromatographic Separation Chromatographic Separation Inject into HPLC->Chromatographic Separation UV Detection UV Detection Chromatographic Separation->UV Detection Record Chromatogram Record Chromatogram UV Detection->Record Chromatogram Integrate Peaks Integrate Peaks Record Chromatogram->Integrate Peaks Calculate Purity Calculate Purity Integrate Peaks->Calculate Purity Impurity_Relationship cluster_synthesis Synthesis-Related cluster_degradation Degradation Products Desipramine (ADTT) Desipramine (ADTT) N-oxide N-oxide Desipramine (ADTT)->N-oxide Oxidation 2-hydroxydesipramine 2-hydroxydesipramine Desipramine (ADTT)->2-hydroxydesipramine Metabolism Imipramine Imipramine Imipramine->Desipramine (ADTT) Metabolism / Synthesis Iminodibenzyl Iminodibenzyl Iminodibenzyl->Desipramine (ADTT) Synthesis Precursor

References

A Comparative Guide to the Synthesis of Dithiazole Derivatives: Benchmarking Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides an objective comparison of synthetic routes to dithiazole derivatives, a class of heterocyclic compounds with burgeoning interest in medicinal chemistry due to their diverse biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[1][2]

This publication details various synthetic methodologies, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for key reactions are also provided to facilitate replication and adaptation in the laboratory.

Comparative Analysis of Synthetic Routes

The efficiency of synthesizing dithiazole derivatives is highly dependent on the chosen synthetic strategy. Key factors for comparison include reaction yield, reaction time, and the accessibility and stability of starting materials and reagents. Below is a summary of prominent methods for the synthesis of 1,2,3-dithiazole derivatives.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Yield (%)Reference
Appel's Salt Chemistry Chloroacetonitrile, Disulfur dichlorideDichloromethane (DCM)Not specifiedNot specified[1]
Appel's salt, Primary anilinesPyridineNot specifiedGood yield[1]
Appel's salt, 2-AminopyridineNot specifiedNot specified69%[2]
Appel's salt, 3-AminopyridineNot specifiedNot specified24%[2]
Appel's salt, 4-AminopyridineNot specifiedNot specified1%[2]
Appel's salt, Hydrogen sulfideNot specifiedNot specified69%[2]
Oxime-Based Synthesis Benzoindenone oximeDisulfur dichlorideNot specified81%[2]
Acetophenone oximesDisulfur dichlorideNot specifiedNot specified[2]
From N-Aryl Cyanothioformamides N-Aryl cyanothioformamidesDihalides, Formamide catalyst or Quaternary ammonium saltInert diluents (e.g., hexane, DCM, benzene, toluene)Good yield[1]

Experimental Protocols

Synthesis of Appel's Salt (4,5-dichloro-1,2,3-dithiazolium chloride)

A foundational precursor for many dithiazole derivatives is Appel's salt.[1][2]

Procedure:

  • To a solution of chloroacetonitrile in dichloromethane (DCM), add disulfur dichloride.

  • Stir the reaction mixture. The formation of Appel's salt as a precipitate is observed.

  • The resulting Appel's salt can be used in subsequent reactions, often without the need for extensive purification.[1]

Synthesis of N-Aryl-5H-1,2,3-dithiazol-5-imines from Appel's Salt

Procedure:

  • In the presence of pyridine, react Appel's salt with a primary aniline.[1]

  • The reaction typically produces stable pale yellow- to orange-colored N-arylimines in good yields.[1]

  • It is important to note that the reactivity and yield can be significantly influenced by the nucleophilicity of the amine. For instance, reactions with aminopyridines show a wide variation in yield depending on the position of the amino group.[2]

Synthesis of Fused 1,2,3-Dithiazoles from Oximes

This method provides an alternative route to dithiazole derivatives, particularly fused systems.[2]

Procedure:

  • React a cyclic oxime, such as benzoindenone oxime, with disulfur dichloride.[2]

  • The reaction can also be performed with acetophenone oximes to yield dithiazolium chlorides, which can be further converted to imines, thiones, or ketones.[2]

  • The yield of this cyclocondensation reaction can be dependent on the reaction conditions and the organic base used. For example, using pyridine as a base has been shown to enable the selective synthesis of 1,2,3-dithiazoles from cyclooximes and S₂Cl₂.[1]

Visualizing Synthetic Pathways and Workflows

To further clarify the relationships between different synthetic strategies and the general laboratory process, the following diagrams are provided.

G cluster_0 Starting Materials cluster_1 Key Intermediates & Reagents cluster_2 Synthetic Routes cluster_3 Dithiazole Derivatives Chloroacetonitrile Chloroacetonitrile Appel's Salt Appel's Salt Chloroacetonitrile->Appel's Salt Disulfur dichloride Disulfur dichloride Disulfur dichloride->Appel's Salt Oxime-Based Synthesis Oxime-Based Synthesis Disulfur dichloride->Oxime-Based Synthesis Oximes Oximes Oximes->Oxime-Based Synthesis N-Aryl Cyanothioformamides N-Aryl Cyanothioformamides From N-Aryl Cyanothioformamides From N-Aryl Cyanothioformamides N-Aryl Cyanothioformamides->From N-Aryl Cyanothioformamides Appel's Salt Chemistry Appel's Salt Chemistry Appel's Salt->Appel's Salt Chemistry Primary Anilines Primary Anilines Primary Anilines->Appel's Salt Chemistry Dihalides Dihalides Dihalides->From N-Aryl Cyanothioformamides N-Aryl-5H-1,2,3-dithiazol-5-imines N-Aryl-5H-1,2,3-dithiazol-5-imines Appel's Salt Chemistry->N-Aryl-5H-1,2,3-dithiazol-5-imines Fused 1,2,3-Dithiazoles Fused 1,2,3-Dithiazoles Oxime-Based Synthesis->Fused 1,2,3-Dithiazoles Monocyclic Dithiazoles Monocyclic Dithiazoles From N-Aryl Cyanothioformamides->Monocyclic Dithiazoles

Caption: Overview of synthetic pathways to dithiazole derivatives.

G Start Start Reaction Setup Reaction Setup (Starting Materials + Reagents) Start->Reaction Setup Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction Setup->Reaction Monitoring Work-up Work-up (Quenching, Extraction) Reaction Monitoring->Work-up Purification Purification (e.g., Crystallization, Chromatography) Work-up->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final Product Final Product Characterization->Final Product

References

A Comparative Guide to the Cost-Effectiveness of Sulfonating Reagents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the conversion of carbonyls to thiocarbonyls is a crucial transformation. This guide offers a detailed comparative analysis of common sulfurizing reagents, focusing on their cost-effectiveness. By examining reaction performance, reagent costs, and operational efficiencies, this document aims to equip researchers, scientists, and drug development professionals with the data necessary to make informed decisions for their synthetic needs.

Performance Comparison of Key Sulfonating Reagents

The choice of a sulfonating reagent significantly influences reaction outcomes, including yield, reaction time, and purification requirements. Below is a summary of the performance of three widely used reagents: Lawesson's Reagent, Phosphorus Pentasulfide (P4S10), and Belleau's Reagent.

FeatureLawesson's Reagent (LR)Phosphorus Pentasulfide (P4S10)Belleau's Reagent
Typical Substrates Ketones, Esters, Amides, Lactones, LactamsKetones, Amides (less selective for esters)Amides, Lactams, Imides
Typical Yields Good to excellent (often >80%)Variable, can be high but sometimes lower than LRGood to excellent
Reaction Conditions Reflux in high-boiling solvents (e.g., toluene, xylene)Harsh conditions, often requiring high temperatures and refluxMilder conditions compared to P4S10
Reaction Time Generally shorter than P4S10, can be accelerated with microwave irradiation[1]Can be lengthy, though microwave and additives can reduce timeGenerally efficient
Byproduct Removal Chromatographic separation often requiredCan be removed by hydrolytic workup or filtration[2][3][4]Chromatographic separation may be needed
Advantages Broad applicability, commercially available, often gives high yields[5]Inexpensive, powerful thionating agent[6]High reactivity, can be more selective for certain substrates
Disadvantages Unpleasant odor, byproducts can complicate purification, higher cost than P4S10Low solubility, harsh conditions can lead to side products, unpleasant odorHigher cost, less commonly used than LR and P4S10
Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis must consider not only the purchase price of the reagent but also factors that contribute to the overall cost of the reaction, such as reaction yield, time, and purification expenses.

ReagentTypical Price (per gram)Molar Mass ( g/mol )Cost per MoleRelative Cost-Effectiveness
Lawesson's Reagent~$3 - $15 USD[7][8]404.47~$1213 - $6067 USDModerate
Phosphorus Pentasulfide~$0.14 - $1 USD[9][10]222.28 (as P2S5)~$31 - $222 USDHigh
Belleau's Reagent~$35 USD[11]528.59~$18500 USDLow

Note: Prices are estimates based on publicly available data from various suppliers and may vary based on quantity, purity, and vendor.

Analysis:

  • Phosphorus Pentasulfide (P4S10) is the most cost-effective reagent based on purchase price. Its low cost makes it an attractive option for large-scale synthesis. However, the potential for lower yields and the need for harsher reaction conditions can sometimes offset the initial cost savings due to increased energy consumption and more complex purification. The use of additives like hexamethyldisiloxane (HMDO) or aluminum oxide (Al2O3) can improve its performance and ease of workup[2][3][4].

  • Lawesson's Reagent (LR) offers a good balance of reactivity, yield, and applicability across a wide range of substrates. While more expensive than P4S10, its generally higher yields and milder reaction conditions can lead to a more cost-effective process overall, especially when considering researcher time and purification costs.[12]

  • Belleau's Reagent is significantly more expensive than both LR and P4S10, limiting its use to specific applications where its unique reactivity or selectivity is paramount. Its high cost makes it generally less cost-effective for routine thionations.

Experimental Protocols

Detailed methodologies are essential for reproducible and successful experiments. The following are representative protocols for the thionation of a generic ketone using Lawesson's Reagent and Phosphorus Pentasulfide.

Protocol 1: Thionation of a Ketone using Lawesson's Reagent

Materials:

  • Ketone (1.0 eq)

  • Lawesson's Reagent (0.5 eq)

  • Anhydrous Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the ketone (1.0 eq) in anhydrous toluene.

  • Add Lawesson's Reagent (0.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any insoluble byproducts.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Thionation of a Ketone using Phosphorus Pentasulfide (P4S10)

Materials:

  • Ketone (1.0 eq)

  • Phosphorus Pentasulfide (P4S10) (0.25 eq)

  • Anhydrous Toluene or Dioxane

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the ketone (1.0 eq) and anhydrous toluene or dioxane.

  • Carefully add phosphorus pentasulfide (0.25 eq) in portions to the stirred solution.

  • Heat the mixture to reflux and maintain stirring. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to hydrolyze the excess P4S10 and its byproducts.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • The crude product may require further purification by recrystallization or column chromatography.

Visualizing Workflows and Decision-Making

To aid in the selection and execution of thionation reactions, the following diagrams illustrate a typical experimental workflow and a logical decision-making process.

G Experimental Workflow for Thionation A Reactant Preparation (Ketone/Amide, Solvent) B Addition of Sulfonating Reagent (LR or P4S10) A->B C Reaction at Elevated Temperature (Reflux) B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Continue Reaction E Work-up (Quenching, Extraction, Washing) D->E Reaction Complete F Purification (Column Chromatography/Recrystallization) E->F G Product Characterization (NMR, MS) F->G

Caption: A generalized experimental workflow for a typical thionation reaction.

G Sulfonating Reagent Selection Guide A Cost a primary concern? B Substrate sensitive to harsh conditions? A->B No D Use P4S10 (with additives if needed) A->D Yes C Broad substrate scope required? B->C No E Use Lawesson's Reagent B->E Yes F Consider Belleau's Reagent or other specialty reagents B->F Highly Specific Application C->D No C->E Yes

Caption: A decision-making guide for selecting a suitable sulfonating reagent.

References

Navigating the Sulfur Frontier: A Comparative Guide to Phosphorothioate Synthesis with ADTT and its Alternatives, Analyzed by ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the synthesis of phosphorothioate oligonucleotides, the choice of sulfurizing agent is a critical determinant of yield, purity, and stereochemical outcome. This guide provides an objective comparison of 3-amino-1,2,4-dithiazole-5-thione (ADTT) with other common sulfurizing agents, supported by ³¹P NMR analysis and detailed experimental protocols to aid in the selection of the optimal reagent for your research needs.

Phosphorothioates, where a non-bridging oxygen atom in the phosphate backbone is replaced by sulfur, are a cornerstone of therapeutic oligonucleotide development, offering enhanced nuclease resistance. The synthesis of these modified oligonucleotides relies on the crucial sulfurization step, where a phosphite triester intermediate is converted to a phosphorothioate triester. The efficiency and cleanliness of this reaction directly impact the quality of the final product. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for evaluating the success of this step, providing clear differentiation between the desired phosphorothioate (P=S) linkage and the undesired phosphodiester (P=O) byproduct. Furthermore, high-field ³¹P NMR can provide insights into the diastereomeric distribution (Rp/Sp) of the chiral phosphorothioate linkage, a factor that can influence the biological activity of the oligonucleotide.

Performance Comparison of Sulfurizing Agents

The selection of a sulfurizing agent involves a trade-off between reactivity, stability, cost, and ease of handling. While ADTT has been recognized as an efficient and cost-effective option, a direct comparison with other widely used reagents is essential for informed decision-making.

Sulfurizing AgentChemical NameTypical Reaction Time (DNA synthesis)Sulfurization EfficiencyKey AdvantagesKey Disadvantages
ADTT (Xanthane Hydride) This compound2 minutesHighCost-effective, does not yield oxidizing byproducts.[1]May have slower reaction kinetics compared to some reagents.[1]
Beaucage Reagent 3H-1,2-benzodithiol-3-one 1,1-dioxide60 - 240 seconds>99%High efficiency, fast reaction time.Limited stability in solution on the synthesizer.[1]
DDTT (Sulfurizing Reagent II) 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione60 secondsHigh, comparable to Beaucage ReagentImproved stability in solution, efficient for both DNA and RNA.[2]Can be more expensive than other alternatives.
PADS Phenylacetyl Disulfide60 - 120 seconds>99.6%Economical for large-scale synthesis.May require an "aging" period in solution for optimal performance.
EDITH 3-ethoxy-1,2,4-dithiazoline-5-one~2 minutesHighVery effective, even at low concentrations.Can be more expensive.

³¹P NMR Analysis: A Window into Sulfurization Efficiency

³¹P NMR spectroscopy provides critical data for assessing the outcome of the sulfurization reaction. The key parameters to evaluate are the chemical shifts (δ) of the phosphorus nuclei, which allow for the quantification of phosphorothioate and phosphodiester linkages, and the resolution of signals corresponding to the Rp and Sp diastereomers.

Expected ³¹P NMR Chemical Shifts:

Linkage TypeTypical Chemical Shift Range (ppm)
Phosphorothioate (P=S)50 - 60
Phosphodiester (P=O)-2 - 2
H-phosphonate5 - 15

The presence of a significant peak in the 50-60 ppm region and the absence or minimal presence of a peak in the -2 to 2 ppm region in the ³¹P NMR spectrum are indicative of a successful and highly efficient sulfurization reaction. The phosphorothioate peak itself may appear as a single broad signal or as two distinct, closely spaced peaks, representing the Rp and Sp diastereomers. The relative integration of these peaks can be used to determine the diastereomeric ratio.

Experimental Protocols

Reproducible and reliable results depend on well-defined experimental procedures. Below are detailed protocols for the solid-phase synthesis of phosphorothioate oligonucleotides using ADTT and the subsequent ³¹P NMR analysis.

Protocol 1: Solid-Phase Synthesis of Phosphorothioate Oligonucleotides using ADTT

This protocol outlines the automated synthesis of a phosphorothioate oligonucleotide on a standard DNA/RNA synthesizer.

1. Reagent Preparation:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Coupling Solution: 0.1 M phosphoramidite solution in anhydrous acetonitrile and 0.45 M activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT)) in anhydrous acetonitrile.

  • Sulfurizing Solution: 0.05 M ADTT in a mixture of anhydrous acetonitrile and pyridine (e.g., 9:1 v/v).

  • Capping Solution A: Acetic anhydride/2,6-lutidine/THF (1:1:8 v/v/v).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizer (for phosphodiester linkages, if any): 0.02 M Iodine in THF/Pyridine/Water.

2. Automated Synthesis Cycle: The following steps are performed in a continuous flow column packed with the solid support (e.g., CPG) derivatized with the initial nucleoside.

  • Step 1: Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed by treating the solid support with the deblocking solution. This is followed by a thorough wash with anhydrous acetonitrile.

  • Step 2: Coupling: The phosphoramidite and activator solutions are delivered simultaneously to the column to couple the next nucleotide to the growing chain. The column is then washed with anhydrous acetonitrile.

  • Step 3: Sulfurization: The ADTT solution is delivered to the column and allowed to react for a specified time (e.g., 2 minutes) to convert the newly formed phosphite triester to a phosphorothioate triester. The column is then washed with anhydrous acetonitrile.

  • Step 4: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences (n-1 mers). The column is then washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide addition.

3. Cleavage and Deprotection:

  • Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and the phosphate/phosphorothioate backbone are removed using a concentrated ammonium hydroxide solution or a mixture of ammonium hydroxide and methylamine (AMA) at elevated temperature.

4. Purification:

  • The crude phosphorothioate oligonucleotide is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.

Protocol 2: ³¹P NMR Analysis of Purified Phosphorothioate Oligonucleotides

1. Sample Preparation:

  • Dissolve approximately 1-5 mg of the purified and desalted phosphorothioate oligonucleotide in 500-600 µL of a suitable deuterated solvent (e.g., D₂O).

  • Add a known concentration of an internal standard (e.g., trimethyl phosphate or hexamethylphosphoramide) if quantitative analysis is required.

  • Adjust the pH of the solution to ~7.0 using dilute NaOH or HCl in D₂O.

2. NMR Data Acquisition:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

  • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:

    • Pulse angle: 30-45°

    • Relaxation delay (d1): 2-5 seconds (should be at least 5 times the longest T1 of the phosphorus nuclei for accurate quantification).

    • Number of scans: 1024 or higher, depending on the sample concentration.

    • Spectral width: Sufficient to cover the expected chemical shift range (~100 ppm).

3. Data Processing and Analysis:

  • Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

  • Reference the spectrum to an external standard (e.g., 85% H₃PO₄ at 0 ppm).

  • Integrate the peaks corresponding to the phosphorothioate linkages and any phosphodiester impurities.

  • Calculate the percentage of sulfurization by comparing the integral of the phosphorothioate region to the total phosphorus integral.

  • If the diastereomer signals are resolved, determine the Rp/Sp ratio by integrating the respective peaks.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate the key experimental workflow and the logical relationships in selecting a sulfurizing agent.

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_analysis Analysis start Start with Solid Support detritylation Detritylation start->detritylation coupling Coupling detritylation->coupling sulfurization Sulfurization (ADTT) coupling->sulfurization capping Capping sulfurization->capping repeat Repeat Cycle capping->repeat for each nucleotide cleavage Cleavage & Deprotection capping->cleavage Final Cycle repeat->detritylation purification Purification cleavage->purification nmr_sample_prep ³¹P NMR Sample Prep purification->nmr_sample_prep nmr_acquisition Data Acquisition nmr_sample_prep->nmr_acquisition nmr_analysis Data Analysis nmr_acquisition->nmr_analysis

Caption: Workflow for phosphorothioate synthesis and analysis.

decision_logic cluster_factors Decision Factors cluster_reagents Sulfurizing Agents cost Cost decision Select Optimal Reagent cost->decision efficiency Efficiency efficiency->decision stability Stability stability->decision kinetics Reaction Kinetics kinetics->decision adtt ADTT beaucage Beaucage ddtt DDTT pads PADS decision->adtt Cost-effective decision->beaucage Fast kinetics decision->ddtt High stability decision->pads Large scale

Caption: Logic for selecting a sulfurizing agent.

Conclusion

The synthesis of high-quality phosphorothioate oligonucleotides is a multi-faceted process where the choice of sulfurizing agent plays a pivotal role. ADTT presents a compelling option due to its cost-effectiveness and high efficiency. However, a thorough evaluation of its performance against alternatives like the fast-acting Beaucage reagent, the stable DDTT, and the economical PADS, is crucial for optimizing a specific synthesis protocol. The diligent application of ³¹P NMR analysis provides the necessary quantitative data to assess sulfurization efficiency and diastereomeric purity, ultimately ensuring the production of well-characterized and reliable phosphorothioate oligonucleotides for therapeutic and research applications. This guide provides the foundational knowledge and practical protocols to empower researchers in making informed decisions and achieving successful outcomes in their synthetic endeavors.

References

Revolutionizing Oligonucleotide Synthesis: A Comparative Guide to Sulfurizing Reagents and Mass Spectrometry Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of oligonucleotide-based therapeutics, the efficient and precise synthesis of phosphorothioate oligonucleotides is paramount. The critical sulfurization step, which confers nuclease resistance to these therapeutic molecules, is a key determinant of final product purity and efficacy. This guide provides an objective comparison of commonly used sulfurizing reagents, with a focus on 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT), and details the mass spectrometry-based validation of the reaction products.

The introduction of a phosphorothioate (P=S) linkage in place of the natural phosphodiester (P=O) backbone is a cornerstone of antisense and siRNA drug development. This modification protects the oligonucleotide from degradation by cellular nucleases, thereby enhancing its therapeutic window. The conversion of the phosphite triester intermediate to the phosphorothioate triester is achieved through a chemical step known as sulfurization. The choice of sulfurizing reagent is critical, impacting not only the efficiency of the sulfur transfer but also the impurity profile of the final product.

This guide will delve into the performance of ADTT (also known as Xanthane Hydride) and compare it with other widely used alternatives, including the Beaucage reagent, Phenylacetyl Disulfide (PADS), and 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT). The validation of the final phosphorothioate oligonucleotide, with a particular focus on quantifying the primary phosphodiester byproduct using mass spectrometry, will be detailed.

Comparative Performance of Sulfurizing Reagents

The ideal sulfurizing reagent should exhibit high sulfurization efficiency, rapid reaction kinetics, good stability in solution, and generate minimal byproducts. The primary byproduct of concern in this reaction is the formation of a phosphodiester linkage, which arises from incomplete sulfurization and can negatively impact the therapeutic efficacy of the oligonucleotide.

ReagentChemical NameKey AdvantagesKey DisadvantagesReported P=O Byproduct (%)
ADTT (Xanthane Hydride) 5-Amino-3H-1,2,4-dithiazole-3-thioneCost-effective; Does not produce oxidizing byproducts.[1]Reaction kinetics may be slower compared to other reagents.[1]Data not readily available in direct comparative studies.
Beaucage Reagent 3H-1,2-benzodithiol-3-one 1,1-dioxideHigh efficiency and fast kinetics for DNA synthesis.[1]Poor stability in solution on the synthesizer; Can generate an oxidizing byproduct leading to P=O formation.[2][3]Variable, can be higher without optimized conditions.
PADS Phenylacetyl DisulfideEconomical for large-scale synthesis.[4]Requires an "aging" period in solution to become maximally effective; can be less efficient for RNA sulfurization without optimization.[4][5]Can achieve >99.8% sulfurization efficiency with aged solutions.[4]
DDTT 3-((Dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thioneHigh efficiency, especially for RNA; Excellent stability in solution.[2][6]Higher cost compared to some other reagents.[7]Can result in less than 2% P=O for a 20-mer oligonucleotide.[8]

Note: The percentage of P=O byproduct can vary significantly depending on the specific oligonucleotide sequence, synthesis scale, and reaction conditions.

Mass Spectrometry for Validation of Sulfurization Efficiency

Mass spectrometry (MS) is an indispensable tool for the characterization and quality control of synthetic oligonucleotides.[9] It allows for the precise determination of the molecular weight of the final product and the identification and quantification of impurities, including the critical phosphodiester byproduct. Ion-pair reversed-phase high-performance liquid chromatography coupled with mass spectrometry (IP-RP-HPLC-MS) is a powerful and widely used technique for this purpose.[10][11]

The primary goal of the MS validation is to confirm the mass of the desired full-length phosphorothioate oligonucleotide and to quantify the amount of the corresponding phosphodiester species. The mass difference between a phosphorothioate and a phosphodiester linkage is approximately 16 Da (the difference between a sulfur and an oxygen atom). This mass difference allows for the clear resolution and quantification of these two species in the mass spectrum.

A new analytical method based on ICP-MS/MS has also been proposed for the absolute quantification of oligonucleotides and the determination of the phosphodiester to phosphorothioate ratio.[12] This method relies on the quantification of phosphorus and sulfur and offers a robust and fast alternative for quality control.[12]

Experimental Protocols

General Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of phosphorothioate oligonucleotides is typically performed on an automated solid-phase synthesizer. The cycle involves four main steps: deblocking, coupling, sulfurization, and capping.

G cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of phosphoramidite) Deblocking->Coupling Sulfurization 3. Sulfurization (Conversion of P(III) to P(V)=S) Coupling->Sulfurization Capping 4. Capping (Acetylation of unreacted 5'-OH) Sulfurization->Capping Capping->Deblocking Next Cycle

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Sulfurization Protocol using ADTT
  • Reagent Preparation: Prepare a solution of ADTT in an appropriate solvent, such as a mixture of acetonitrile and pyridine. The concentration may vary depending on the synthesizer and scale, but a typical starting point is 0.05 M to 0.2 M.

  • Sulfurization Step: Following the coupling step, the ADTT solution is delivered to the synthesis column containing the solid-supported oligonucleotide.

  • Reaction Time: The contact time for the sulfurization reaction is crucial for achieving high efficiency. This can range from 30 seconds to several minutes and should be optimized for the specific sequence and synthesis conditions.

  • Washing: After the reaction, the column is thoroughly washed with acetonitrile to remove excess reagent and byproducts.

Mass Spectrometry Analysis of Phosphorothioate Oligonucleotides

Sample Preparation:

  • Cleave the synthesized oligonucleotide from the solid support and remove all protecting groups using standard procedures (e.g., concentrated ammonium hydroxide).

  • Desalt the crude oligonucleotide sample using a suitable method, such as ethanol precipitation or a desalting column.

  • Reconstitute the purified oligonucleotide in a solvent compatible with mass spectrometry, typically a mixture of water and an organic solvent like acetonitrile containing an ion-pairing agent.

LC-MS Method:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase column suitable for oligonucleotide separation (e.g., C18).

  • Mobile Phases:

    • A: An aqueous solution containing an ion-pairing agent (e.g., triethylammonium acetate, hexafluoroisopropanol).

    • B: An organic solvent (e.g., acetonitrile or methanol) with the same ion-pairing agent.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the oligonucleotides.

  • MS System: An electrospray ionization (ESI) mass spectrometer, often a time-of-flight (TOF) or Orbitrap instrument, capable of high resolution and mass accuracy.

  • Data Analysis: The acquired mass spectra are deconvoluted to determine the molecular weights of the eluting species. The relative abundance of the peak corresponding to the phosphodiester byproduct compared to the main phosphorothioate product is used to calculate the sulfurization efficiency.

G cluster_workflow LC-MS Validation Workflow SamplePrep Sample Preparation (Cleavage, Deprotection, Desalting) LC_Separation IP-RP-HPLC Separation SamplePrep->LC_Separation ESI_MS ESI-MS Detection LC_Separation->ESI_MS Data_Analysis Data Analysis (Deconvolution, Quantification of P=O) ESI_MS->Data_Analysis

Caption: Workflow for LC-MS validation of phosphorothioate oligonucleotides.

Signaling Pathways and Reaction Mechanisms

The core of the ADTT reaction is the transfer of a sulfur atom from the ADTT molecule to the trivalent phosphite triester intermediate, forming a pentavalent phosphorothioate triester.

G Phosphite Phosphite Triester (P=III) Product Phosphorothioate Triester (P=V=S) Phosphite->Product Sulfur Transfer ADTT ADTT (Sulfur Donor) ADTT->Product Byproduct ADTT Byproduct ADTT->Byproduct

Caption: Simplified reaction scheme of ADTT-mediated sulfurization.

Conclusion

The selection of an appropriate sulfurizing reagent is a critical decision in the synthesis of phosphorothioate oligonucleotides, with significant implications for product purity and manufacturing efficiency. While the Beaucage reagent has been a workhorse in the field, newer reagents like DDTT and the cost-effective ADTT offer compelling alternatives with distinct advantages in terms of stability and byproduct profiles.

Mass spectrometry, particularly LC-MS, remains the gold standard for validating the outcome of the sulfurization reaction. The ability to accurately quantify the level of phosphodiester impurity is essential for ensuring the quality and consistency of these promising therapeutic agents. By carefully selecting the sulfurizing reagent and implementing robust analytical validation methods, researchers and drug developers can confidently advance their oligonucleotide candidates through the development pipeline.

References

A Head-to-Head Comparison of ADTT and EDITH Sulfurizing Reagents for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides and siRNAs, the introduction of phosphorothioate (PS) linkages is a critical modification to enhance nuclease resistance. The choice of sulfurizing reagent for the conversion of phosphite triester intermediates to phosphorothioate triesters is paramount for achieving high-yield, high-purity oligonucleotides. This guide provides a detailed head-to-head comparison of two prominent sulfurizing reagents: 5-Amino-3H-1,2,4-dithiazole-3-thione (ADTT), also known as Xanthane Hydride, and 3-ethoxy-1,2,4-dithiazoline-5-one (EDITH).

Overview and Mechanism of Action

Both ADTT and EDITH are efficient sulfur-transfer reagents that are compatible with automated solid-phase oligonucleotide synthesis. They react with the phosphite triester intermediate formed during the coupling step of phosphoramidite chemistry to yield the corresponding phosphorothioate triester.

dot

Phosphite_Triester Phosphite Triester Intermediate Phosphorothioate_Triester Phosphorothioate Triester Phosphite_Triester->Phosphorothioate_Triester Sulfurization Sulfurizing_Reagent ADTT or EDITH Sulfurizing_Reagent->Phosphorothioate_Triester Byproducts Byproducts Sulfurizing_Reagent->Byproducts Start Start Cycle Detritylation 1. Detritylation Start->Detritylation Coupling 2. Coupling Detritylation->Coupling Sulfurization 3. Sulfurization (with ADTT or EDITH) Coupling->Sulfurization Capping 4. Capping Sulfurization->Capping Next_Cycle Next Cycle Capping->Next_Cycle Next_Cycle->Detritylation for n-1 cycles End End Synthesis Next_Cycle->End after final cycle cluster_edith EDITH Synthesis Cycle (Guanine-containing sequences) Coupling_E Coupling Capping_E Capping Coupling_E->Capping_E Sulfurization_E Sulfurization Capping_E->Sulfurization_E Washing_E Washing Sulfurization_E->Washing_E

Evaluating the Performance of Azido-Dideoxy Terminator Technology (ADTT) in RNA Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise synthesis and modification of RNA are critical for applications ranging from therapeutic development to fundamental biological research. While several methods exist for RNA synthesis, each comes with a unique set of capabilities and limitations. This guide provides an objective comparison of Azido-Dideoxy Terminator Technology (ADTT) with mainstream RNA synthesis alternatives, supported by experimental principles and data.

The term "ADTT" in the context of RNA synthesis most accurately refers to the use of an azido-dideoxynucleotide triphosphate (such as 3′-N₃-2′,3′-ddATP) as a chain terminator. This technology is primarily a tool for the specific modification of the 3'-terminus of an RNA molecule, rather than a method for de novo synthesis of a complete RNA strand. The incorporated azido-dideoxynucleotide terminates the RNA chain, preventing further extension, and introduces a chemically reactive azide group.[1] This azide group serves as a handle for subsequent bioconjugation reactions, such as copper-catalyzed or strain-promoted "click chemistry," allowing for the attachment of fluorophores, affinity tags, or other molecules.[1]

Performance Comparison of RNA Synthesis and Modification Methods

The selection of an RNA synthesis or modification strategy depends heavily on the desired length of the RNA, required yield, purity, and the need for specific chemical modifications. The performance of ADTT as a terminal modification technique is best understood when compared against major de novo synthesis methods.

FeatureADTT (Terminal Modification)In Vitro Transcription (IVT)Chemical Solid-Phase SynthesisEnzymatic Synthesis (with Reversible Terminators)
Principle Enzymatic addition of a single azido-dideoxynucleotide to the 3'-end of an existing RNA molecule, causing termination.[1]Template-dependent synthesis using a DNA template and a phage RNA polymerase (e.g., T7).[2][3]Stepwise, directional coupling of phosphoramidite monomers on a solid support.[4]Stepwise, template-independent enzymatic addition of nucleotides with 3'-O-reversible blocking groups.[5]
Primary Use Site-specific 3'-end labeling and conjugation of RNA.[1]Large-scale synthesis of long RNA molecules (e.g., mRNA, sgRNA).[2][6]Synthesis of short RNA with high purity and complex modifications (e.g., siRNA, RNA primers).[2][4]Emerging technology for clean synthesis of medium-length, defined-sequence RNA.[5][7]
Max RNA Length N/A (modifies existing RNA)>9,000 nucleotides.[8]Typically < 100 nucleotides.[2]Potentially >100 nucleotides (under development).[7]
Yield High efficiency for single incorporation.High (mg scale).[2]Moderate to High.Moderate (under development).
Purity High specificity of labeling.Variable; can contain 3'-end heterogeneity and dsRNA byproducts that require purification.[2][3]Very High.High, with fewer toxic byproducts than chemical synthesis.[7]
Advantages - Enables site-specific 3'-end functionalization.- Azide group allows versatile "click chemistry" conjugation.[1]- High yield of very long RNA.- Well-established and widely used protocol.[3]- High sequence fidelity and purity.- Allows incorporation of a wide range of non-natural modifications.[4]- Milder, aqueous reaction conditions.- Avoids toxic chemical reagents.- Potential for synthesizing long, precisely modified RNA.[5][7]
Disadvantages - Not a de novo synthesis method.- Dideoxy structure creates a permanent termination.[1]- Requires a specific DNA template with a promoter.- Can produce non-template additions and abortive sequences.[3]- Length limited.- Involves hazardous chemicals and solvents.- More expensive for long sequences.[2][5]- Newer technology, not yet widely adopted.- Efficiency and length limitations are still being optimized.

Experimental Protocols and Methodologies

Protocol for 3'-Terminal Labeling of RNA with ADTT

This protocol describes the enzymatic incorporation of an azide-containing dideoxynucleotide onto the 3'-terminus of an RNA oligonucleotide, making it available for click chemistry.

Materials:

  • RNA oligonucleotide (e.g., 5 pmol)

  • Azido-derivatized dideoxynucleotide triphosphate (e.g., 3′-N₃-2′,3′-ddATP, 500 µM)

  • Poly(A) Polymerase (PAP) or Terminal deoxynucleotidyl transferase (TdT)

  • Enzyme-specific reaction buffer

  • Nuclease-free water

Procedure:

  • Set up the reaction in a sterile microcentrifuge tube on ice.

  • Combine 5 pmol of the RNA oligonucleotide, 500 µM of the azido-derivatized nucleotide, and the recommended amount of reaction buffer.

  • Add the nucleotidyl transferase (e.g., E. coli PAP).

  • Adjust the final volume with nuclease-free water.

  • Incubate the reaction at 37°C for 60-90 minutes.[1]

  • The resulting RNA product is now terminated with a 3'-azide group and can be purified (e.g., by gel electrophoresis or spin column) for subsequent conjugation reactions.

ADTT_Workflow cluster_synthesis ADTT 3'-End Labeling cluster_conjugation Click Chemistry Conjugation start RNA Oligonucleotide (with 3'-OH group) enzyme Poly(A) Polymerase + 3'-Azido-ddNTP start->enzyme Incubate @ 37°C product 3'-Azido Terminated RNA (No 3'-OH group) enzyme->product alkyne Alkyne-Fluorophore or Alkyne-Tag product->alkyne Cu(I) or Strain-Promoted Cycloaddition final_product 3'-Labeled RNA Conjugate alkyne->final_product IVT_Workflow template Linear DNA Template (with T7 Promoter) transcription Incubation @ 37°C (2-4 hours) template->transcription reagents T7 RNA Polymerase + NTPs + Buffer reagents->transcription dnase DNase I Treatment (Template Removal) transcription->dnase purification RNA Purification (e.g., Column or Precipitation) dnase->purification product High-Yield RNA Product purification->product Terminator_Comparison cluster_adtt ADTT (Permanent Termination) cluster_reversible Reversible Termination (e.g., TIERS) adtt_start RNA + 3'-OH adtt_inc Incorporate 3'-Azido-ddNTP adtt_start->adtt_inc adtt_end RNA + 3'-Azido (No 3'-OH) adtt_inc->adtt_end adtt_block Synthesis STOPS adtt_end->adtt_block rev_start RNA + 3'-OH rev_inc Incorporate 3'-O-Blocked NTP rev_start->rev_inc rev_blocked RNA + 3'-O-Block rev_inc->rev_blocked rev_deblock Chemical Cleavage (Deblocking Step) rev_blocked->rev_deblock rev_ready RNA + 3'-OH (Ready for next cycle) rev_deblock->rev_ready rev_ready->rev_inc Next Cycle

References

Efficacy of Novel 1,2,4-Triazole Derivatives Rivals Commercial Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of fungicide candidates based on the 1,2,4-triazole scaffold are demonstrating potent antifungal activity, with some derivatives showing efficacy comparable or superior to existing commercial standards. These findings suggest a promising avenue for the development of new agents to combat fungal pathogens in agricultural and clinical settings.

The development of novel antifungal agents is a critical area of research due to the rise of resistance to current treatments and the need for more effective and less toxic compounds.[1] A significant body of research has focused on derivatives of 1,2,4-triazole, a five-membered nitrogen-containing heterocycle that forms the core of many widely used antifungal drugs.[1][2][3] These commercial fungicides, including fluconazole, itraconazole, and voriconazole, are staples in treating a variety of fungal infections.[2][3][4]

Recent studies have explored the synthesis and antifungal activity of new 1,2,4-triazole derivatives, with many exhibiting significant fungicidal effects against a range of pathogenic fungi.[2][3][5] Some of these novel compounds have demonstrated superiority over commercial fungicides in preclinical evaluations.[2][5]

Comparative Efficacy Data

The antifungal efficacy of these novel derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) and EC50 values against various fungal species. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a more potent antifungal agent. Similarly, the EC50 value represents the concentration of a drug that gives a half-maximal response.

Below is a summary of representative data comparing the in vitro antifungal activity of novel 1,2,4-triazole derivatives with commercial standards.

Fungal StrainNovel 1,2,4-Triazole DerivativeCommercial Standard
Compound MIC (µg/mL)
Candida albicansThiazolo[4,5-d]pyrimidine hybrid with 1,2,4-triazole0.06 - 2
Cryptococcus neoformans1,2,3-Benzotriazine-4-one containing 1,2,4-triazole0.0156 - 2.0
Microsporum gypseum4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeSuperior to Ketoconazole
Staphylococcus aureus4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeSuperior to Streptomycin
Fungal StrainNovel 1,2,4-Oxadiazole DerivativeCommercial Standard
Compound EC50 (µg/mL)
Rhizoctonia solaniCompound 4f12.68
Exserohilum turcicumCompound 4f29.14
Colletotrichum capsicaCompound 4f8.81

Experimental Protocols

The evaluation of antifungal activity for these compounds generally follows standardized in vitro methodologies.

Mycelial Growth Inhibition Test: This method is used to assess the in vitro antifungal activity of the synthesized compounds against various plant pathogenic fungi.[6]

  • The test compounds are dissolved in a solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations.

  • The medium is then poured into Petri dishes.

  • A mycelial disc of the test fungus is placed at the center of each agar plate.

  • The plates are incubated at a specific temperature (e.g., 25-28°C) for a set period.

  • The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control group without the test compound.

Minimum Inhibitory Concentration (MIC) Determination: The MIC is determined using a broth microdilution method according to established guidelines.

  • Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates.

  • A standardized inoculum of the fungal suspension is added to each well.

  • The plates are incubated under appropriate conditions.

  • The MIC is visually determined as the lowest concentration of the compound that completely inhibits fungal growth.

Mechanism of Action

Triazole fungicides act by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol.[7] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to cell death. This targeted mode of action makes triazoles effective against a broad spectrum of fungi.[7][8]

Fungicide_Mechanism_of_Action cluster_fungus Fungal Cell cluster_fungicide Triazole Fungicide Action Lanosterol Lanosterol Ergosterol_Biosynthesis_Pathway Ergosterol_Biosynthesis_Pathway Lanosterol->Ergosterol_Biosynthesis_Pathway Ergosterol Ergosterol Ergosterol_Biosynthesis_Pathway->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Triazole_Fungicide Triazole_Fungicide Lanosterol_14a_demethylase Lanosterol_14a_demethylase Triazole_Fungicide->Lanosterol_14a_demethylase Inhibits

Caption: Mechanism of action of triazole fungicides.

Experimental Workflow for Fungicide Evaluation

The process of evaluating new fungicide candidates involves a systematic workflow from synthesis to in vivo testing.

Experimental_Workflow Start Start Compound_Synthesis Synthesis of 1,2,4-Triazole Derivatives Start->Compound_Synthesis In_Vitro_Screening In Vitro Antifungal Activity Screening Compound_Synthesis->In_Vitro_Screening MIC_Determination Minimum Inhibitory Concentration (MIC) Assay In_Vitro_Screening->MIC_Determination Structure_Activity_Relationship Structure-Activity Relationship (SAR) Studies MIC_Determination->Structure_Activity_Relationship Lead_Compound_Identification Identification of Lead Compounds Structure_Activity_Relationship->Lead_Compound_Identification In_Vivo_Testing In Vivo Efficacy and Toxicity Testing Lead_Compound_Identification->In_Vivo_Testing End End In_Vivo_Testing->End

Caption: Workflow for fungicide development and evaluation.

References

Safety Operating Guide

Navigating the Disposal of 3-Amino-1,2,4-dithiazole-5-thione: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3-Amino-1,2,4-dithiazole-5-thione is a critical aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to manage the disposal of this compound in compliance with safety regulations.

1. Hazard Identification and Assessment

Before handling or disposing of this compound, it is imperative to understand its associated hazards. This compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and could potentially cause damage to organs through prolonged or repeated exposure.[1] Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date information.

Key Hazard Information:

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity, OralCategory 4Harmful if swallowed.
Skin IrritationCategory 2Causes skin irritation.[1]
Eye IrritationCategory 2Causes serious eye irritation.[1]
Specific Target Organ ToxicitySingle ExposureMay cause respiratory irritation.[1]
Specific Target Organ ToxicityRepeated ExposureMay cause damage to organs.[1]

2. Personal Protective Equipment (PPE)

Due to the identified hazards, appropriate PPE must be worn at all times when handling this compound for disposal. This includes:

  • Gloves: Wear protective gloves.[1][2]

  • Eye Protection: Wear eye and face protection.[1]

  • Lab Coat: A lab coat or other protective clothing is necessary.[1]

  • Respiratory Protection: If there is a risk of inhaling dust, use a particle respirator.[2]

3. Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe disposal. Follow these steps for collecting waste this compound:

  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for the waste.

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: For solid waste, such as contaminated lab supplies (e.g., weigh boats, gloves), collect them in a designated, sealed container.

4. Disposal Procedure

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3][4]

Step-by-Step Disposal Protocol:

  • Consult Institutional EHS: Your primary point of contact for waste disposal guidance is your institution's EHS department. They will provide specific instructions based on your location's regulations.

  • Waste Characterization: The waste must be characterized to determine if it is a regulated hazardous waste. This is typically based on its chemical properties (ignitability, corrosivity, reactivity, toxicity).[3]

  • Labeling: Ensure the waste container is accurately and fully labeled with the chemical name ("this compound"), concentration, and any associated hazards.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your EHS department to schedule a pickup of the chemical waste. They will arrange for its transport and disposal by a licensed hazardous waste management company.

Important Considerations:

  • Decomposition: When heated, this compound may decompose and emit hazardous products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[2]

  • Spill Management: In case of a spill, avoid creating dust.[2] Pick up the material and place it in a suitable, closed container for disposal.[2] Ensure adequate ventilation.

Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.

G A Identify Waste: This compound B Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines A->B C Determine Hazard Classification (e.g., Irritant, Toxic) B->C D Select Appropriate PPE: Gloves, Eye Protection, Lab Coat C->D E Segregate Waste into a Labeled, Sealed Container D->E F Is this a RCRA Hazardous Waste (per EHS guidance)? E->F G Store in Designated Hazardous Waste Accumulation Area F->G Yes H Follow Institutional Protocol for Non-Hazardous Chemical Waste F->H No I Arrange for Pickup by Licensed Waste Disposal Vendor (via EHS) G->I H->I J Complete Waste Manifest/Paperwork I->J K Disposal Complete J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-Amino-1,2,4-dithiazole-5-thione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the use of 3-Amino-1,2,4-dithiazole-5-thione (CAS No. 6846-35-1), a compound recognized for its utility as a sulfur-transfer reagent in the synthesis of oligonucleotide phosphorothioates.[1][2][3][4][5]

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to the following personal protective equipment guidelines is mandatory to mitigate risks of skin irritation, serious eye irritation, and respiratory irritation.[6][7] May cause damage to organs through prolonged or repeated exposure.[6]

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[7][8] Ensure that eyewash stations and safety showers are readily accessible.[8]

Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8]To prevent serious eye irritation from dust or splashes.[6][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[8] Use proper glove removal technique to avoid skin contact.[9]To prevent skin irritation.[6][7] Contaminated clothing should be removed and washed before reuse.[7][8]
Respiratory Protection For nuisance exposures, use a NIOSH-approved P95 (US) or type P1 (EU EN 143) particle respirator.[9] In case of fire, wear a self-contained breathing apparatus (SCBA).[8]To prevent respiratory irritation from dust.[6][7]

Operational Plan: Handling and Storage

Handling:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[6][7][8]

  • Wash hands and any exposed skin thoroughly after handling.[7][8]

  • Do not eat, drink, or smoke when using this product.[8]

  • Use only outdoors or in a well-ventilated area.[7][8]

Storage:

  • Store in a cool, well-ventilated, and dry place.[9]

  • Keep the container tightly closed.[7][8]

  • The recommended storage temperature is between 2°C and 8°C, protected from light.[9][10]

  • Store locked up.[6][7][8]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.[6]

  • It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company.[9]

  • One method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[9]

  • Contaminated packaging should be disposed of as unused product.[9]

Emergency Procedures

In Case of Eye Contact:

  • Immediately rinse cautiously with water for several minutes.[6][7][8]

  • Remove contact lenses, if present and easy to do. Continue rinsing.[6][7][8]

  • If eye irritation persists, get medical advice or attention.[8]

In Case of Skin Contact:

  • Wash off immediately with plenty of soap and water.[8]

  • If skin irritation occurs, get medical advice or attention.[8]

  • Take off contaminated clothing and wash it before reuse.[7][8]

In Case of Inhalation:

  • Remove the person to fresh air and keep them comfortable for breathing.[7][8]

  • If you feel unwell, call a POISON CENTER or doctor/physician.[8]

In Case of Ingestion:

  • Rinse mouth.[8]

  • Call a POISON CENTER or doctor/physician if you feel unwell.[8]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Ensure Proper Ventilation (Fume Hood) A->B C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Weigh and Handle Solid Compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Area E->F After Experiment H Segregate Chemical Waste E->H Waste Generated G Store Unused Chemical Properly (2-8°C, Tightly Sealed, Locked) F->G I Consult Licensed Disposal Company H->I J Dispose via Incineration (Dissolved in Combustible Solvent) I->J

References

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Retrosynthesis Analysis

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3-Amino-1,2,4-dithiazole-5-thione
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3-Amino-1,2,4-dithiazole-5-thione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.